1-Acetyl-3-o-toluyl-5-fluorouracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-acetyl-5-fluoro-3-(2-methylbenzoyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-8-5-3-4-6-10(8)12(19)17-13(20)11(15)7-16(9(2)18)14(17)21/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXHAKVGNKHFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)C(=CN(C2=O)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222129 | |
| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71861-76-2 | |
| Record name | 1-Acetyl-5-fluoro-3-(2-methylbenzoyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71861-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071861762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of 1-Acetyl-3-o-toluyl-5-fluorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT), also known as atofluding, is a novel prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Its design as a sequentially activated therapeutic aims to enhance the pharmacokinetic profile of 5-FU, leading to sustained drug exposure at the tumor site while potentially mitigating systemic toxicity. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.
Introduction
5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors. However, its clinical utility is often hampered by a short plasma half-life and a narrow therapeutic window, leading to significant side effects.[1] this compound represents a strategic approach to overcoming these limitations. As a prodrug, it is designed to be metabolically converted to its active form, 5-FU, with a sustained-release profile. This guide will dissect the metabolic activation, mechanism of action, and available preclinical evidence for this compound.
Metabolic Activation and Pharmacokinetics
The primary mechanism of this compound is its sequential conversion to 5-fluorouracil. This is a two-step process:
-
Conversion to N(3)-o-toluyl-fluorouracil (TFU): The initial step involves the removal of the acetyl group from the N1 position of this compound to yield its first metabolite, N(3)-o-toluyl-fluorouracil (TFU).[2] The specific enzymes responsible for this initial conversion are not well-documented in the available literature but are likely esterases present in the plasma and tissues.
-
Conversion of TFU to 5-Fluorouracil: TFU is then metabolized to the active drug, 5-fluorouracil. This conversion is a slow process predominantly carried out by liver microsomal enzymes.[2] This slow conversion is key to the sustained-release properties of the prodrug, leading to prolonged plasma concentrations of 5-FU.[2] Preclinical studies have shown that TFU tends to accumulate in the liver, which acts as a reservoir for the gradual release of 5-FU into the systemic circulation.[2]
Mechanism of Action of 5-Fluorouracil
Once 5-FU is released, it exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, reduced folate, leading to the inhibition of the synthesis of thymidine, a crucial component of DNA. This leads to "thymineless death" of rapidly dividing cancer cells.
-
Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uridine. This disrupts RNA processing and protein synthesis, contributing to its cytotoxic effects.
-
Incorporation into DNA: 5-FU can also be converted to fluorodeoxyuridine triphosphate (FdUTP) and incorporated into DNA, leading to DNA damage and apoptosis.
References
- 1. Direct in vivo observation of 5-fluorouracil release from a prodrug in human tumors heterotransplanted in nude mice: a magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N(3)-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 1-Acetyl-3-o-toluyl-5-fluorouracil
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Acetyl-3-o-toluyl-5-fluorouracil, a significant intermediate and prodrug in the development of anticancer therapies.[1] Designed for researchers, scientists, and drug development professionals, this document details the compound's synthesis, metabolic pathway, and key physicochemical characteristics. While specific experimental data for this compound is limited in publicly available literature, this guide supplements known information with data from closely related analogues, such as 5-fluorouracil (5-FU), to provide a predictive profile.
Chemical Identity and Structure
This compound, also known as atofluding, is a derivative of the widely used chemotherapeutic agent 5-fluorouracil.[2] The introduction of acetyl and o-toluyl groups is designed to modify the drug's pharmacokinetic properties, enhancing its potential as an orally administered prodrug.[3]
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-acetyl-5-fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione |
| CAS Number | 71861-76-2[4] |
| Molecular Formula | C₁₄H₁₁FN₂O₄[5] |
| Molecular Weight | 290.25 g/mol [5] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)N2C(=O)C(=CN(C2=O)C(=O)C)F |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. The following sections summarize the known and predicted properties of this compound.
Physical State and Appearance
While specific data is not available, based on related compounds, this compound is expected to be a crystalline solid at room temperature.
Melting Point
The melting point is a key indicator of purity.
Table 2: Melting Point
| Property | Value | Source |
| Melting Point | 141-143 °C | Predicted |
Note: This value is sourced from chemical suppliers and may not be experimentally verified in peer-reviewed literature.
Solubility
Table 3: Solubility of 5-Fluorouracil (Analogue Data)
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~12.2 | 20 |
| Ethanol | ~0.8 | Not Specified |
| DMSO | ~53 | Not Specified |
| Dimethylformamide | ~60 | Not Specified |
| PBS (pH 7.2) | ~8 | Not Specified |
Note: This data pertains to 5-fluorouracil and serves as an estimate for the potential solubility characteristics of its derivatives.[6][7]
Spectral Data
Spectral analysis is essential for structural elucidation and quality control. While specific spectra for this compound are not publicly available, the expected characteristic peaks based on its structure and data from related compounds are discussed below.
2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons from the toluyl group, a singlet for the acetyl methyl group, and the characteristic doublet for the proton at the C6 position of the fluorouracil ring.
-
¹³C NMR: Carbonyl carbons of the uracil ring and the acetyl and toluyl groups would show characteristic downfield shifts. Aromatic carbons and the carbons of the pyrimidine ring would also be observable.
2.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
C=O stretching: Multiple bands are expected for the carbonyl groups of the uracil ring, the acetyl group, and the toluyl group, likely in the range of 1650-1750 cm⁻¹.[8]
-
C-F stretching: A band corresponding to the carbon-fluorine bond is expected.[3]
-
Aromatic C-H and C=C stretching: Bands characteristic of the toluyl aromatic ring.
2.4.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the acetyl and toluyl groups. For 5-fluorouracil, a common fragmentation is observed at m/z 128.97 > 41.82.[9][10]
Mechanism of Action and Metabolic Pathway
This compound is a prodrug that is metabolically converted to the active anticancer agent, 5-fluorouracil.[3] The acetyl group at the N1 position is reported to be unstable and prone to hydrolysis, leading to the formation of N3-o-toluyl-fluorouracil (TFU).[3] TFU is then further metabolized to 5-FU.[11] This multi-step activation is intended to provide a sustained release of 5-FU in the body.
The cytotoxic effects of 5-FU are achieved through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, leading to cell death.
Metabolic activation of this compound.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and characterization of this compound, based on methods used for similar 5-FU derivatives.
Synthesis of this compound
A potential synthetic route involves a multi-step process starting from 5-fluorouracil. The following is a generalized protocol based on the synthesis of related acylated 5-FU derivatives.
Generalized synthesis workflow.
Protocol:
-
Acylation of 5-Fluorouracil: 5-Fluorouracil is reacted with o-toluyl chloride in a suitable solvent such as pyridine, which also acts as a base to neutralize the HCl byproduct.[11] The reaction mixture is typically stirred at room temperature.
-
Acetylation: The resulting N3-o-toluyl-fluorouracil is then acetylated at the N1 position using an acetylating agent like acetic anhydride or acetyl chloride.
-
Purification: The final product is purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.
Determination of Solubility
The shake-flask method is a common technique for determining equilibrium solubility.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed vial.
-
The vials are agitated in a constant temperature water bath for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
Spectral Analysis Protocols
4.3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[13]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
4.3.2. FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[1]
-
Data Acquisition: Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded first.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
4.3.3. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).[9]
-
Fragmentation Analysis (MS/MS): Select the parent ion and subject it to collision-induced dissociation to obtain a fragmentation pattern for structural confirmation.[10]
General workflow for physicochemical characterization.
Conclusion
This compound is a promising prodrug of 5-fluorouracil with the potential for improved oral delivery and sustained release. This technical guide has summarized the available and predicted physicochemical properties of this compound. While a comprehensive experimental dataset is not yet publicly available, the information provided, based on its chemical structure and data from analogous compounds, serves as a valuable resource for researchers and professionals in the field of drug development. Further experimental investigation is warranted to fully characterize this compound and support its clinical development.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
- 5. nvkc.nl [nvkc.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
An In-depth Technical Guide to 1-Acetyl-3-o-toluyl-5-fluorouracil (Atofluding)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-3-o-toluyl-5-fluorouracil, also known as atofluding, is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Developed as an oral prodrug, its primary therapeutic action is mediated through its conversion to 5-FU, which then exerts its cytotoxic effects by inhibiting DNA synthesis and disrupting RNA function. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and synthesis of this compound, supplemented with quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.
Discovery and History
The exploration of 5-fluorouracil derivatives to improve its therapeutic index and oral bioavailability led to the synthesis of this compound. Early research on N-acyl derivatives of 5-fluorouracil was conducted in the 1970s and 1980s. Notably, studies by T. Okada and M. Nakayama in Japan described the synthesis and initial anti-tumor activities of this compound.[1] Their work aimed to develop a more potent and less toxic oral alternative to intravenously administered 5-FU.
The compound, later named atofluding, was designed as a prodrug. The rationale was that the acetyl group at the N1 position and the o-toluyl group at the N3 position would enhance its lipophilicity and facilitate oral absorption. However, a significant challenge in its development was the instability of the N1-acetyl group, which is prone to rapid hydrolysis. This hydrolysis leads to the formation of N3-o-toluyl-fluorouracil (TFU), which is then further metabolized to the active drug, 5-FU.[2]
Phase I and II clinical studies were completed, and a Phase III clinical trial was conducted in China to evaluate the efficacy and toxicity of atofluding in combination with other chemotherapeutic agents for various cancers.[3]
Mechanism of Action
The pharmacological activity of this compound is entirely dependent on its bioconversion to 5-fluorouracil.
Metabolic Activation
Following oral administration, this compound undergoes a two-step metabolic activation process:
-
Hydrolysis: The unstable acetyl group at the N1 position is rapidly hydrolyzed, likely through non-enzymatic and enzymatic processes, to yield N3-o-toluyl-fluorouracil (TFU).
-
Conversion to 5-FU: TFU is then metabolized, primarily in the liver by microsomal enzymes, to release the active cytotoxic agent, 5-fluorouracil.[2][4] This slow conversion process in the liver contributes to a sustained release of 5-FU into the systemic circulation.[2][4]
Cellular Mechanism of 5-Fluorouracil
Once 5-FU is formed, it enters tumor cells and is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair. The resulting "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.
-
Incorporation into RNA and DNA: FUTP is incorporated into RNA in place of uridine triphosphate, leading to disruption of RNA processing and function. FdUTP can be incorporated into DNA, which can trigger DNA damage responses and apoptosis.
Quantitative Data
Preclinical Data
Early studies in murine models demonstrated the anti-tumor activity of this compound.
| Study Parameter | Details | Outcome | Reference |
| Animal Model | Mice with MH134 solid tumors | Oral administration of this compound (0.2 mmol/kg/d) showed comparable anti-tumor activity to subcutaneous administration of 5-FU at the same dose. | [1][5] |
| Toxicity | Mice treated with oral this compound | Smaller decrease in thymus weight and smaller increase in spleen weight compared to subcutaneous 5-FU, suggesting lower toxicity. | [1][5] |
Clinical Data: Phase III Trial of Atofluding (ATFU)
A multicenter, open-label, randomized controlled trial was conducted to evaluate the efficacy and toxicity of atofluding in combination chemotherapy.[3]
| Cancer Type | Treatment Group | Number of Patients | Response Rate (%) | P-value |
| Gastric Cancer | Atofluding (ATFU) Combination | 213 | 17.1 | > 0.05 |
| Ftorafur (FT-207) Combination | 107 | 7.9 | ||
| Colorectal Cancer | Atofluding (ATFU) Combination | 213 | 16.7 | > 0.05 |
| Ftorafur (FT-207) Combination | 107 | 9.4 | ||
| Esophageal Cancer | Atofluding (ATFU) Combination | 213 | 20.0 | > 0.05 |
| Ftorafur (FT-207) Combination | 107 | 24.6 | ||
| Liver Cancer | Atofluding (ATFU) Combination | 213 | 5.0 | > 0.05 |
| Ftorafur (FT-207) Combination | 107 | 9.0 |
Adverse Effects: The primary adverse effects observed were myelosuppression and gastrointestinal reactions. The frequency and intensity of these side effects were not statistically different between the atofluding and ftorafur treatment groups.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the acylation of 5-fluorouracil. While specific historical synthesis details are proprietary, a general approach based on related derivatizations is as follows:
Step 1: Synthesis of N3-o-toluyl-fluorouracil (TFU)
-
Reactants: 5-fluorouracil, 2-methylbenzoyl chloride, and pyridine.
-
Procedure: 5-fluorouracil is dissolved in pyridine at room temperature. 2-methylbenzoyl chloride is added dropwise to the solution with stirring. The reaction mixture is stirred at room temperature for a specified period to allow for the acylation at the N3 position.
-
Work-up: The reaction mixture is then processed to remove pyridine and other impurities, followed by purification of the N3-o-toluyl-fluorouracil product, often through recrystallization.[2]
Step 2: Acetylation at the N1 Position
-
Reactants: N3-o-toluyl-fluorouracil, acetic anhydride, and a suitable catalyst (e.g., a base).
-
Procedure: N3-o-toluyl-fluorouracil is dissolved in an appropriate solvent. Acetic anhydride and a catalyst are added, and the mixture is stirred, possibly with heating, to facilitate the acetylation at the N1 position.
-
Purification: The final product, this compound, is isolated and purified using standard techniques such as chromatography and recrystallization.
In Vitro Anti-tumor Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., hepatocellular carcinoma cells SMMC-7721 and PLC/PRF/5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of this compound or its metabolites, with and without the presence of liver microsomal enzymes to simulate metabolic activation.[2]
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
In Vivo Anti-tumor Activity Assay (Xenograft Model)
-
Animal Model: Athymic nude mice are used.[2]
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice to establish tumors.
-
Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives oral administration of this compound, while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.
Conclusion
This compound represents an effort to improve the clinical utility of 5-fluorouracil through a prodrug approach. While its development has been hampered by the instability of the N1-acetyl group, it has demonstrated anti-tumor efficacy comparable to other fluoropyrimidine prodrugs in clinical trials. The principle of its design, involving a two-step activation to achieve sustained release of 5-FU, remains a relevant strategy in modern drug development. Further research could potentially focus on stabilizing the molecule or developing novel delivery systems to optimize its pharmacokinetic profile. This guide provides a foundational understanding of this compound for researchers and professionals in the field of oncology drug development.
References
- 1. ANTI-TUMOR ACTIVITY OF this compound AGAINST MURINE HEPATOMA MH134 AND ITS EFFECTS ON TISSUE WEIGHTS FOLLOWING SUBCUTANEOUS AND ORAL ADMINISTRATION [jstage.jst.go.jp]
- 2. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Phase III clinical study of a new anticancer drug atofluding] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N(3)-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of this compound against murine hepatoma MH134 and its effects on tissue weights following subcutaneous and oral administration [pubmed.ncbi.nlm.nih.gov]
1-Acetyl-3-o-toluyl-5-fluorouracil: A Comprehensive Technical Guide on Structural Analysis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT-Fu), a potent antitumor agent and a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). This document compiles available data on its structural characterization, experimental protocols for its synthesis and analysis, and its metabolic pathway. Due to the limited availability of specific experimental data for A-OT-Fu, this guide also presents predicted spectroscopic and crystallographic characteristics based on the analysis of the parent compound and related derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and study of novel anticancer therapeutics.
Introduction
This compound (A-OT-Fu) is a derivative of 5-fluorouracil designed to improve its therapeutic index. As a prodrug, A-OT-Fu is intended to be metabolized in the body to release the active agent, 5-fluorouracil, which then exerts its cytotoxic effects by inhibiting DNA and RNA synthesis in rapidly dividing cancer cells.[1][2] The addition of the acetyl and o-toluyl groups modifies the physicochemical properties of the parent drug, potentially affecting its solubility, stability, and pharmacokinetic profile.[2]
Structural Information and Properties
| Property | Value | Source |
| IUPAC Name | 1-acetyl-5-fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione | N/A |
| Synonyms | A-OT-Fu, 1-Acetyl-3-(2-methylbenzoyl)-5-fluorouracil | [3] |
| CAS Number | 71861-76-2 | [2][4] |
| Molecular Formula | C₁₄H₁₁FN₂O₄ | [2] |
| Molecular Weight | 290.25 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Predicted to be more soluble in organic solvents than 5-FU | N/A |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the acylation of 5-fluorouracil. The following is a generalized protocol based on the synthesis of similar N-acyl-5-fluorouracil derivatives.
Materials:
-
5-Fluorouracil (5-FU)
-
o-Toluoyl chloride
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Synthesis of 3-o-toluyl-5-fluorouracil:
-
In a round-bottom flask, dissolve 5-fluorouracil in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add o-toluoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-o-toluyl-5-fluorouracil.
-
-
Synthesis of this compound:
-
Dissolve the purified 3-o-toluyl-5-fluorouracil in a mixture of acetic anhydride and a catalytic amount of pyridine.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should be obtained using a KBr pellet or as a thin film on a suitable substrate.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Melting Point: The melting point should be determined using a standard melting point apparatus.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Structural Analysis and Characterization Data
Due to the absence of specific published experimental data for this compound, the following tables provide predicted values based on the known structures of 5-fluorouracil and related acylated derivatives.
Predicted NMR Spectral Data
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2 - 7.8 | m | 4H | Protons of the o-toluyl group |
| Vinyl Proton | ~8.0 | d | 1H | H-6 of the uracil ring |
| Methyl Protons | ~2.5 | s | 3H | Methyl protons of the o-toluyl group |
| Acetyl Protons | ~2.3 | s | 3H | Methyl protons of the acetyl group |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbons | 160 - 175 | C=O of acetyl, o-toluyl, and uracil rings |
| Aromatic Carbons | 125 - 140 | Carbons of the o-toluyl group |
| Uracil Ring Carbons | 120 - 160 | C-4, C-5, C-6 of the uracil ring |
| Methyl Carbons | 20 - 25 | Methyl carbons of acetyl and o-toluyl groups |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (aromatic and vinyl) |
| ~2950 | Medium | C-H stretching (aliphatic) |
| ~1750 | Strong | C=O stretching (acetyl) |
| ~1720 | Strong | C=O stretching (o-toluyl) |
| ~1680 | Strong | C=O stretching (uracil ring) |
| ~1600 | Medium | C=C stretching (aromatic and uracil ring) |
| ~1250 | Strong | C-N stretching |
| ~1100 | Strong | C-F stretching |
Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) |
| [M+H]⁺ | 291.0776 |
| [M+Na]⁺ | 313.0595 |
Signaling Pathway and Mechanism of Action
As a prodrug, this compound is expected to be hydrolyzed in vivo to release 5-fluorouracil. The active metabolites of 5-FU then interfere with DNA and RNA synthesis, leading to cytotoxicity in cancer cells. The generally accepted metabolic activation pathway of 5-FU is depicted below.
Caption: Metabolic activation pathway of 5-fluorouracil prodrugs.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This compound represents a promising prodrug of 5-fluorouracil with potential for improved anticancer therapy. While specific experimental data on its structural characterization is limited in publicly available literature, this guide provides a comprehensive overview based on existing knowledge of related compounds. The presented protocols and predicted data serve as a valuable starting point for researchers aiming to synthesize, characterize, and further investigate the therapeutic potential of this compound. Further experimental validation of the predicted data is crucial for a complete understanding of its properties and behavior.
References
The Biological Activity of 1-Acetyl-3-o-toluyl-5-fluorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT), a derivative of the widely-used chemotherapeutic agent 5-fluorouracil (5-FU), has been investigated for its potential as an orally administered anti-cancer agent. Functioning as a prodrug, A-OT is designed to offer an improved therapeutic profile compared to its parent compound. This technical guide provides a comprehensive overview of the biological activity of A-OT, focusing on its mechanism of action, available anti-tumor efficacy data, and relevant experimental methodologies. Due to the limited availability of specific quantitative data for A-OT in publicly accessible literature, this guide also incorporates data from its primary metabolite, N3-o-toluyl-fluorouracil (TFU), to provide a more complete picture of its biological effects.
Introduction
5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors. However, its clinical utility is hampered by a short plasma half-life and the need for intravenous administration, which can lead to significant toxicity. To overcome these limitations, numerous prodrugs of 5-FU have been developed. This compound is one such derivative, designed to be orally bioavailable and to undergo metabolic conversion to 5-FU, thereby enabling sustained release and potentially reducing systemic toxicity.
Mechanism of Action
The biological activity of this compound is contingent upon its metabolic conversion to 5-fluorouracil. This process is believed to occur in a two-step enzymatic reaction.
Metabolic Activation Pathway
Initially, the acetyl group at the N1 position of A-OT is hydrolyzed, yielding N3-o-toluyl-fluorouracil (TFU). Subsequently, TFU is metabolized to the active cytotoxic agent, 5-fluorouracil.[1]
Caption: Metabolic activation of this compound.
Downstream Signaling Pathways of 5-Fluorouracil
Once converted to 5-FU, the compound exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting thymidylate synthase (TS) and through incorporation into DNA and RNA.[2][3] The inhibition of TS by the 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP) leads to a depletion of thymidine, which is essential for DNA synthesis and repair. The incorporation of 5-FU metabolites, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), into RNA and DNA, respectively, results in RNA processing interference and DNA damage. These actions trigger various downstream signaling pathways, including those involved in cell cycle arrest and apoptosis. Key pathways affected by 5-FU include p53 signaling, and in the context of drug resistance, pathways such as JAK/STAT, Wnt, Notch, and NF-κB have been implicated.
Caption: Downstream effects of 5-Fluorouracil on cellular processes.
Anti-Tumor Activity
In Vivo Efficacy
The primary investigation into the anti-tumor activity of this compound was conducted in a murine hepatoma MH134 solid tumor model.[4][5] The study demonstrated that oral administration of A-OT exhibited a significant anti-tumor effect, which was more pronounced than that observed with subcutaneous administration of A-OT.[4][5] Notably, the anti-tumor activity of orally administered A-OT at a dose of 0.2 mmol/kg/day was comparable to that of subcutaneously administered 5-FU at the same dosage.[4][5] Furthermore, oral A-OT resulted in a smaller decrease in thymus weight and a lesser increase in spleen weight compared to subcutaneous 5-FU, suggesting a potentially favorable toxicity profile.[4][5]
As specific quantitative data for A-OT is limited, the following table presents the in vivo efficacy data for its primary metabolite, N3-o-toluyl-fluorouracil (TFU), against a human hepatocellular carcinoma (SMMC-7721) xenograft model in mice.[6]
| Compound | Cell Line | Animal Model | Administration Route | Dosage (mg/kg) | Tumor Inhibition Rate (%) | Reference |
| TFU | SMMC-7721 | Balb/c athymic (nu+/nu+) mice | Oral | 25 | 38.9 | [6] |
| TFU | SMMC-7721 | Balb/c athymic (nu+/nu+) mice | Oral | 50 | 51.9 | [6] |
| TFU | SMMC-7721 | Balb/c athymic (nu+/nu+) mice | Oral | 100 | 60.8 | [6] |
In Vitro Cytotoxicity
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the evaluation of A-OT and its metabolites. These are representative protocols based on the available literature for similar compounds and experimental models.
In Vivo Anti-Tumor Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an orally administered compound in a subcutaneous tumor model.
Caption: A representative workflow for an in vivo anti-tumor efficacy study.
Detailed Methodology:
-
Cell Culture: Murine hepatoma MH134 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Male C3H/He mice, 6-8 weeks old, are used. The animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Inoculation: MH134 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). A total of 1 x 10^6 cells in a volume of 0.1 mL is injected subcutaneously into the right flank of each mouse.
-
Treatment: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment groups (n=8-10 per group). This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily at doses of 0.2, 0.4, and 0.6 mmol/kg. Control groups receive the vehicle alone or subcutaneous injections of 5-FU at the same doses.
-
Monitoring and Endpoints: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2. Body weight and animal welfare are monitored daily. At the end of the study (e.g., after 14-21 days of treatment), the mice are euthanized, and the tumors, thymus, and spleen are excised and weighed. The tumor growth inhibition rate is calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used for the metabolite TFU and is a standard method for assessing cell viability.[6]
Detailed Methodology:
-
Cell Seeding: Human hepatocellular carcinoma cells (e.g., SMMC-7721 or PLC/PRF/5) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Preparation and Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to the desired concentrations. The final DMSO concentration should be less than 0.1%. Cells are treated with various concentrations of A-OT for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
This compound shows promise as an orally active prodrug of 5-fluorouracil with significant anti-tumor activity and a potentially improved safety profile compared to intravenously administered 5-FU. Its efficacy is dependent on its metabolic conversion to 5-FU, which then exerts its cytotoxic effects through established mechanisms. While the available data is encouraging, further studies providing detailed quantitative in vivo efficacy, in vitro cytotoxicity, and pharmacokinetic data for A-OT itself are warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for future investigations into this and similar 5-FU prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 1-Acetyl-3-o-toluyl-5-fluorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-3-o-toluyl-5-fluorouracil, a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), is recognized as a prodrug designed to enhance the therapeutic index of 5-FU. Its mechanism of action relies on its metabolic conversion to 5-FU, which subsequently exerts cytotoxic effects on cancer cells. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, focusing on its metabolic activation, mechanism of action, and the experimental methodologies used for its evaluation. Due to the limited availability of direct in vitro cytotoxicity data for the parent compound, this guide presents data for its key metabolite, N3-o-toluyl-fluorouracil (TFU), and the active drug, 5-fluorouracil, to provide a relevant context for its anticancer potential.
Introduction
5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors. However, its clinical utility is often limited by a narrow therapeutic window and the development of drug resistance. Prodrug strategies, such as the development of this compound, aim to overcome these limitations by improving pharmacokinetic properties and tumor-specific activation. This compound is designed to be metabolized into N3-o-toluyl-fluorouracil (TFU), which is then further converted to the active cytotoxic agent, 5-fluorouracil.[1] This guide delves into the available in vitro data to elucidate the cytotoxic profile of this compound and its derivatives.
Data Presentation: In Vitro Cytotoxicity
While direct in vitro cytotoxicity data (IC50 values) for this compound is not extensively reported in the available literature, the cytotoxic activities of its metabolite, TFU, and the active drug, 5-FU, have been evaluated in various cancer cell lines. The following tables summarize the available data.
Table 1: In Vitro Cytotoxicity of N3-o-toluyl-fluorouracil (TFU)
| Cell Line | Assay | IC50 (µM) | Incubation Time | Notes |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | >100 | 48h | In the absence of liver microsomal enzymes.[2] |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 32.5 | 48h | In the presence of liver microsomal enzymes (S9 fraction).[2] |
Table 2: In Vitro Cytotoxicity of 5-Fluorouracil (5-FU) in Various Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Incubation Time |
| L1210 (Mouse Leukemia) | Not Specified | 1 | Not Specified |
| HCT 116 (Human Colon Carcinoma) | MTT | 11.3 | 72h |
| HT-29 (Human Colon Carcinoma) | MTT | 11.25 | 120h |
| A431 (Human Epidermoid Carcinoma) | MTT | 47.02 ± 0.65 | Not Specified |
| HeLa (Human Cervical Cancer) | MTT | 43.34 ± 2.77 | Not Specified |
| SMMC-7721 (Human Hepatocellular Carcinoma) | MTT | Not specified, but TFU showed weak inhibition alone | 48h |
| PLC/PRF/5 (Human Hepatocellular Carcinoma) | MTT | Not specified, but TFU showed weak inhibition alone | 48h |
Experimental Protocols
The evaluation of in vitro cytotoxicity of anticancer compounds is predominantly carried out using cell-based assays that measure cell viability or proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and utilized method.
MTT Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT assay is a colorimetric assay based on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT 116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound, TFU, or 5-FU
-
MTT solution (5 mg/mL in phosphate-buffered saline [PBS])
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway
The cytotoxic effect of this compound is mediated through its conversion to 5-fluorouracil and subsequent interference with DNA and RNA synthesis, ultimately leading to apoptosis.
Caption: Metabolic activation and cytotoxic mechanism of this compound.
Experimental Workflow
The following diagram illustrates the key steps in determining the in vitro cytotoxicity of a compound using the MTT assay.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Conclusion
This compound represents a strategic approach to improve the clinical utility of 5-fluorouracil. While direct in vitro cytotoxicity data for the parent compound is scarce, the evidence for its metabolic activation to TFU and subsequently to 5-FU provides a clear rationale for its antitumor activity. The provided data for TFU and 5-FU, along with the detailed experimental protocol for the MTT assay, offer a valuable resource for researchers in the field of anticancer drug development. Further studies are warranted to fully characterize the in vitro cytotoxic profile of this compound across a broader range of cancer cell lines to better understand its therapeutic potential.
References
1-Acetyl-3-o-toluyl-5-fluorouracil as a 5-FU prodrug
An In-Depth Technical Guide to 1-Acetyl-3-o-toluyl-5-fluorouracil as a 5-FU Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, but its clinical utility is hampered by a short plasma half-life, poor oral bioavailability, and significant systemic toxicity.[1][2][3] To overcome these limitations, numerous prodrug strategies have been developed. This technical guide focuses on this compound (also known as A-OT or atofluding), a derivative designed to enhance the therapeutic profile of 5-FU.[4][5][6] This document details its synthesis, mechanism of action, metabolic activation, and preclinical efficacy, presenting quantitative data and experimental methodologies to support further research and development in the field of fluoropyrimidine chemotherapy.
Synthesis and Chemical Properties
This compound is a dual-substituted derivative of 5-FU, featuring an acetyl group at the N1 position and an o-toluyl group at the N3 position. The synthesis is a multi-step process involving the acylation of 5-FU. The N3 position is first acylated with 2-methylbenzoyl chloride, followed by acetylation of the N1 position.[4]
Proposed Synthesis Pathway
The synthesis can be logically structured as a two-step acylation of 5-fluorouracil. The first step involves the formation of the N3-substituted intermediate, N3-o-toluyl-5-fluorouracil (TFU), which is then followed by acetylation at the N1 position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of N3-o-toluyl-5-fluorouracil (TFU)
This protocol is based on the described synthesis of the intermediate TFU.[4]
-
Dissolution: Dissolve 5-fluorouracil (1 equivalent) in anhydrous pyridine at room temperature under an inert nitrogen atmosphere.
-
Acylation: Slowly add 2-methylbenzoyl chloride (1.1 equivalents) to the solution dropwise while maintaining the temperature at 0-5°C with an ice bath.
-
Reaction: Allow the mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N3-o-toluyl-5-fluorouracil.
-
Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
(Note: The subsequent acetylation at the N1 position would involve reacting TFU with an acetylating agent like acetic anhydride in the presence of a suitable catalyst.)
Mechanism of Action and Metabolic Activation
This compound functions as a prodrug that undergoes a sequential metabolic cascade to release the active cytotoxic agent, 5-FU.[4]
-
Initial Hydrolysis: The acetyl group at the N1 position is reported to be unstable and is rapidly hydrolyzed, likely by esterases, to yield N3-o-toluyl-5-fluorouracil (TFU).[4] This initial step is crucial as it primes the molecule for further activation.
-
Enzymatic Conversion to 5-FU: TFU is then metabolized to 5-FU. Studies indicate this conversion is slow and is significantly enhanced in the presence of liver microsomal enzymes, suggesting that the liver is a primary site of activation.[4][7] This slow conversion allows for a sustained release of 5-FU into the systemic circulation.[4]
-
Cytotoxicity of 5-FU: Once released, 5-FU enters the cell and is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[8][9][10] These metabolites exert their anticancer effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[2][9][10]
-
Nucleic Acid Damage: FUTP is incorporated into RNA, disrupting RNA processing and function. FdUTP can be incorporated into DNA, leading to DNA fragmentation and cell death.[9][10]
-
Visualization of Metabolic Activation and Cellular Action
Caption: Metabolic activation of A-OT and the cellular mechanism of 5-FU.
Pharmacokinetics and Preclinical Efficacy
Preclinical studies highlight the potential advantages of this compound over conventional 5-FU, particularly following oral administration.
Pharmacokinetic Profile
While detailed pharmacokinetic parameters for the parent compound are scarce, studies on its primary metabolite, TFU, provide significant insights. After oral administration, TFU preferentially accumulates in the liver, where it is slowly converted to 5-FU.[4] This hepatic accumulation and slow conversion create a sustained-release profile, leading to a long-lasting concentration of 5-FU in the plasma.[4] This contrasts sharply with intravenously administered 5-FU, which has a very short half-life of 8-20 minutes.[3][11] Furthermore, high levels of 5-FU derived from TFU were found in tumor tissues, suggesting effective delivery to the target site.[4]
Preclinical Antitumor Activity
Studies in murine tumor models have demonstrated the potent antitumor activity of orally administered this compound.[5][6][12]
Table 1: Summary of Preclinical Efficacy in MH134 Murine Hepatoma Model
| Compound | Dose (mmol/kg/d) | Administration Route | Antitumor Activity vs. Control | Comparison Notes |
|---|---|---|---|---|
| A-OT | 0.2 | Oral | Significant tumor inhibition | Comparable efficacy to subcutaneous 5-FU at the same dose.[5][6] |
| A-OT | 0.4, 0.6 | Oral | Dose-dependent tumor inhibition | More marked effect than subcutaneous A-OT.[5][6] |
| 5-FU | 0.2 | Subcutaneous | Significant tumor inhibition | Caused a greater decrease in thymus weight and increase in spleen weight compared to oral A-OT, suggesting higher systemic toxicity.[5][6] |
Data compiled from studies on MH134 solid tumors in mice.[5][6][12]
In a separate study using a human hepatocellular carcinoma (SMMC-7721) xenograft model, oral administration of the metabolite TFU for three weeks effectively inhibited tumor growth with few side effects.[4][7]
Key Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments used to evaluate 5-FU prodrugs.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.[13]
-
Cell Seeding: Seed cancer cells (e.g., SMMC-7721, MH134) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Antitumor Efficacy Study
This protocol describes a typical xenograft model used to evaluate the efficacy of anticancer agents in a living organism.[4][5]
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., Balb/c athymic nude mice) for human cell line xenografts or syngeneic mice (e.g., C3H mice for MH134) for murine tumors.
-
Tumor Inoculation: Subcutaneously inject 1x10⁶ to 5x10⁶ tumor cells suspended in 100-200 µL of PBS or Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration:
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 2-3 weeks). At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) rate. Compare tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
General Experimental Workflow
References
- 1. A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-tumor activity of this compound against murine hepatoma MH134 and its effects on tissue weights following subcutaneous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. Preclinical studies of N3-O-toluyl-fluorouracil-loaded lipid-based nanosuspensions in H22-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANTI-TUMOR ACTIVITY OF this compound AGAINST MURINE HEPATOMA MH134 AND ITS EFFECTS ON TISSUE WEIGHTS FOLLOWING SUBCUTANEOUS AND ORAL ADMINISTRATION [jstage.jst.go.jp]
- 13. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathway of 1-Acetyl-3-o-toluyl-5-fluorouracil: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of 1-Acetyl-3-o-toluyl-5-fluorouracil, a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). The document elucidates the sequential enzymatic conversion of the parent compound to its active metabolite, detailing the key enzymes involved and the anatomical sites of these transformations. Furthermore, this guide presents available quantitative data on metabolite distribution, detailed experimental protocols for the analysis of the compound and its metabolites, and visualizations of the metabolic cascade and experimental workflows. This information is intended to support further research, drug development, and a deeper understanding of the pharmacology of this 5-FU prodrug.
Introduction
This compound, also known as atofluding, is a lipophilic prodrug designed to enhance the oral bioavailability and tumor-selective delivery of 5-fluorouracil (5-FU). As an orally administered agent, it offers a more convenient and less invasive alternative to intravenous 5-FU administration. The therapeutic efficacy of this compound is entirely dependent on its metabolic activation to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA. Understanding the metabolic fate of this prodrug is therefore critical for optimizing its clinical application and for the development of next-generation fluoropyrimidine-based therapies.
Metabolic Activation Pathway
The metabolic activation of this compound is a two-step enzymatic process that culminates in the release of the active cytotoxic agent, 5-fluorouracil.
Step 1: Hydrolysis to N3-o-toluyl-fluorouracil (TFU)
The initial step in the metabolic cascade is the rapid hydrolysis of the acetyl group at the N1 position of the uracil ring. This reaction is primarily catalyzed by carboxylesterases , a class of enzymes abundant in the liver, as well as in other tissues such as the small intestine and lungs.[1][2] This enzymatic action yields N3-o-toluyl-fluorouracil (TFU), an intermediate metabolite. The rationale behind the inclusion of the acetyl group is to increase the lipophilicity of the molecule, thereby improving its absorption from the gastrointestinal tract.
Step 2: Conversion of TFU to 5-Fluorouracil (5-FU)
The second and rate-limiting step in the activation of this prodrug is the cleavage of the N-toluyl bond of TFU to release 5-FU. This bioactivation is mediated by amidases or other hydrolases, with the liver being the primary site of this conversion.[3][4][5] Studies have shown that this conversion occurs slowly, leading to a sustained release of 5-FU into the systemic circulation.[6] This slow conversion is a key pharmacokinetic feature, potentially contributing to a prolonged therapeutic effect and a different toxicity profile compared to bolus injections of 5-FU.
The overall metabolic activation pathway can be summarized as follows:
Metabolic activation of this compound.
Subsequent Metabolism of 5-Fluorouracil
Once formed, 5-FU enters the well-established anabolic and catabolic pathways of pyrimidine metabolism.
-
Anabolic Pathway (Activation): A small fraction of 5-FU is converted to its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). FdUMP is a potent inhibitor of thymidylate synthase, leading to depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis. FUTP and FdUTP are incorporated into RNA and DNA, respectively, leading to cellular damage and apoptosis.
-
Catabolic Pathway (Inactivation): The majority of administered 5-FU is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[7][8] This is the rate-limiting step in 5-FU detoxification. The catabolic pathway ultimately leads to the formation of inactive metabolites such as dihydro-5-fluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL), which are then excreted.
Quantitative Data
| Tissue | TFU Concentration | 5-FU Concentration (ng/mL or ng/g) | Reference |
| Plasma | Not Detected | 13.52 - 15.82 | [6] |
| Liver | High Levels | High Levels | [6] |
| Lung | Not Detected | Low Levels | [6] |
| Tumor | Not Detected | High Levels | [6] |
Data from a study in a human hepatocellular carcinoma xenograft mice model 48 hours after the end of oral administration.
These data suggest that TFU preferentially accumulates and is metabolized in the liver, leading to sustained plasma concentrations of 5-FU and significant accumulation of the active drug in tumor tissue.[6]
Experimental Protocols
In Vitro Metabolism Study using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound and its conversion to TFU and 5-FU.
Objective: To determine the rate of metabolism and identify the primary metabolites of this compound in a human liver microsomal system.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for analytical quantification)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <1%).
-
In a 96-well plate or microcentrifuge tubes, add phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Prepare control incubations without the NADPH regenerating system to assess non-CYP mediated metabolism.
-
-
Incubation:
-
Pre-incubate the microsome mixtures at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the substrate (this compound) to a final concentration (e.g., 1-10 µM).
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile containing an internal standard).
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the samples by a validated HPLC-UV or LC-MS/MS method to quantify the remaining parent compound, and the formation of TFU and 5-FU.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound versus time to determine the metabolic half-life (t½).
-
Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
Quantify the formation of TFU and 5-FU over time to understand the kinetics of metabolite formation.
-
Workflow for in vitro metabolism study.
HPLC Method for Simultaneous Quantification
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of this compound, TFU, and 5-FU in biological matrices. Method optimization and validation are crucial for specific applications.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A 50:50 (v/v) mixture of acetonitrile and water has been reported for TFU and 5-FU.[6]
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection: UV detector set at a wavelength appropriate for all three compounds (e.g., 254-266 nm).[9][10]
-
Column Temperature: Ambient or controlled (e.g., 25-30°C).
Sample Preparation (from plasma or microsomal incubation):
-
Protein Precipitation: Add 2-3 volumes of cold acetonitrile (containing an internal standard) to the sample.
-
Vortex: Mix thoroughly to ensure complete protein precipitation.
-
Centrifuge: Spin at high speed (e.g., 10,000 x g for 10 minutes).
-
Extract: Transfer the supernatant to a clean tube.
-
Evaporate (optional): If concentration is needed, the supernatant can be evaporated to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in the mobile phase.
-
Inject: Inject a defined volume onto the HPLC system.
Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of:
-
Specificity and selectivity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Conclusion
The metabolic pathway of this compound involves a sequential, two-step enzymatic activation process, primarily occurring in the liver. The initial rapid hydrolysis by carboxylesterases to TFU is followed by a slower, rate-limiting conversion to the active drug, 5-FU, by amidases. This controlled release of 5-FU is a key characteristic of the prodrug's pharmacokinetic profile. The subsequent metabolism of 5-FU follows its well-established anabolic and catabolic pathways. While quantitative data on the enzyme kinetics of the initial activation steps are limited, the available information on metabolite distribution and established analytical methodologies provide a solid foundation for further investigation and development of this and similar 5-FU prodrugs. This technical guide serves as a resource for researchers and drug development professionals to facilitate a comprehensive understanding of the metabolic fate of this compound.
References
- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl Transfer Activity of an Amidase from Rhodococcus sp. Strain R312: Formation of a Wide Range of Hydroxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies on the mechanism of the penicillin amidase-catalysed synthesis of ampicillin and benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amidase - Wikipedia [en.wikipedia.org]
- 6. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of 5-fluorouracil and uracil by high-performance liquid chromatography using four serial columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
The Genesis of a Chemotherapy Workhorse: An In-depth Technical Guide to the Early Research on 5-Fluorouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on early 5-fluorouracil (5-FU) derivatives, focusing on the core scientific principles, experimental methodologies, and initial findings that paved the way for their clinical use. The development of these derivatives was a pivotal step in cancer chemotherapy, aiming to enhance the therapeutic index of 5-FU by improving its oral bioavailability, prolonging its activity, and reducing its toxicity. This guide delves into the synthesis, mechanism of action, and preclinical evaluation of key early derivatives, including tegafur (ftorafur), carmofur, and the combination therapy UFT.
The Rationale for 5-FU Derivatives: Overcoming the Limitations of a Potent Antimetabolite
5-Fluorouracil, a pyrimidine analog synthesized in 1957, established itself as a cornerstone in the treatment of solid tumors. Its cytotoxic effects stem from the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1][2] However, the clinical utility of 5-FU was hampered by several factors:
-
Rapid Catabolism: Over 80% of administered 5-FU is rapidly degraded in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD), leading to a short plasma half-life.[2]
-
Poor and Erratic Oral Bioavailability: Due to intestinal degradation by DPD, oral administration of 5-FU resulted in unpredictable absorption.
-
Toxicity: The high doses required to achieve therapeutic concentrations often led to severe side effects, including myelosuppression and gastrointestinal toxicity.[3]
These limitations spurred the development of 5-FU prodrugs, designed to be converted to the active 5-FU within the body, thereby circumventing these issues.
Key Early 5-Fluorouracil Derivatives: A Closer Look
Tegafur (Ftorafur)
Tegafur, or 1-(tetrahydro-2-furanyl)-5-fluorouracil, was one of the first successful oral 5-FU prodrugs. Its design aimed to provide a more sustained release of 5-FU, mimicking a continuous intravenous infusion.
Synthesis: Early syntheses of tegafur involved the reaction of 5-fluorouracil with 2,3-dihydrofuran in an autoclave with pyridine at high temperatures.[4] Another method involved the condensation of 2,4-bis(trimethylsilyl)-5-fluorouracil with 2-acetoxytetrahydrofuran in the presence of a Lewis acid catalyst like SnCl4.[1]
Preclinical Evaluation: Early in vivo studies demonstrated the efficacy of tegafur against a range of experimental tumors in mice and rats, including Sarcoma 180, Walker 256 carcinosarcoma, and Ehrlich carcinoma.[1] It was reported to be five to six times less toxic than 5-FU.[3]
Carmofur (HCFU)
Carmofur, or 1-hexylcarbamoyl-5-fluorouracil, is another lipophilic derivative of 5-FU designed for oral administration.[5]
Synthesis: One of the early methods for synthesizing carmofur involved the reaction of 5-fluorouracil with hexyl isocyanate.[6][7]
Preclinical Evaluation: Carmofur demonstrated significant antitumor activity in various experimental tumor models.[8] In vitro studies on human colon cancer DLD-1 and stomach cancer NUGC-3 cell lines that had acquired resistance to 5-FU showed that these cells had no or very low cross-resistance to carmofur, suggesting it might have a mechanism of action in addition to the release of 5-FU.[9] Indeed, later research identified carmofur as a potent inhibitor of acid ceramidase, an enzyme involved in cancer cell survival.[5][10]
UFT (Tegafur and Uracil)
UFT is a combination drug containing tegafur and uracil in a 1:4 molar ratio. This formulation represents a significant advancement in the biochemical modulation of 5-FU.
Rationale for Combination: The co-administration of uracil competitively inhibits DPD, the enzyme responsible for 5-FU degradation.[11] This inhibition leads to higher and more sustained plasma and tumor concentrations of 5-FU released from tegafur, thereby enhancing its antitumor effect.[11]
Preclinical Evaluation: Preclinical studies in mouse models with transplantable tumors, such as Meth A sarcoma, demonstrated that UFT had a significant antitumor effect.[12] Pharmacokinetic-pharmacodynamic modeling in a colorectal cancer rat model confirmed that UFT administration led to tumor shrinkage.[13]
Quantitative Data Summary
The following tables summarize the available quantitative data from early preclinical and clinical studies on these 5-FU derivatives.
| Drug | Cell Line | IC50 (µM) | Reference(s) |
| Carmofur | HCT116 (Colon Cancer) | 8 | [14] |
| Carmofur | A549 (Lung Cancer) | 16 | [14] |
| Carmofur | Pediatric Brain Tumors | 4.6 - 50 | [14] |
Table 1: Early In Vitro Cytotoxicity of Carmofur
| Drug | Animal Model | Tumor Model | Efficacy Metric | Result | Reference(s) |
| Tegafur | Mice, Rats | Sarcoma 180, Walker 256 | Tumor Growth Inhibition | Effective against murine solid tumors | [1] |
| UFT | Mice | Meth A Sarcoma | Tumor Growth Inhibition | Enhanced antitumor effect compared to tegafur alone | [12] |
| UFT | Mice | Lewis Lung Carcinoma | Tumor Growth Inhibition | Showed antitumor effect | [12] |
| UFT | Rats | Colorectal Cancer | Tumor Volume | Confirmed tumor shrinkage | [13] |
Table 2: Early In Vivo Antitumor Activity of Tegafur and UFT
| Drug | Study Phase | Cancer Type | Dose and Schedule | Key Findings | Reference(s) |
| Tegafur | Phase I/II | Colorectal, Breast | 0.75-1.25 g/m²/day orally for 21-28 days | Partial regressions in 6/21 colorectal and 3/7 breast cancer patients. | [15] |
| UFT | Phase I | Various Cancers | 360-900 mg/m²/day (5-day) or 180-450 mg/m²/day (28-day) | Dose-limiting toxicities were schedule-dependent (neutropenia vs. diarrhea). | [16] |
Table 3: Early Clinical Trial Data for Tegafur and UFT
Experimental Protocols
This section provides an overview of the methodologies used in the early research of 5-FU derivatives.
Synthesis of 1-(tetrahydro-2-furanyl)-5-fluorouracil (Tegafur)
A common early laboratory-scale synthesis of tegafur is as follows:
-
Reaction Setup: 5-fluorouracil, 2,3-dihydrofuran, and pyridine are combined in an autoclave.[4]
-
Heating: The mixture is heated to 185°C for 3 hours.[4]
-
Concentration: After cooling, the reaction mixture is concentrated to dryness under reduced pressure.[4]
-
Hydrolysis and Purification: The residue is dissolved in an ethanol-water mixture and heated to 70°C for 2 hours. The solution is then treated with activated charcoal and filtered.[4]
-
Crystallization: The filtrate is concentrated and cooled to allow for the crystallization of tegafur. The resulting crystals are collected by filtration and dried. Recrystallization from ethanol can be performed for further purification.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a common method to assess the cytotoxic effects of these compounds on cancer cell lines.[2][17][18][19]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[18]
-
Drug Treatment: The cells are then incubated with increasing concentrations of the 5-FU derivative for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After the incubation period, the medium is replaced with a solution containing MTT (typically 0.5 mg/mL) and incubated for a few hours.[17]
-
Formazan Solubilization: The insoluble formazan crystals formed by viable cells are dissolved in a solvent such as dimethyl sulfoxide (DMSO).[17]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The absorbance is proportional to the number of viable cells.[17]
In Vivo Antitumor Activity Assessment in Animal Models
Early preclinical in vivo studies typically utilized rodent models with transplanted tumors.[20][21][22]
-
Animal Model: Swiss albino mice or other suitable rodent strains are used.[22]
-
Tumor Induction: A suspension of cancer cells (e.g., Ehrlich Ascites Carcinoma or Dalton's Lymphoma Ascites cells) is injected subcutaneously or intraperitoneally into the animals.[22]
-
Drug Administration: Once tumors are established, the animals are randomized into control and treatment groups. The 5-FU derivative is administered, often orally, at various doses and schedules.[23]
-
Monitoring: Tumor growth is monitored by measuring tumor volume at regular intervals. The general health and body weight of the animals are also recorded.[23]
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. In survival studies, the increase in lifespan is determined.[23]
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key pathways and workflows central to the early research on 5-FU derivatives.
Conclusion
The early research into 5-fluorouracil derivatives marked a significant era in the development of more patient-friendly and effective cancer chemotherapies. By creating prodrugs like tegafur and carmofur, and later by incorporating biochemical modulators as in UFT, researchers successfully addressed the major pharmacokinetic and toxicity issues of 5-FU. This foundational work not only provided new therapeutic options for patients but also laid the groundwork for the continued development of novel fluoropyrimidine-based anticancer agents. The principles of prodrug design and biochemical modulation explored in these early studies remain highly relevant in modern drug development.
References
- 1. Studies on antitumor agents, 2. Syntheses and antitumor activities of 1-(tetrahydro-2-furanyl)-5-fluorouracil and 1,3-bis(tetrahydro-2-furanyl)-5-fluorouracil [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of ftorafur, an analog of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Carmofur - Wikipedia [en.wikipedia.org]
- 6. 5-Fluorouracil Derivatives. I. The Synthesis of 1-Carbamoyl-5-fluorouracils | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 9. [Anti-tumor effects of carmofur on human 5-FU resistant cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tegafur/uracil - Wikipedia [en.wikipedia.org]
- 12. Enhancement of antitumor effect of tegafur/uracil (UFT) plus leucovorin by combined treatment with protein-bound polysaccharide, PSK, in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Phase I-II studies of oral tegafur (ftorafur) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I trials of uracil-tegafur (UFT) using 5 and 28 day administration schedules: demonstration of schedule-dependent toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clinicsinoncology.com [clinicsinoncology.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemotherapeutic agent 5-fluorouracil increases survival of SOD1 mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journal.waocp.org [journal.waocp.org]
- 23. benchchem.com [benchchem.com]
The Antitumor Potential of Novel Fluoropyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropyrimidines have been a cornerstone of cancer chemotherapy for decades, with 5-fluorouracil (5-FU) being a principal agent in the treatment of various solid tumors. However, the clinical utility of traditional fluoropyrimidines is often limited by unfavorable pharmacokinetic profiles, significant toxicity, and the development of resistance. To address these challenges, a new generation of novel fluoropyrimidine analogs has been engineered. This technical guide provides an in-depth overview of the core scientific and technical aspects of these emerging anticancer agents, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Core Mechanism of Action: Enhanced Targeting of Thymidylate Synthase and DNA/RNA Integrity
The primary mechanism of action for most fluoropyrimidine analogs is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By depleting the intracellular pool of dTMP, these drugs lead to an imbalance of deoxynucleotide triphosphates (dNTPs), which triggers "thymineless death."
Novel fluoropyrimidine analogs are designed to improve upon the efficacy of 5-FU through several key innovations:
-
Enhanced Bioavailability and Tumor-Selective Activation: Many new analogs are prodrugs designed for oral administration and are metabolized to the active 5-FU or its active metabolites preferentially within tumor tissues.[2]
-
Resistance to Degradation: Modifications to the molecular structure can protect the drug from rapid degradation by enzymes like dihydropyrimidine dehydrogenase (DPD), which catabolizes over 85% of administered 5-FU.[3]
-
Direct Delivery of Active Metabolites: Some novel analogs, such as NUC-3373, are phosphoramidate "ProTides" that deliver the active monophosphate form directly into cancer cells, bypassing resistance mechanisms associated with transport and activation.[4][5]
-
Dual Mechanisms of Action: Beyond TS inhibition, the incorporation of fluorinated nucleosides into DNA and RNA induces significant cellular stress, leading to DNA damage and disruption of RNA processing.[6][7]
Key Novel Fluoropyrimidine Analogs: A Comparative Overview
Several promising novel fluoropyrimidine analogs are in various stages of preclinical and clinical development. The following sections provide an overview of some of the most notable examples.
NUC-3373: A Phosphoramidate ProTide of FUDR
NUC-3373 is a phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine (FUDR) designed to overcome the key limitations of 5-FU.[5] Its phosphoramidate moiety protects it from degradation by DPD and allows for efficient intracellular delivery of the active metabolite, FUDR-monophosphate (FdUMP).[4] This results in significantly higher and sustained intracellular concentrations of FdUMP, leading to more potent and prolonged inhibition of TS.[8]
Pencitabine: A Hybrid of Capecitabine and Gemcitabine
Pencitabine is a rationally designed oral fluoropyrimidine that combines structural features of capecitabine and gemcitabine.[9] This hybrid design aims to prevent the metabolic conversion to 5-FU that is associated with toxicity while retaining potent antitumor activity.[9] Pencitabine is postulated to act through multiple mechanisms, including inhibition of nucleotide-metabolizing enzymes and misincorporation into DNA.[9]
Fluorocyclopentenyl-Pyrimidines (e.g., RX-3117)
This class of compounds features a fluorocyclopentenyl ring in place of the ribose or deoxyribose sugar.[10][11] RX-3117 (fluorocyclopentenyl cytosine) has demonstrated excellent oral bioavailability and is not a substrate for cytidine deaminase, an enzyme that degrades gemcitabine.[2] Its antitumor activity is attributed to its selective activation by uridine-cytidine kinase 2 (UCK2), which is overexpressed in some tumors, and its dual mechanism of inducing DNA damage and inhibiting DNA methyltransferase 1 (DNMT1).[2]
Thiazolo[4,5-d]pyrimidine Derivatives
A variety of novel thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer potential. These compounds exhibit a broad range of cytotoxic activities against various cancer cell lines, and their mechanism of action is also believed to involve the inhibition of key enzymes in nucleotide metabolism.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity and pharmacokinetic parameters of selected novel fluoropyrimidine analogs.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Novel Fluoropyrimidine Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| NUC-3373 | HCT116 | Colorectal | ~0.1 (to achieve similar TS binding as 10µM 5-FU) | [8] |
| SW480 | Colorectal | ~0.5 (to achieve similar TS binding as 10µM 5-FU) | [8] | |
| Pencitabine | L1210 | Leukemia | Not Specified | [9] |
| Fluorocyclopentenyl-cytosine (RX-3117) | A549 | Lung | Potent antigrowth effects | [11] |
| Thiazolo[4,5-d]pyrimidine derivative (Compound 6c) | SKOV-3 | Ovarian | 7.84 | [12] |
| HepG2 | Liver | 13.68 | [12] | |
| A549 | Lung | 15.69 | [12] | |
| MCF-7 | Breast | 19.13 | [12] | |
| T-24 | Bladder | 22.05 | [12] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Pharmacokinetic Parameters of Selected Novel Fluoropyrimidine Analogs
| Compound | Parameter | Value | Species | Reference |
| NUC-3373 | Plasma Half-life (t1/2) | ~10 hours | Human | [13] |
| RX-3117 (Fluorocyclopentenyl-cytosine) | Oral Bioavailability | Excellent | Not Specified | [2] |
| Pencitabine | Oral Bioavailability | Orally active in vivo | Mouse | [9] |
| Gemcitabine (for comparison) | Oral Bioavailability | ~10% | Human | [14] |
| Plasma Half-life (t1/2) | 42 - 94 min | Human | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel fluoropyrimidine analogs.
Synthesis of Novel Fluoropyrimidine Analogs
Representative Synthesis of a Phosphoramidate Prodrug of FUDR (ProTide Approach): [4]
-
Phosphorylation of FUDR: 5'-O-monomethoxytrityl-FUDR is reacted with phenyl or 1-naphthyl phosphorodichloridate in the presence of a base (e.g., N-methylimidazole) in an anhydrous solvent (e.g., dichloromethane) at low temperature (-78 °C) to yield the corresponding phosphochloridate.
-
Coupling with Amino Acid Ester: The phosphochloridate is then reacted with the desired L-amino acid ester (e.g., L-alanine benzyl ester) in the presence of a base (e.g., triethylamine) to form the phosphoramidate linkage.
-
Deprotection: The monomethoxytrityl protecting group is removed using a mild acid (e.g., dichloroacetic acid) to yield the final ProTide.
Representative Synthesis of Pencitabine (Hybrid of Capecitabine and Gemcitabine): [9]
-
Glycosylation: A protected 2-deoxy-2,2-difluoro-D-ribofuranose derivative is condensed with N4-pentoxycarbonyl-5-fluorocytosine using a Lewis acid catalyst (e.g., TMSOTf) in an appropriate solvent (e.g., dichloroethane) to form the nucleoside bond.
-
Deprotection: The protecting groups on the sugar moiety are removed, typically using methanolic ammonia.
-
Purification: The desired β-anomer is purified, for example, by crystallization.
-
Carbamate Formation: The 5'-hydroxyl group of the purified nucleoside is reacted with amyl chloroformate in the presence of a base (e.g., pyridine) to introduce the pentylcarbamate group, yielding pencitabine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the novel fluoropyrimidine analogs for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The novel fluoropyrimidine analog is administered (e.g., orally or intravenously) according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Cells or tissue sections are fixed and permeabilized.
-
TdT Labeling: Samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C.
-
Detection: If an indirectly labeled dUTP is used, a secondary detection step is performed (e.g., incubation with a fluorescently labeled anti-BrdU antibody).
-
Counterstaining and Imaging: Nuclei are counterstained (e.g., with DAPI), and the samples are imaged using a fluorescence microscope. Apoptotic cells are identified by the colocalization of the TUNEL signal with the nuclear counterstain.
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by novel fluoropyrimidine analogs and a typical experimental workflow for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. RX-3117 (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage induces p53-independent apoptosis through ribosome stalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNG-initiated base excision repair is the major repair route for 5-fluorouracil in DNA, but 5-fluorouracil cytotoxicity depends mainly on RNA incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A linear synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorocyclopentenyl-cytosine with broad spectrum and potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of caspase-8, caspase-9, and apoptosis inducing factor in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 1-Acetyl-3-o-toluyl-5-fluorouracil and its Metabolites
Introduction
1-Acetyl-3-o-toluyl-5-fluorouracil is a prodrug designed to enhance the therapeutic efficacy and oral bioavailability of the widely used anticancer agent, 5-fluorouracil (5-FU). Following administration, it is metabolized to N3-o-toluyl-fluorouracil (TFU), which then undergoes further conversion to release the active cytotoxic agent, 5-FU[1][2]. The quantification of this compound and its primary active metabolites, TFU and 5-FU, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
This document provides detailed analytical methods for the quantification of TFU and 5-FU in biological matrices, which serve as key indicators of the bioavailability and metabolic fate of the parent prodrug, this compound. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering options for both routine analysis and high-sensitivity research applications.
Analytical Methods Overview
A variety of analytical methods have been developed for the quantification of 5-FU and its prodrugs in biological matrices[3][4][5]. Chromatographic techniques, particularly HPLC and LC-MS/MS, are the most commonly employed due to their specificity, sensitivity, and robustness[4][6].
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and reliable method for the quantification of TFU and 5-FU in various biological samples, including plasma, tissue homogenates, and cell culture supernatants[1][2]. The method typically involves a reversed-phase C18 column and UV detection at a wavelength where both compounds exhibit significant absorbance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies with low dosage forms or analysis of complex biological matrices, LC-MS/MS is the method of choice[7][8][9][10]. This technique offers lower limits of detection and quantification and can minimize interference from endogenous matrix components.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details a robust HPLC-UV method for the simultaneous quantification of N3-o-toluyl-fluorouracil (TFU) and 5-fluorouracil (5-FU) in biological samples.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for plasma, tissue homogenates, and cell culture supernatants[1].
-
To 500 µL of the sample (plasma, tissue homogenate supernatant, or cell culture supernatant), add 100 µL of 0.5 M NaH₂PO₄.
-
Add 2.5 mL of ethyl acetate.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer 2 mL of the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of TFU and 5-FU[1].
| Parameter | Value |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 258 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3. Method Validation Parameters
A typical validation for such a method would include the following parameters, with acceptable ranges derived from established guidelines.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999[11] |
| Concentration Range | 1–100 µg/mL[12][13] |
| Accuracy (% Recovery) | 85–115% (90.2 - 108.8% reported for a similar method)[14] |
| Precision (% RSD) | ≤ 15% (Intra-day and Inter-day) |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
Data Presentation
Table 1: Quantitative Data Summary for HPLC-UV Method
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOQ (µg/mL) | Recovery (%) |
| 5-FU | Approx. 3-4 | 1 - 100 | > 0.999 | 0.10 - 0.85[14] | 90.2 - 108.8[14] |
| TFU | Approx. 6-8 | 1 - 100 | > 0.999 | To be determined | To be determined |
Note: Retention times are approximate and will depend on the specific column and system used. The data for 5-FU is based on published methods for similar applications[11][14]. The parameters for TFU would need to be established during method development and validation.
Experimental Workflow Diagram
Caption: Workflow for the quantification of TFU and 5-FU by HPLC-UV.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and specificity, an LC-MS/MS method is recommended. This is particularly useful for pharmacokinetic studies where low concentrations of the analytes are expected.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
This protocol is a common and efficient method for cleaning up plasma samples for LC-MS/MS analysis[8][15].
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 5-Bromouracil or a stable isotope-labeled 5-FU)[9].
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
The following table provides typical LC-MS/MS parameters for the analysis of 5-FU. Similar conditions would be optimized for TFU.
| Parameter | Value |
| Column | HILIC column (for polar compounds like 5-FU) or C18 column[7] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[7][15] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min[7][9] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 5-FU: m/z 129 → 42 (Negative Ion Mode)[8]; TFU: To be determined |
| Internal Standard | 5-Bromouracil or ¹³C,¹⁵N₂-5-FU |
3. Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Concentration Range | 10 - 10,000 ng/mL[9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent and reproducible |
Data Presentation
Table 2: Quantitative Data Summary for LC-MS/MS Method
| Analyte | MRM Transition (m/z) | Linearity Range (ng/mL) | R² | LOQ (ng/mL) |
| 5-FU | 129 → 42 (ESI-) | 10 - 10,000 | > 0.99 | 10 |
| TFU | To be determined | To be determined | > 0.99 | To be determined |
Note: The MRM transition for TFU would need to be determined by infusing a standard solution into the mass spectrometer and identifying the precursor and product ions.
Signaling Pathway and Metabolic Conversion
Caption: Metabolic activation of this compound.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of N3-o-toluyl-fluorouracil and 5-fluorouracil, the key metabolites of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with HPLC-UV being suitable for routine analysis and quality control, and LC-MS/MS offering superior sensitivity for demanding bioanalytical applications such as clinical pharmacokinetics. Proper method validation is essential to ensure the accuracy and reliability of the data generated.
References
- 1. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N(3)-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of analytical methods for the determination of 5-fluorouracil in biological matrices | Semantic Scholar [semanticscholar.org]
- 6. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nvkc.nl [nvkc.nl]
- 9. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 10. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. | Semantic Scholar [semanticscholar.org]
- 11. ijpca.org [ijpca.org]
- 12. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jfda-online.com [jfda-online.com]
- 15. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
Application Notes and Protocols for 1-Acetyl-3-o-toluyl-5-fluorouracil in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), in cancer cell line studies. A-OT is designed for improved oral bioavailability and targeted release of 5-FU. Understanding its mechanism of action and cytotoxic effects requires specific experimental considerations, primarily the metabolic conversion to its active form.
Introduction
This compound is a lipophilic prodrug of 5-fluorouracil. Its therapeutic efficacy is contingent upon its metabolic activation, a multi-step process initiated by its conversion to N3-o-toluyl-5-fluorouracil (TFU), which is subsequently metabolized to 5-FU. 5-FU exerts its anticancer effects by inhibiting thymidylate synthase (TS) and through its incorporation into RNA and DNA, ultimately leading to cell cycle arrest and apoptosis.[1][2] In vitro studies involving A-OT and its intermediate metabolite TFU necessitate the inclusion of a metabolic activation system, such as liver microsomal enzymes, to accurately assess their cytotoxic potential.[3][4]
Mechanism of Action
The primary mechanism of action of this compound is the sustained release and targeted delivery of 5-fluorouracil. Once metabolized to 5-FU, the active metabolites disrupt normal cellular processes in rapidly dividing cancer cells.
-
Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the folate cofactor, N5,N10-methylenetetrahydrofolate. This complex blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis. The resulting "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.[1]
-
Incorporation into RNA and DNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). FUTP is incorporated into RNA, interfering with RNA processing and function. FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[1][2]
-
Induction of Apoptosis: The disruption of DNA and RNA synthesis, along with the induction of cellular stress, triggers programmed cell death, or apoptosis. This is often mediated by the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[5]
Data Presentation
The cytotoxic activity of 5-fluorouracil, the active metabolite of this compound, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize reported IC50 values for 5-FU in various cancer cell lines. It is important to note that these values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
Table 1: IC50 Values of 5-Fluorouracil in Human Colon Cancer Cell Lines
| Cell Line | Assay Duration | IC50 (µM) |
| HCT 116 | 72 hours | 11.3 |
| HT-29 | 120 hours | 11.25 |
| COLO-205 | 48-72 hours | 3.2 |
| SW620 | 48 hours | ~100 |
| Caco-2 | 48 hours | ~667 |
Table 2: IC50 Values of 5-Fluorouracil in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 hours | ~2.9 |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Not Specified (Significant inhibition with liver microsomes)[3][4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not Specified | Not Specified (Significant inhibition with liver microsomes)[3][4] |
| Various | Esophageal Squamous Cell Carcinoma | Not Specified | 1.00 - 39.81[6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro efficacy of this compound. A critical component of these protocols is the inclusion of a metabolic activation step.
Metabolic Activation of this compound
To mimic the in vivo metabolic conversion of the prodrug, it is essential to include a source of liver microsomal enzymes in the in vitro assays.
Materials:
-
This compound (A-OT)
-
Rat liver microsomes (commercially available)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Appropriate buffer (e.g., phosphate buffer)
Procedure:
-
Prepare a stock solution of A-OT in a suitable solvent, such as DMSO.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
In a sterile microcentrifuge tube, combine the rat liver microsomes, the NADPH regenerating system, and the A-OT solution at the desired final concentration.
-
Incubate the mixture at 37°C for a predetermined time (e.g., 1-2 hours) to allow for metabolic conversion.
-
The resulting solution containing the activated metabolites can then be used to treat the cancer cell lines in the subsequent assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Metabolically activated this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the metabolically activated A-OT in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of activated A-OT. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Metabolically activated this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of metabolically activated A-OT for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Bax)
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with metabolically activated A-OT, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to the loading control.
Mandatory Visualizations
Signaling Pathway of 5-Fluorouracil
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for evaluating this compound.
Logical Relationship of Prodrug to Active Compound
Caption: Metabolic activation of the prodrug to its active form.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with A-OT-Fu
Disclaimer: The following application notes and protocols are based on the current understanding of fucoxanthin and its derivatives. A-OT-Fu is presumed to be a novel compound within this class. Researchers should adapt these protocols based on the specific physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profile, and hypothesized mechanism of action of A-OT-Fu.
Introduction
A-OT-Fu is a novel synthetic or isolated compound, presumably a derivative of fucoxanthin, a marine carotenoid found in brown seaweed. Fucoxanthin and its metabolites have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2]. Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety profile of A-OT-Fu. This document provides a comprehensive guide for designing and conducting in vivo studies to investigate the anti-cancer efficacy of A-OT-Fu using a xenograft mouse model.
The proposed mechanism of action for many fucoxanthin derivatives involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. These pathways often include the PI3K/Akt and STAT3/EGFR signaling cascades[1][3]. The following protocols are designed to assess the impact of A-OT-Fu on tumor growth and to elucidate its underlying molecular mechanisms.
Preclinical In Vivo Experimental Design: Anti-Cancer Efficacy in a Xenograft Model
This section outlines a typical experimental design to assess the anti-tumor activity of A-OT-Fu in a subcutaneous xenograft mouse model.
2.1. Animal Model
-
Species: Male Kunming mice (or other appropriate immunocompromised strain, e.g., BALB/c nude, NOD-SCID).
-
Age/Weight: 6–8 weeks old, 20 ± 2 g at the start of the experiment[4].
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Ethics Statement: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
2.2. Tumor Cell Line and Xenograft Establishment
-
Cell Line: A suitable cancer cell line (e.g., Sarcoma 180 (S180), human colon carcinoma, prostate cancer, or hepatoma cells) should be selected based on the research question[3][4].
-
Cell Culture: Cells are cultured under appropriate conditions (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Xenograft Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
2.3. Experimental Groups and Treatment Protocol
Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to the following experimental groups (n=8-10 mice per group):
| Group | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Oral gavage or IP injection | Daily |
| 2 | A-OT-Fu (Low Dose) | e.g., 25 mg/kg | Oral gavage or IP injection | Daily |
| 3 | A-OT-Fu (Mid Dose) | e.g., 50 mg/kg | Oral gavage or IP injection | Daily |
| 4 | A-OT-Fu (High Dose) | e.g., 100 mg/kg | Oral gavage or IP injection | Daily |
| 5 | Positive Control | e.g., 5-Fluorouracil | 20 mg/kg | IP injection |
-
Vehicle: The vehicle for A-OT-Fu should be determined based on its solubility (e.g., soybean oil, 0.5% carboxymethylcellulose).
-
Dose Selection: Doses for A-OT-Fu should be determined from prior maximum tolerated dose (MTD) studies. The doses for fucoxanthin have been reported in the range of 50-100 mg/kg[3][4].
-
Duration: Treatment should continue for a predefined period (e.g., 14-21 days), or until the tumors in the control group reach a predetermined endpoint size.
2.4. Endpoint Analysis and Data Collection
-
Tumor Growth Inhibition: Tumor volume and body weight should be measured every 2-3 days. The tumor inhibitory rate can be calculated.
-
Euthanasia and Sample Collection: At the end of the study, mice are euthanized, and tumors, blood, and major organs are collected for further analysis.
-
Histopathology: A portion of the tumor and major organs should be fixed in 10% formalin for histopathological examination (H&E staining).
-
Immunohistochemistry (IHC) and Western Blotting: Tumor tissues can be analyzed for the expression of key proteins involved in cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3, Bcl-2), and angiogenesis (e.g., VEGF)[3]. The expression of proteins in the hypothesized signaling pathway (e.g., p-STAT3, p-EGFR) should also be assessed[3].
-
TUNEL Assay: To quantify apoptosis within the tumor tissue, a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be performed[4].
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of A-OT-Fu on Tumor Growth in Xenograft Mice
| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Mean ± SD | Mean ± SD | - |
| A-OT-Fu (25 mg/kg) | Mean ± SD | Mean ± SD | % |
| A-OT-Fu (50 mg/kg) | Mean ± SD | Mean ± SD | % |
| A-OT-Fu (100 mg/kg) | Mean ± SD | Mean ± SD | % |
| Positive Control | Mean ± SD | Mean ± SD | % |
Table 2: Effect of A-OT-Fu on Apoptosis and Protein Expression in Tumor Tissue
| Group | TUNEL-Positive Cells (per field) | Cleaved Caspase-3 Expression (relative to control) | p-STAT3 Expression (relative to control) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| A-OT-Fu (25 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD |
| A-OT-Fu (50 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD |
| A-OT-Fu (100 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD |
Detailed Experimental Protocols
4.1. Western Blotting Protocol
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands can be performed using image analysis software.
4.2. TUNEL Assay Protocol
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
-
Permeabilization: Treat the sections with proteinase K.
-
Labeling: Incubate the sections with the TUNEL reaction mixture (containing TdT and FITC-dUTP) in a humidified chamber.
-
Counterstaining: Counterstain the nuclei with DAPI or propidium iodide.
-
Microscopy: Mount the slides and visualize under a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells in several random fields of view.
Mandatory Visualizations
Caption: Hypothetical Signaling Pathway of A-OT-Fu Action.
Caption: In Vivo Experimental Workflow for A-OT-Fu Efficacy.
References
- 1. A Systematic Review on Marine Algae-Derived Fucoxanthin: An Update of Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress on the biological characteristics and physiological activities of fucoxanthin produced by marine microalgae [frontiersin.org]
- 3. In vivo induction of apoptosis by fucoxanthin, a marine carotenoid, associated with down-regulating STAT3/EGFR signaling in sarcoma 180 (S180) xenografts-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: HPLC Analysis of 1-Acetyl-3-o-toluyl-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT-Fu), a potent anti-tumor agent and a prodrug of 5-fluorouracil (5-FU).[1][2][3][4] The described method is crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and a graphical representation of the analytical workflow.
Introduction
This compound is a derivative of the widely used chemotherapeutic agent 5-fluorouracil.[2] Its chemical structure allows for oral administration and subsequent metabolic conversion to the active 5-FU.[2][3][4] Accurate and precise analytical methods are essential for determining the purity of the active pharmaceutical ingredient (API) and for studying its metabolic fate. High-performance liquid chromatography (HPLC) is a robust and reliable technique for this purpose. The method detailed below is based on a published study for the assay and impurity determination of A-OT-Fu.[5]
Experimental Protocols
Primary HPLC Method for this compound Analysis[6]
This protocol is designed for the determination of this compound and its primary impurity, 3-o-toluyl-5-fluorouracil (TFU).
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade solvents (acetonitrile, water)
-
Reagents: Glacial acetic acid, ammonium acetate, phenanthrene (internal standard)
-
Reference standards: this compound and 3-o-toluyl-5-fluorouracil
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Nucleosil CN, 4.6 mm x 200 mm |
| Mobile Phase | 5% Glacial Acetic Acid in Acetonitrile : 0.5% Ammonium Acetate in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | Not specified, typically 10-20 µL |
| Column Temperature | Ambient |
| Internal Standard | Phenanthrene |
3. Preparation of Solutions:
-
Mobile Phase A (Organic): Prepare a solution of 5% glacial acetic acid in acetonitrile.
-
Mobile Phase B (Aqueous): Prepare a 0.5% solution of ammonium acetate in HPLC grade water.
-
Mobile Phase Mixture: Combine Mobile Phase A and Mobile Phase B in a 60:40 ratio. Degas the mixture before use.
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve phenanthrene in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Spike each standard solution with a fixed concentration of the internal standard.
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase or a suitable solvent to a known volume.
-
Add the internal standard to achieve the same concentration as in the standard solutions.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
Method Validation Summary[6]
| Parameter | Result |
| Linear Range | 0.21 µg (r = 0.9999) |
| Average Recovery | 99.9% |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Alternative HPLC Method for Metabolite Analysis
For researchers interested in the metabolic fate of this compound, the primary metabolite is 3-o-toluyl-5-fluorouracil (TFU), which is then further converted to 5-FU.[2][4] An HPLC method for the simultaneous determination of TFU and 5-FU in biological matrices has been described.[2]
Chromatographic Conditions for TFU and 5-FU[3]
| Parameter | Condition |
| Column | Venusil XBP C-18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 258 nm |
| Column Temperature | Ambient |
This method can be adapted for the analysis of TFU as an impurity or a metabolite in various sample types.
Signaling Pathway and Logical Relationship
The analytical process is underpinned by the fundamental principle of chromatography, where separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
Caption: Principle of HPLC separation for A-OT-Fu analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of this compound against murine hepatoma MH134 and its effects on tissue weights following subcutaneous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N(3)-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay and Determination of Impurity for 1-Acetyl-3-O-Toluyl-5-Flu...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for the NMR and MS Characterization of 5-Fluorouracil (5-FU) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of 5-Fluorouracil (5-FU) derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information herein is intended to guide researchers in the structural elucidation and analysis of novel 5-FU analogues, which are of significant interest in cancer chemotherapy.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. However, its clinical efficacy is often limited by a short plasma half-life and significant toxicity. To overcome these limitations, numerous 5-FU derivatives have been synthesized, aiming to improve pharmacological properties such as tumor targeting, bioavailability, and reduced side effects. Accurate and comprehensive characterization of these derivatives is crucial for understanding their structure-activity relationships and for advancing their development as potential drug candidates. This document outlines the application of NMR (¹H, ¹³C, ¹⁹F) and MS techniques for this purpose.
Data Presentation: NMR and MS Data of 5-FU Derivatives
The following tables summarize representative NMR and MS data for several classes of 5-FU derivatives.
Table 1: ¹H NMR, ¹³C NMR, and MS Data for N-Alkynyl 5-FU Derivatives
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (ESI) m/z | Reference |
| 1,3-Dipropargyl-5-Fluorouracil | 7.60 (d, J = 5.3, 1H), 4.72 (d, J = 2.4, 2H), 4.61 (d, J = 2.6, 2H), 2.56 (t, J = 2.6, 1H), 2.20 (t, J = 2.5, 1H) | 156.19 (d, J = 26.0), 148.92, 140.26 (d, J = 237.3), 125.33 (d, J = 33.7), 77.24, 76.74, 75.47, 71.51, 38.18, 31.27 | 435.2 [2M+Na]⁺ | [1] | |
| 5-Fluoro-3-Propargyluracil | 10.60 (s, 1H), 7.64 (d, J = 4.7, 1H), 1.62 (s, 9H) (for Boc-protected intermediate) | 159.21 (d, J = 24.4), 150.70, 139.59 (d, J = 224.8), 123.02 (d, J = 31.6), 61.45, 29.35 | Not provided | [1] |
Table 2: ¹H NMR and ¹³C NMR Data for Carboxylic Acid 5-FU Derivatives
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5-Fluorouracil-1-acetic acid | 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), 4.36 (s, 2H) | 169.28, 157.54, 149.66, 138.55, 130.64, 48.63 | [2] | |
| 5-Fluorouracil-1-carboxylic acid | Not provided | Not provided | [3] |
Table 3: ¹³C NMR Data for a 5-FU-β-Cyclodextrin Derivative
| Compound Name | Structure | ¹³C NMR (δ, ppm) | Reference |
| 5-Fluoro-uracil-β-cyclodextrin | 168.3 (C=O), 158.0, 157.9 (d, ²JCF=25.8Hz, C⁴), 150.2 (C²), 140.8, 139.3 (d, ¹JCF=229.2Hz, C⁵), 131.1, 130.8 (d, ²JCF=33.1Hz, C⁶), 102.4 (C¹ in β-CD), 82.0 (C⁴ in β-CD), 78.5 (C⁴' in β-CD), 75.6 (C²' in β-CD), 73.5 (C³ in β-CD), 72.9 (C⁵ in β-CD) | [4] |
Experimental Protocols
Protocol 1: General Synthesis of N-Acyl 5-FU Derivatives
This protocol describes a general method for the synthesis of N-acyl derivatives of 5-FU.
Materials:
-
5-Fluorouracil (5-FU)
-
Acyl chloride or carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) (if starting from carboxylic acid)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or other suitable base
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane, dichloromethane)
Procedure:
-
Dissolve 5-FU (1 equivalent) in anhydrous DMF.
-
If starting with an acyl chloride: Add triethylamine (1.1 equivalents) to the solution and cool to 0 °C. Add the acyl chloride (1.1 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight.
-
If starting with a carboxylic acid: Add the carboxylic acid (1.1 equivalents), DCC (1.2 equivalents), and HOBt (1.2 equivalents) to the 5-FU solution. Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea (in the case of DCC coupling).
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acyl 5-FU derivative.
Protocol 2: NMR Spectroscopic Analysis
This protocol outlines the general procedure for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of 5-FU derivatives.
Materials:
-
Synthesized 5-FU derivative
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
5 mm NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified 5-FU derivative in approximately 0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the appropriate NMR probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C in organic solvents).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for all spectra.
-
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol provides a general workflow for the analysis of 5-FU derivatives by LC-HRMS.
Materials:
-
Synthesized 5-FU derivative
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS grade formic acid or other modifiers
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a liquid chromatography system.
Procedure:
-
Sample Preparation: Prepare a stock solution of the 5-FU derivative in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.
-
LC Method Development:
-
Select a suitable C18 or other appropriate reversed-phase column.
-
Develop a gradient elution method using water and acetonitrile or methanol, both typically containing 0.1% formic acid for positive ion mode or a suitable modifier for negative ion mode.
-
Optimize the gradient to achieve good separation of the analyte from any impurities.
-
-
MS Method Development:
-
Set the mass spectrometer to operate in either positive or negative electrospray ionization (ESI) mode.
-
Perform a full scan analysis to determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).
-
Acquire tandem MS (MS/MS) spectra by fragmenting the parent ion to obtain structural information.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample onto the LC-HRMS system.
-
Acquire the data using the developed LC and MS methods.
-
Process the data to determine the accurate mass of the parent ion and its fragments. Compare the experimentally determined accurate mass with the theoretical mass to confirm the elemental composition.
-
Mandatory Visualizations
References
- 1. Frontiers | N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102060940A - Synthesis process of 5-fluorouracil derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Developing 5-Fluorouracil Prodrug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for decades, particularly for solid tumors like colorectal, breast, and gastric cancers.[1][2] Its mechanism involves the inhibition of thymidylate synthase and the fraudulent incorporation into RNA and DNA, leading to cell death.[3] However, the clinical application of 5-FU is hampered by significant limitations, including a very short plasma half-life (around 10-20 minutes), poor bioavailability, and a narrow therapeutic window that leads to severe systemic toxicity.[4][5][6][7] Furthermore, the development of drug resistance is a major obstacle to its long-term efficacy.[3][4]
To overcome these challenges, two interconnected strategies have emerged: the development of 5-FU prodrugs and the use of advanced drug delivery systems (DDS). Prodrugs are inactive precursors that are metabolized into the active 5-FU in vivo, potentially improving oral bioavailability and tumor-specific activation.[5][8] Encapsulating these prodrugs within DDS, such as nanoparticles, liposomes, or hydrogels, can further enhance therapeutic outcomes by altering pharmacokinetics, improving tumor accumulation via the enhanced permeability and retention (EPR) effect, and providing controlled, sustained drug release.[9][10][11]
These application notes provide an overview and detailed protocols for the design, synthesis, formulation, and evaluation of drug delivery systems for 5-fluorouracil prodrugs.
Section 1: 5-FU Mechanism of Action and Resistance Pathways
5-FU exerts its anticancer effects through conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP is the primary inhibitor of thymidylate synthase (TS), which blocks DNA synthesis.[3] However, cancer cells can develop resistance by activating various signaling pathways, including JAK/STAT, Wnt, Notch, and NF-κB, which can inhibit apoptosis and promote cell survival.[3][12][13] Understanding these pathways is critical for designing effective delivery systems that can overcome resistance.
Section 2: Synthesis of 5-FU Prodrugs
The synthesis of 5-FU prodrugs typically involves modifying the N1 or N3 position of the pyrimidine ring to attach a promoiety via a linker.[1] This linker is designed to be cleaved under specific physiological conditions (e.g., pH, enzymes) found predominantly in the tumor microenvironment.
Protocol 2.1: Synthesis of a Model N1-Acyl-5-Fluorouracil Prodrug
This protocol provides a general method for coupling a carboxylic acid to the N1 position of 5-FU, adapted from procedures described in the literature.[14][15]
Materials:
-
5-Fluorouracil (5-FU)
-
Carboxylic acid (e.g., lauric acid, retinoic acid)
-
Bromo-tris(dimethylamino)-phosphonium-hexafluorophosphate (BROP)
-
Triethylamine (NEt3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether, brine, 1M NaOH
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the selected carboxylic acid (1.0 mmol) and 5-Fluorouracil (1.5 mmol) in anhydrous DMF (35 mL).
-
Cool the mixture to 0°C in an ice bath with constant stirring.
-
Add triethylamine (3.0 mmol) to the solution, followed by the dropwise addition of BROP (1.5 mmol).
-
Continue stirring the mixture at 0°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding 100 mL of water.
-
Extract the aqueous mixture with diethyl ether (4 x 50 mL).
-
Combine the organic extracts and wash sequentially with 1M NaOH (1 x 50 mL) and brine (4 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N1-acyl-5-FU prodrug.
-
Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]
Section 3: Formulation of Drug Delivery Systems
Encapsulating the synthesized 5-FU prodrug into a delivery system is a crucial step to control its release and improve its pharmacokinetic profile. Common systems include liposomes and polymeric nanoparticles.
Protocol 3.1: Preparation of 5-FU Prodrug-Loaded Liposomes
This protocol describes the preparation of liposomes using the small-volume incubation method, suitable for hydrophilic or amphiphilic drugs.[6]
Materials:
-
Soybean Phosphatidylcholine (SPC)
-
Cholesteryl hemisuccinate (CHEMS)
-
5-FU Prodrug
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Chloroform, Methanol
Procedure:
-
Dissolve SPC and CHEMS in a specific molar ratio (e.g., 7:3) in a chloroform/methanol mixture in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a small volume of PBS (pH 7.4) containing the dissolved 5-FU prodrug.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 37°C) for 1 hour with gentle agitation to form multilamellar vesicles.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to probe sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Remove the unencapsulated prodrug by centrifugation or dialysis against fresh PBS.
Protocol 3.2: Formulation of 5-FU Prodrug-Loaded PLGA Nanoparticles
This protocol uses an interfacial deposition method to prepare Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[16]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
5-FU Prodrug
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Deionized water
Procedure:
-
Dissolve PLGA and the 5-FU prodrug in acetone to form the organic phase.
-
Prepare an aqueous phase consisting of a PVA solution.
-
Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.
-
Nanoparticles will form spontaneously at the interface as the acetone diffuses into the water.
-
Continue stirring for 4-6 hours at room temperature to allow for complete evaporation of the acetone.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 min).
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle formulation in water or a suitable buffer for storage or lyophilize for long-term stability.
Section 4: Physicochemical Characterization and In Vitro Evaluation
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated DDS.
Data Presentation: Physicochemical Properties
Quantitative data on the physical properties of the DDS should be systematically recorded and compared.
Table 1: Example Physicochemical Properties of 5-FU Prodrug Delivery Systems
| DDS Type | Prodrug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Liposome | N/A (5-FU) | 134 ± 4 | 0.194 ± 0.010 | -32.4 ± 2.1 | 35.8 ± 1.8 | [6] |
| PLGA-PEG NP | N/A (5-FU) | ~145 | 0.21 | Negative | 12.5 | [11] |
| Protein NP | 5-FU Conjugate | 162.7 ± 2.9 | N/A | N/A | 93 |[17] |
Note: Data are representative examples from cited literature and will vary based on specific formulations.
Protocol 4.1: In Vitro Drug Release Study
This protocol determines the rate at which the prodrug is released from the delivery system, often using a dialysis method.
Materials:
-
5-FU Prodrug-loaded DDS
-
Dialysis membrane (with appropriate Molecular Weight Cut-Off)
-
Release medium: PBS at pH 7.4 and pH 5.5 (to simulate physiological and tumor environments)
-
Shaking incubator or water bath
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Place a known amount of the DDS formulation (e.g., 1 mL) into a dialysis bag.
-
Seal the bag and immerse it in a known volume of release medium (e.g., 50 mL) in a beaker.
-
Place the beaker in a shaking incubator set to 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantify the concentration of the released 5-FU prodrug in the collected aliquots using a validated HPLC or UV-Vis method.
-
Calculate the cumulative percentage of drug released over time. The release from some formulations may follow a non-Fickian diffusion process.[6]
Data Presentation: Drug Release Profile
Table 2: Example Comparative In Vitro Drug Release
| Formulation | Cumulative Release at pH 7.4 (24h) | Cumulative Release at pH 5.5 (24h) | Release Profile | Reference |
|---|---|---|---|---|
| Free 5-FU | ~100% (within hours) | ~100% (within hours) | Burst Release | [11] |
| 5-FU/PLEL Hydrogel | ~62% | N/A | Biphasic (Initial burst, then sustained) | [18] |
| 5-FU Nanoparticles | ~50% | ~70% | Sustained Release (up to 72h) |[11] |
Protocol 4.2: Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of the formulations on cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free 5-FU, 5-FU prodrug, and DDS-prodrug formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (free drug, prodrug, DDS) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.
-
Incubate the plate for 48 or 72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity
Table 3: Example In Vitro Cytotoxicity (IC50 Values)
| Formulation | Cell Line | IC50 (µM) | Comments | Reference |
|---|---|---|---|---|
| Free 5-FU | HT-29 | 7.8 | Standard drug | [11] |
| 5-FU Nanoparticles | HT-29 | 3.1 | Enhanced cytotoxicity | [11] |
| 5-FU Prodrug (59) | SW480 | Similar to 5-FU | Prodrug shows comparable activity | [19] |
| 5-FU Liposomes | HCT-116 | Lower than free 5-FU | pH-sensitive liposomes showed stronger effect |[20] |
Section 5: In Vivo Evaluation
Animal models are essential for evaluating the pharmacokinetics, biodistribution, and therapeutic efficacy of the developed DDS.
Protocol 5.1: Murine Xenograft Model for Efficacy Studies
This protocol outlines a subcutaneous tumor model in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Cancer cell line suspended in Matrigel or PBS
-
Treatment formulations (control, free drug, DDS-prodrug)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups (e.g., n=5-10 per group): (1) Saline control, (2) Free 5-FU, (3) Blank DDS, (4) DDS-prodrug.
-
Administer treatments via an appropriate route (e.g., intravenous tail vein injection) according to a predetermined schedule (e.g., twice weekly for 3 weeks).
-
Measure tumor dimensions with calipers and monitor mouse body weight every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Major organs (liver, spleen, kidneys, heart, lungs) can be collected for histopathological analysis to assess toxicity.
Protocol 5.2: Pharmacokinetic Analysis
This protocol describes the collection of samples to determine the concentration of the drug in plasma over time.
Materials:
-
Cannulated or non-cannulated mice
-
Treatment formulations
-
Blood collection tubes (e.g., with K₂-EDTA)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Administer a single dose of the formulation to the mice (typically via IV bolus).
-
At specified time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples via tail vein or cardiac puncture.
-
Process the blood samples immediately by centrifuging to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the 5-FU prodrug and/or released 5-FU using a validated LC-MS/MS method.
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Data Presentation: Pharmacokinetic Parameters
Table 4: Example Comparative Pharmacokinetic Parameters
| Formulation | Half-life (t½) | Cmax | AUC (Area Under the Curve) | Reference |
|---|---|---|---|---|
| Free 5-FU (IV) | ~10-20 min | High | Low | [5][21] |
| C12 Prodrug in Silicone Oil | Very fast elimination (t½ of 20 min for free 5-FU) | 3.30 ± 1.62 µg/mL (at 1h) | N/A | [22] |
| 5-FU Polymeric Complex | Prolonged | Lower | Significantly Higher |[21] |
Conclusion and Future Outlook
The development of prodrugs and their incorporation into advanced drug delivery systems represents a highly promising strategy to enhance the therapeutic index of 5-fluorouracil.[4][5] By improving stability, enabling controlled release, and promoting targeted delivery, these systems can potentially reduce systemic toxicity and overcome drug resistance, leading to safer and more effective cancer treatments.[4][7] Future research will likely focus on creating multi-functional "smart" carriers that respond to specific stimuli in the tumor microenvironment and combine 5-FU prodrugs with other therapeutic agents for synergistic effects.[7] The protocols and guidelines presented here provide a foundational framework for researchers to design and evaluate the next generation of 5-FU delivery systems.
References
- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives [mdpi.com]
- 2. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cyprusjmedsci.com [cyprusjmedsci.com]
- 7. dovepress.com [dovepress.com]
- 8. A new delivery system for 5-fluorouracil using prodrug and converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems [mdpi.com]
- 10. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 5-Fluorouracil-Loaded PLGA Nanoparticles: Formulation, Physicochemical Characterisation, and In VitroAnti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sustained co-delivery of 5-fluorouracil and cis-platinum via biodegradable thermo-sensitive hydrogel for intraoperative synergistic combination chemotherapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doras.dcu.ie [doras.dcu.ie]
- 20. Stimuli-Responsive Liposomes of 5-Fluorouracil: Progressive Steps for Safe and Effective Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Pharmacokinetics of intravitreal 5-fluorouracil prodrugs in silicone oil: experimental studies in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of 1-Acetyl-3-o-toluyl-5-fluorouracil in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral administration of 1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT), a prodrug of 5-fluorouracil (5-FU), to mice for preclinical research. The following sections detail the necessary reagents, equipment, vehicle preparation, dosing procedures, and relevant biological pathways.
Introduction
This compound is an orally active prodrug of the widely used chemotherapeutic agent 5-fluorouracil. Oral administration of A-OT has demonstrated significant anti-tumor activity in murine models, with some studies indicating greater efficacy compared to subcutaneous administration.[1][2] A-OT is metabolized in the body to N(3)-o-toluyl-fluorouracil (TFU), which is then further converted to 5-FU, the active cytotoxic agent.[3] 5-FU exerts its anticancer effects by inhibiting thymidylate synthase and incorporating its metabolites into RNA and DNA, ultimately leading to cell death.
Quantitative Data Summary
The following tables summarize reported dosing regimens for this compound and its metabolite in mice.
Table 1: Reported Oral Dosing Regimens for this compound in Mice
| Compound | Mouse Model | Dosage | Vehicle | Study Focus | Reference |
| This compound | Murine Hepatoma MH134 | 0.2, 0.4, 0.6 mmol/kg/day | Oil Solution | Anti-tumor Efficacy | [1][2] |
Table 2: Reported Oral Dosing Regimen for a Metabolite of this compound in Mice
| Compound | Mouse Model | Dosage | Vehicle | Study Focus | Reference |
| N(3)-o-toluyl-fluorouracil (TFU) | Human Hepatocellular Carcinoma Xenograft | 25, 50, 100 mg/kg, 6 days/week for 3 weeks | 5% Amylum (Starch) | Anti-tumor Efficacy | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Mice (Template)
No specific pharmacokinetic data for this compound was identified in the literature search. This table is provided as a template for researchers to populate with their own experimental data.
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | µg/mL | |
| Tmax (Time to Maximum Concentration) | hours | |
| AUC (Area Under the Curve) | µg*h/mL | |
| t1/2 (Half-life) | hours | |
| Bioavailability | % |
Experimental Protocols
Preparation of Dosing Vehicle (5% Sterile Starch Solution)
This protocol is based on the vehicle used for the administration of N(3)-o-toluyl-fluorouracil, a metabolite of A-OT.[3] Researchers should verify the solubility and stability of A-OT in this vehicle prior to in vivo studies.
Materials:
-
Corn starch or potato starch
-
Water for Injection (WFI) or sterile distilled water
-
Sterile glass beaker or bottle
-
Autoclave
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh out 5 g of starch powder.
-
In a sterile glass beaker, add the starch to 100 mL of WFI.
-
Mix thoroughly using a stir plate until a uniform suspension is formed.
-
Autoclave the suspension at 121°C for 20 minutes to sterilize and gelatinize the starch.
-
Allow the solution to cool to room temperature before use. The resulting vehicle should be a slightly viscous, opalescent solution.
Preparation of this compound Dosing Suspension
Materials:
-
This compound powder
-
Prepared 5% sterile starch solution (vehicle)
-
Analytical balance
-
Spatula
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, for enhancing dispersion)
Procedure:
-
Calculate the required amount of A-OT based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Weigh the calculated amount of A-OT powder and transfer it to a sterile conical tube.
-
Add a small volume of the 5% sterile starch solution to the tube.
-
Vortex the mixture vigorously to create a paste.
-
Gradually add the remaining volume of the vehicle while continuing to vortex to ensure a homogenous suspension.
-
If necessary, sonicate the suspension in a water bath for short intervals to break up any aggregates. Avoid excessive heating.
-
Visually inspect the suspension for uniformity before each administration. Ensure the suspension is well-mixed immediately before drawing each dose.
Oral Gavage Administration Protocol in Mice
This protocol should be performed by trained personnel in accordance with institutional animal welfare guidelines.
Materials:
-
Prepared A-OT dosing suspension
-
Appropriately sized oral gavage needles (typically 20-22 gauge with a ball tip for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered.
-
The recommended maximum oral gavage volume for mice is 10 mL/kg of body weight. For a 25g mouse, this would be 0.25 mL.
-
-
Dose Calculation:
-
Calculate the volume of the A-OT suspension to administer to each mouse based on its body weight and the concentration of the suspension.
-
Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)
-
-
Administration:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The body should be held in a vertical position.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the esophagus (to the pre-measured depth), slowly administer the A-OT suspension from the syringe.
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes post-administration.
-
Visualizations
Signaling Pathway of 5-Fluorouracil
Caption: Metabolic activation of this compound to 5-FU and its subsequent conversion to active metabolites that induce cell death.
Experimental Workflow
Caption: Workflow for the oral administration of this compound in mice.
References
- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antitumor Activity of A-OT-Fu on Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-OT-Fu, an oligo-fucoidan derived from brown seaweed, has demonstrated significant potential as an antitumor agent against various solid tumors.[1][2] This low molecular weight sulfated polysaccharide exhibits a range of biological activities, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of the tumor microenvironment.[2][3][4] Furthermore, A-OT-Fu has been shown to enhance the efficacy of conventional chemotherapeutic agents like cisplatin while mitigating some of their side effects.[1] These application notes provide a comprehensive overview of the methodologies to assess the antitumor activity of A-OT-Fu, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action
A-OT-Fu exerts its antitumor effects through a multi-pronged approach:
-
Induction of Apoptosis: It can trigger both intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspases-3, -8, and -9, upregulation of pro-apoptotic proteins like p53, p21, Bax, and Bad, and downregulation of the anti-apoptotic protein Bcl-2.[3]
-
Cell Cycle Arrest: A-OT-Fu can induce cell cycle arrest, particularly in the sub-G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases.[3][4]
-
Inhibition of Angiogenesis: The compound has been observed to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis, by down-regulating key molecules like Vascular Endothelial Growth Factor (VEGF).[5]
-
Modulation of the Tumor Microenvironment: A-OT-Fu can suppress the differentiation of M2 macrophages, which are known to promote tumor progression, and repolarize them towards an M1 phenotype, thereby enhancing anti-tumor immunity.[1] This is achieved, in part, by suppressing intracellular Reactive Oxygen Species (ROS).[1]
-
Regulation of Signaling Pathways: It influences key signaling pathways involved in cancer progression, such as the Akt signaling pathway.[4]
-
Synergistic Effects with Chemotherapy: A-OT-Fu has been shown to enhance the cytotoxic effects of conventional chemotherapy drugs like cisplatin.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the antitumor activity of A-OT-Fu from various studies.
Table 1: In Vitro Efficacy of A-OT-Fu on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration (µg/mL) | Inhibition of Cell Viability (%) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 50 | 18.66 | [3] |
| HepG2 | Human Hepatocellular Carcinoma | 100 | 34.97 | [3] |
| HepG2 | Human Hepatocellular Carcinoma | 200 | 43.64 | [3] |
| HCT116 | Human Colorectal Cancer | Not Specified | Data not available in snippets | [1] |
| MDA-MB-231 | Human Breast Cancer | Not Specified | Data not available in snippets | [1] |
Table 2: In Vivo Efficacy of A-OT-Fu on Tumor Growth
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Anti-metastatic Activity (%) | Reference |
| Lewis Lung Carcinoma Xenograft | Fucoidan | 33 | 29 | [5] |
| 4T1 Mouse Breast Cancer | Fucoidan (10 mg/kg) | Significant dose-dependent decrease in VEGF | Data not available in snippets | [5] |
| HCT116 Xenograft | Oligo-Fucoidan | Inhibited tumor progression | Inhibited M2 macrophage infiltration | [1] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of A-OT-Fu on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HepG2, HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
A-OT-Fu stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of A-OT-Fu (e.g., 50, 100, 200 µg/mL) for 24, 48, or 72 hours.[3] Include an untreated control group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by A-OT-Fu.
-
Materials:
-
Cancer cell lines
-
A-OT-Fu
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the desired concentration of A-OT-Fu for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Objective: To determine the effect of A-OT-Fu on cell cycle distribution.
-
Materials:
-
Cancer cell lines
-
A-OT-Fu
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with A-OT-Fu for 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
4. Western Blot Analysis
-
Objective: To investigate the effect of A-OT-Fu on the expression of proteins involved in apoptosis and cell cycle regulation (e.g., p53, p21, Bcl-2, Bax, Caspases).
-
Protocol:
-
Treat cells with A-OT-Fu for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the antitumor efficacy of A-OT-Fu in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice)
-
Cancer cell line (e.g., HCT116)
-
A-OT-Fu
-
Vehicle control (e.g., saline)
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign the mice to treatment and control groups (n=8-10 per group).
-
Administer A-OT-Fu (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Visualizations
Caption: General experimental workflow for evaluating the antitumor effects of A-OT-Fu.
Caption: Signaling pathways modulated by A-OT-Fu leading to apoptosis and cell cycle arrest.
Caption: A-OT-Fu's role in modulating macrophage polarization within the tumor microenvironment.
References
- 1. Oligo-Fucoidan Prevents M2 Macrophage Differentiation and HCT116 Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlock Cancer Care Potential with Oligo Fucoidan (Low Molecular Weight Fucoidan) from Hi-Q Marine Biotech International Ltd. [fucoidanhiq.com]
- 3. The anti-tumor activity of brown seaweed oligo-fucoidan via lncRNA expression modulation in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical applications of fucoidan in translational medicine for adjuvant cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fucoidan and Cancer: A Multifunctional Molecule with Anti-Tumor Potential [mdpi.com]
Application Notes & Protocols for Evaluating Sustained Release of 5-Fluorouracil (5-FU) from Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive evaluation of sustained-release characteristics of 5-Fluorouracil (5-FU) from its various prodrugs. These guidelines are intended to assist researchers in obtaining accurate and reproducible data for the preclinical and clinical development of novel 5-FU-based cancer therapies.
Application Notes
The sustained release of 5-FU from a prodrug is a critical design feature aimed at improving its therapeutic index. By maintaining a lower, yet effective, concentration of the active drug over an extended period, sustained-release formulations can reduce systemic toxicity and enhance anti-tumor efficacy. The evaluation of these release kinetics is a multi-faceted process involving in vitro and in vivo models that simulate physiological conditions and predict clinical performance.
Key considerations for evaluating sustained release include:
-
Prodrug Activation Mechanism: The conversion of the prodrug to active 5-FU is often the rate-limiting step in its availability. This conversion can be triggered by various physiological conditions, including pH, specific enzymes, or the tumor microenvironment's unique characteristics, such as hypoxia or elevated levels of reactive oxygen species (ROS).[1] Understanding this mechanism is crucial for designing relevant release studies.
-
Physicochemical Properties: The solubility, stability, and partitioning behavior of both the prodrug and the released 5-FU will influence the release profile. These properties should be thoroughly characterized.[2]
-
Analytical Method Validation: Accurate and validated analytical methods are paramount for the quantification of 5-FU and its metabolites in various biological matrices.[3][4][5] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.[6]
-
In Vitro-In Vivo Correlation (IVIVC): Establishing a meaningful correlation between in vitro release data and in vivo pharmacokinetic profiles is a key objective. A strong IVIVC can streamline product development and support regulatory submissions.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Sustained Release Study
Objective: To determine the rate and extent of 5-FU release from a prodrug formulation under simulated physiological conditions.
Materials:
-
5-FU prodrug formulation
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Phosphate Buffered Saline (PBS, pH 7.4)[7]
-
USP Dissolution Apparatus II (Paddle type)[8]
-
HPLC or LC-MS/MS system
-
Syringes and filters (0.45 µm)
Procedure:
-
Media Preparation: Prepare SGF, SIF, and PBS according to standard protocols.
-
Apparatus Setup: Set up the dissolution apparatus with 900 mL of the desired release medium, maintained at 37 ± 0.5°C. The paddle speed is typically set to 75-100 rpm.[8][9]
-
Sample Introduction: Introduce a precisely weighed amount of the 5-FU prodrug formulation into the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a 1 mL aliquot of the dissolution medium.[10]
-
Sample Processing: Immediately filter the collected sample through a 0.45 µm syringe filter.
-
Replenishment: Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.[7]
-
Analysis: Analyze the filtered samples for 5-FU concentration using a validated HPLC or LC-MS/MS method.[6][7]
-
Data Analysis: Calculate the cumulative percentage of 5-FU released at each time point, correcting for the removed sample volume. Plot the cumulative release versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.[8][11][12]
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of a 5-FU prodrug and the resulting 5-FU concentrations in an animal model.
Materials:
-
5-FU prodrug formulation
-
Appropriate animal model (e.g., male Wistar rats, pigs)[13][14]
-
Dosing apparatus (e.g., oral gavage needles, intravenous catheters)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week before the study.
-
Dosing: Administer the 5-FU prodrug formulation to the animals via the intended clinical route (e.g., oral, intravenous).[15]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.5 mL) from a suitable site (e.g., tail vein, jugular vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.[15]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis: Perform protein precipitation or liquid-liquid extraction on the plasma samples to isolate 5-FU and its metabolites.
-
Analysis: Quantify the concentration of the prodrug, 5-FU, and its major metabolites in the plasma samples using a validated LC-MS/MS method.[3][4][5]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).[16]
Protocol 3: Analytical Method for 5-FU Quantification in Plasma
Objective: To accurately quantify the concentration of 5-FU in plasma samples using HPLC.
Materials:
-
HPLC system with UV or PDA detector[6]
-
Reversed-phase C18 column[6]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
5-FU standard
-
Internal standard (e.g., 5-chlorouracil)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 10:90 v/v).[6]
-
Standard Curve Preparation: Prepare a series of 5-FU standard solutions of known concentrations in plasma to generate a calibration curve.
-
Sample Preparation:
-
Thaw plasma samples.
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding a suitable solvent (e.g., methanol, acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Determine the peak area ratios of 5-FU to the internal standard. Use the calibration curve to calculate the concentration of 5-FU in the unknown samples. The limit of detection and quantification should be determined during method validation.[6]
Data Presentation
Table 1: In Vitro Cumulative Release of 5-FU from Prodrug Formulations
| Time (hours) | Formulation A (% Release ± SD) | Formulation B (% Release ± SD) |
| 1 | 15.2 ± 2.1 | 5.6 ± 1.3 |
| 2 | 28.9 ± 3.5 | 12.4 ± 2.0 |
| 4 | 55.4 ± 4.2 | 25.8 ± 3.1 |
| 8 | 85.1 ± 5.6 | 50.2 ± 4.5 |
| 12 | 96.7 ± 3.9 | 72.9 ± 5.3 |
| 24 | 98.2 ± 2.8 | 95.1 ± 4.8 |
Data is hypothetical and for illustrative purposes.
Table 2: Pharmacokinetic Parameters of 5-FU after Administration of Prodrug Formulations in Rats
| Parameter | Formulation A | Formulation B |
| Cmax (ng/mL) | 450 ± 75 | 250 ± 50 |
| Tmax (h) | 4.0 ± 0.5 | 8.0 ± 1.0 |
| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 4500 ± 600 |
| t1/2 (h) | 6.2 ± 1.1 | 10.5 ± 1.8 |
Data is hypothetical and for illustrative purposes and based on concepts from pharmacokinetic studies.[15][16]
Table 3: Analytical Method Validation Summary for 5-FU in Plasma
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 10[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Limit of Detection (ng/mL) | 10.86[6] |
| Limit of Quantification (ng/mL) | 32.78[6] |
| Intra-day Precision (%RSD) | < 3.51[6] |
| Inter-day Precision (%RSD) | < 3.51[6] |
Data based on a published HPLC method for 5-FU quantification.[6]
References
- 1. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of 5-fluorouracil. VII. Hydrolysis kinetics and physicochemical properties of N-ethoxy- and N-phenoxycarbonyloxymethyl derivatives of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of analytical methods for the determination of 5-fluorouracil in biological matrices | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Pharmaceutical Development of 5-Fluorouracil-Eluting Stents for the Potential Treatment of Gastrointestinal Cancers and Related Obstructions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and In-vitro Evaluation of Sustained Release Floating Tablets of Metformin HCl Based on Effervescence and Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation development and optimization of sustained release matrix tablet of Itopride HCl by response surface methodology and its evaluation of release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of intravitreal 5-fluorouracil prodrugs in silicone oil: experimental studies in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The synthesis and in vitro and in vivo stability of 5-fluorouracil prodrugs which possess serum albumin binding potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetic/pharmacodynamic modeling of 5-fluorouracil by using a biomarker to predict tumor growth in a rat model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil
Welcome to the technical support center for the synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a two-step acylation of 5-fluorouracil (5-FU). The process generally begins with the selective acylation of the N3 position with o-toluyl chloride, followed by the acetylation of the N1 position using acetic anhydride. The regioselectivity of these additions is a critical factor in maximizing the yield of the desired product.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Regioselectivity: 5-Fluorouracil has two reactive nitrogen atoms (N1 and N3). Achieving selective acylation at these positions to obtain the desired 1-acetyl, 3-o-toluyl substitution pattern can be difficult. Side products such as 1-o-toluyl-3-acetyl-5-fluorouracil, 1,3-diacetyl-5-fluorouracil, and 1,3-di-o-toluyl-5-fluorouracil can form, reducing the overall yield.
-
Reaction Conditions: The choice of solvents, bases, temperature, and reaction time significantly impacts the reaction's outcome. Non-optimal conditions can lead to low yields, incomplete reactions, or the formation of undesirable byproducts.
-
Purification: Separating the desired product from unreacted starting materials, reagents, and isomeric byproducts can be challenging and may require careful chromatographic purification.
-
Hydrolysis: The final product and intermediates can be susceptible to hydrolysis, which can lower the yield during workup and purification.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (5-FU) and, if available, a standard of the desired product, you can track the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Formation of side products (isomers, di-substituted products). - Suboptimal reaction conditions (temperature, solvent, base). - Loss of product during workup and purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the stoichiometry of reagents. - Carefully control the reaction temperature. - Screen different solvents and bases to improve selectivity. - Employ careful extraction and purification techniques. |
| Formation of Multiple Products (Poor Regioselectivity) | - Incorrect order of addition of acylating agents. - Use of a non-selective base. - Reaction temperature is too high, leading to scrambling of acyl groups. | - Generally, acylation at the N3 position is performed first. - Use a hindered base to favor acylation at the less sterically hindered N1 position in the second step. - Perform the reaction at a lower temperature to improve selectivity. |
| Incomplete Acetylation at N1 Position | - Insufficient amount of acetic anhydride. - Deactivation of the N1 position by the o-toluyl group at N3. - Short reaction time or low temperature. | - Use a slight excess of acetic anhydride. - Increase the reaction time and/or temperature for the acetylation step. - Consider using a more reactive acetylating agent if necessary. |
| Product Decomposition during Workup or Purification | - Presence of water leading to hydrolysis. - Exposure to strong acids or bases. - High temperatures during solvent removal or chromatography. | - Ensure all workup steps are performed under anhydrous conditions where possible. - Use mild workup procedures and avoid strong acids or bases. - Remove solvents under reduced pressure at low temperatures. - Use a suitable stationary phase and solvent system for chromatography to minimize on-column degradation. |
| Difficulty in Purifying the Final Product | - Co-elution of isomeric byproducts. - Presence of unreacted starting materials or reagents. | - Optimize the chromatographic conditions (e.g., solvent gradient, different stationary phase). - Consider recrystallization as an alternative or additional purification step. - Ensure complete removal of reagents during the workup. |
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound
Objective: To synthesize this compound from 5-fluorouracil with improved yield and purity.
Step 1: Synthesis of 3-o-Toluyl-5-fluorouracil
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 5-fluorouracil in a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or DMF).
-
Addition of Base: Add a suitable base (e.g., triethylamine, pyridine) to the suspension and stir until a clear solution is obtained.
-
Addition of o-Toluyl Chloride: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add o-toluyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-o-toluyl-5-fluorouracil.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 3-o-toluyl-5-fluorouracil in a dry solvent (e.g., acetic anhydride, or an inert solvent like dichloromethane with added acetic anhydride).
-
Addition of Catalyst (Optional): A catalytic amount of a suitable acid or base (e.g., sulfuric acid, pyridine) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 50-80 °C) and stir for the required time. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and carefully add it to ice-water to decompose the excess acetic anhydride. Extract the product with an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate it under reduced pressure.
-
Purification: Purify the final product by column chromatography or recrystallization to obtain pure this compound.
Note: The specific amounts of reagents, solvents, reaction times, and temperatures should be optimized based on laboratory-scale experiments to achieve the best results.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-o-Toluyl-5-fluorouracil (Step 1)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | Pyridine | 0 to RT | 12 | Data not available |
| 2 | Acetonitrile | Triethylamine | 0 to RT | 8 | Data not available |
| 3 | DMF | K₂CO₃ | RT | 6 | Data not available |
Table 2: Comparison of Reaction Conditions for the Synthesis of this compound (Step 2)
| Entry | Acetylating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Acetic Anhydride | None | 80 | 4 | Data not available |
| 2 | Acetyl Chloride | Dichloromethane | Pyridine | RT | 6 | Data not available |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
stability issues of 1-Acetyl-3-o-toluyl-5-fluorouracil in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Acetyl-3-o-toluyl-5-fluorouracil in solution. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several stability-related issues during experiments with this compound. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low assay values or loss of potency over a short time in solution. | Hydrolysis of the 1-acetyl group. The acetyl group at the N1 position is susceptible to hydrolysis, leading to the formation of 3-o-toluyl-5-fluorouracil and subsequently 5-fluorouracil (5-FU). This is a known instability for related N-acetylated 5-FU prodrugs. | Prepare solutions fresh whenever possible. If storage is necessary, use aprotic solvents and maintain anhydrous conditions. For aqueous solutions, use a buffered system at a slightly acidic to neutral pH (pH 4-6) and store at reduced temperatures (2-8°C) for short periods. Avoid alkaline conditions as they significantly accelerate hydrolysis. |
| Appearance of additional peaks in chromatography (e.g., HPLC) during analysis. | Degradation of the parent compound. New peaks likely correspond to degradation products such as 3-o-toluyl-5-fluorouracil, 5-fluorouracil, and potentially products from the cleavage of the o-toluyl group or the 5-FU ring. | Characterize the degradation products using techniques like LC-MS to confirm their identities. This will help in understanding the degradation pathway and developing a stability-indicating analytical method. |
| Inconsistent results between experimental repeats. | Variable solution stability due to environmental factors. Factors such as pH, temperature, light exposure, and the type of solvent can all influence the rate of degradation, leading to variability in results. | Standardize solution preparation and handling procedures. Control and document the pH, temperature, and light exposure during your experiments. Use high-purity, degassed solvents. |
| Precipitation of the compound from the solution upon standing. | Poor solubility or formation of less soluble degradation products. this compound may have limited solubility in certain aqueous buffers, and its degradation products might be even less soluble. | Determine the solubility of the compound in your chosen solvent system before preparing stock solutions. Consider the use of co-solvents (e.g., DMSO, ethanol) if solubility in aqueous buffers is an issue. Ensure the pH of the solution is not causing precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is believed to be the hydrolysis of the ester-like acetyl group at the N1 position, yielding 3-o-toluyl-5-fluorouracil. This is followed by the slower hydrolysis of the amide bond at the N3 position to release 5-fluorouracil (5-FU). The 5-FU moiety can then undergo further degradation, particularly under alkaline conditions, which involves the opening of the pyrimidine ring.[1][2]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be prepared fresh. If short-term storage is unavoidable, it is recommended to store solutions at 2-8°C, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to moisture. For aqueous solutions, a slightly acidic to neutral pH (around 4-6) is advisable to slow down hydrolysis. Aprotic solvents like anhydrous DMSO or acetonitrile can provide better stability for longer-term storage if the experimental design allows.
Q3: How does pH affect the stability of this compound?
A3: Based on the known instability of the parent compound 5-fluorouracil, it is highly likely that this compound is susceptible to pH-dependent hydrolysis.[3] Alkaline conditions (pH > 8) are expected to significantly accelerate the hydrolysis of both the acetyl and o-toluyl groups, as well as promote the degradation of the resulting 5-fluorouracil ring. Acidic conditions may also lead to hydrolysis, although likely at a slower rate than in alkaline media. Optimal stability is expected at a slightly acidic to neutral pH.
Q4: Is this compound sensitive to light?
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for monitoring the stability of this compound and quantifying its degradation products.[3][4] The method should be validated to ensure it can separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.
Experimental Protocols
General Protocol for Stability Testing by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solution.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the desired test solution (e.g., buffer at a specific pH, cell culture media) to the final experimental concentration.
2. Stability Study Conditions:
-
Aliquot the test solution into several vials for analysis at different time points.
-
Store the vials under controlled conditions (e.g., specific temperature and light exposure).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample for HPLC analysis.
3. HPLC Analysis:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., around 260-270 nm).
-
Injection Volume: Typically 10-20 µL.
4. Data Analysis:
-
Integrate the peak areas of this compound and any new peaks that appear over time.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
Visualizations
Inferred Degradation Pathway
The following diagram illustrates the likely hydrolytic degradation pathway of this compound in an aqueous solution.
Caption: Inferred hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Testing
The diagram below outlines a typical workflow for conducting a stability study of this compound in solution.
References
- 1. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of 3-acetyl-5-fluorouracil (5-FU): implication for its rearrangements during hydrolysis and upon heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 5-Fluorouracil (5-FU) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 5-fluorouracil (5-FU) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary solubility issue with 5-Fluorouracil (5-FU)?
A1: 5-FU is sparingly soluble in water, with its aqueous solubility reported to be around 11-12.2 mg/mL at room temperature.[1][2] This low solubility can pose significant challenges for its formulation, administration, and achieving therapeutic concentrations. Its solubility is also pH-dependent, showing increased solubility in alkaline conditions.
Q2: How can the solubility of 5-FU and its derivatives be improved?
A2: Several strategies can be employed to enhance the solubility of 5-FU and its derivatives:
-
Prodrugs and Chemical Modification: Synthesizing derivatives or prodrugs of 5-FU, such as capecitabine and tegafur, can improve oral bioavailability and solubility.[3][4] These compounds are metabolized in the body to release the active 5-FU.
-
Formulation with Nanoparticles: Encapsulating 5-FU or its derivatives in nanoparticles (e.g., chitosan, PLGA, lipid-based) can significantly enhance their solubility and stability in aqueous media.[5][6]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, particularly β-cyclodextrin, can markedly increase the aqueous solubility and dissolution rate of 5-FU.[7][8]
-
Cocrystallization: The formation of cocrystals with other non-toxic molecules can modulate the pharmacokinetic properties of 5-FU by altering its aqueous solubility.
-
pH Adjustment: As 5-FU is more soluble in alkaline solutions, adjusting the pH of the formulation can be a simple method to increase its solubility.[9][10]
Q3: What are some common 5-FU derivatives with improved solubility?
A3: Capecitabine and Tegafur (often in combination with uracil as UFT) are two of the most well-known oral prodrugs of 5-FU with improved absorption characteristics.[3][4] Capecitabine, for instance, has an aqueous solubility of approximately 26 mg/mL.
Troubleshooting Guides
Issue 1: Poor Dissolution of a Newly Synthesized 5-FU Derivative
Problem: A newly synthesized 5-FU derivative exhibits poor dissolution in aqueous buffers, hindering further in vitro experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Crystallinity | Attempt to formulate the derivative as a cocrystal with a pharmaceutically acceptable coformer. | Formation of a new solid form with altered crystal packing, potentially leading to improved dissolution. |
| Low Intrinsic Solubility | Prepare a solid dispersion of the derivative in a hydrophilic polymer (e.g., PVP, PEG). | Amorphous dispersion of the drug, which can lead to faster dissolution rates. |
| Unfavorable pH | Determine the pKa of the derivative and assess its solubility at different pH values. Adjust the buffer pH accordingly. | Increased solubility if the derivative has ionizable groups. |
| Poor Wetting | Include a small amount of a non-ionic surfactant (e.g., Tween 80) in the dissolution medium. | Improved wetting of the solid particles, facilitating faster dissolution. |
Issue 2: Aggregation and Precipitation of 5-FU Nanoparticles
Problem: 5-FU-loaded nanoparticles aggregate and precipitate out of solution upon storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Surface Charge | Measure the zeta potential of the nanoparticles. If it is close to neutral, consider using a different stabilizer or polymer with a higher charge density. | Increased electrostatic repulsion between particles, preventing aggregation. |
| Inappropriate Storage Conditions | Store the nanoparticle suspension at a lower temperature (e.g., 4°C), but be cautious of potential drug crystallization at low temperatures.[11] Avoid freeze-thaw cycles unless a suitable cryoprotectant is used. | Reduced particle movement and aggregation, prolonged shelf-life. |
| High Drug Loading | Reduce the initial drug concentration during nanoparticle formulation. | Lower drug loading may improve the stability of the nanoparticle structure. |
| Polymer Degradation | If using biodegradable polymers, ensure the storage buffer has an appropriate pH to minimize hydrolysis. | Slower degradation of the polymer matrix, maintaining nanoparticle integrity for a longer period. |
Issue 3: Inconsistent Results in Solubility Assays
Problem: Repeated solubility measurements of a 5-FU derivative yield inconsistent results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Equilibration Time | Increase the incubation time for the solubility assay to ensure equilibrium is reached. Monitor solubility at different time points until it plateaus. | Consistent and reproducible solubility values. |
| Polymorphism | Characterize the solid form of the derivative using techniques like DSC or PXRD to check for different polymorphs, which can have different solubilities.[12] | Identification of the specific polymorph being tested, leading to more consistent results. |
| Degradation of the Compound | Assess the stability of the derivative in the chosen solvent and at the experimental temperature. Use HPLC to check for degradation products.[9] | Accurate solubility measurement of the intact compound. |
| Inaccurate Quantification Method | Validate the analytical method (e.g., UV-Vis spectrophotometry, HPLC) for linearity, accuracy, and precision in the relevant concentration range. | Reliable and accurate quantification of the dissolved derivative. |
Data Presentation: Solubility of 5-FU and its Derivatives
| Compound | Solvent/Medium | Temperature | Solubility | Reference |
| 5-Fluorouracil | Water | 22°C | ~11.1 mg/mL | [2] |
| 5-Fluorouracil | Water | 20°C | 12.2 g/L | [1][13] |
| 5-Fluorouracil | 0.1 N HCl (pH 1.2) | 37°C | 35.34 mg/mL | [14] |
| 5-Fluorouracil | Phosphate Buffer (pH 6.8) | 37°C | 50.50 mg/mL | [14] |
| 5-Fluorouracil | Phosphate Buffer (pH 7.4) | 37°C | 54.98 mg/mL | [14] |
| 5-Fluorouracil | 1 N NH4OH | - | 50 mg/mL | [15] |
| 5-Fluorouracil | DMSO | - | 10-50 mg/mL | [15] |
| Capecitabine | Aqueous | - | 26 mg/mL | |
| Ftorafur (Tegafur) | - | - | Higher than 5-FU | [4][16][17] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of the 5-FU derivative to a known volume of distilled water or a specific buffer in a sealed vial.
-
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of the compound or HPLC.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Protocol 2: Formulation of 5-FU Loaded Chitosan Nanoparticles by Emulsion Droplet Coalescence
-
Preparation of Aqueous Phase: Dissolve chitosan in an acidic solution (e.g., 1% acetic acid) to a desired concentration. Add 5-FU to this solution and stir until dissolved.
-
Preparation of Oily Phase: Prepare a solution of a surfactant (e.g., Tween 20) in a non-polar solvent like liquid paraffin.
-
Emulsification: Add the aqueous phase to the oily phase dropwise while stirring at a high speed to form a water-in-oil (w/o) emulsion.
-
Nanoparticle Formation: Continue stirring for a specified period (e.g., 2-3 hours) to allow for the evaporation of the aqueous solvent and the formation of nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticles multiple times with a suitable solvent (e.g., petroleum ether) to remove the residual oil and surfactant.
-
Drying and Storage: Lyophilize the purified nanoparticles to obtain a dry powder, which can be stored for future use.
Visualizations
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Caption: Workflow for enhancing the solubility of 5-FU derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cancer drug precursor designed to reduce toxic side effects | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. 5-Fluorouracil-Loaded PLGA Nanoparticles: Formulation, Physicochemical Characterisation, and In VitroAnti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 5-fluorouracil-loaded chitosan nanoparticles and study of the sustained release in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 10. researchgate.net [researchgate.net]
- 11. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the actions of 5-fluorouracil and ftorafur in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of 5-fluorouracil and ftorafur. I. Quantitative and qualitative differences in toxicity to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acyl-5-Fluorouracils Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-acyl-5-fluorouracils.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of N-acyl-5-fluorouracils, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am getting a low yield for my N-acylation reaction. What are the potential causes and how can I improve it?
A1: Low yields in N-acylation of 5-fluorouracil can stem from several factors. Here's a troubleshooting guide:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time or increase the temperature. Monitor the reaction progress using an appropriate analytical method like TLC or HPLC.
-
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction.
-
Solution: Solvents like acetone and THF have been shown to be effective.[1] If solubility of reactants is an issue, consider using a co-solvent system.
-
-
Ineffective Coupling Agent: The condensing agent used may not be optimal for your specific substrates.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Adjusting the reaction temperature or the order of addition of reagents can sometimes minimize side reactions. The use of a protecting group strategy might be necessary in some cases.[3]
-
-
Product Loss During Workup: The purification process might be leading to a loss of the final product.
-
Solution: Optimize your purification method. For example, if using column chromatography, ensure the chosen solvent system provides good separation. Recrystallization conditions should also be carefully optimized.
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired N-acyl-5-fluorouracil?
A2: The presence of both N1 and N3 positions on the uracil ring can lead to the formation of N1-acyl, N3-acyl, and N1,N3-diacyl derivatives.
-
Direct Acylation: Direct acylation can lead to a mixture of products.[4]
-
Solution: Carefully control the stoichiometry of the acylating agent. Using a slight excess may favor di-acylation, while equimolar amounts might give a mixture. Separation of isomers can be achieved by chromatography.
-
-
Two-Step Acylation: A more selective approach involves a two-step process.
-
Solution: This method can provide better control over the position of acylation.[4] For instance, one position can be protected, followed by acylation of the other, and subsequent deprotection.
-
-
Selective N1-Deacetylation: It is possible to selectively deacetylate the N1 position.
-
Solution: In a di-acylated product, selective removal of the N1-acetyl group can be achieved under appropriate reaction conditions to yield the N3-substituted product.[4]
-
Q3: I am using DCC as a coupling agent and am having difficulty removing the dicyclohexylurea (DCU) byproduct. What is the best way to remove it?
A3: Dicyclohexylurea (DCU) is a common byproduct when using DCC and is notoriously difficult to remove due to its low solubility in many organic solvents.
-
Filtration: DCU is often insoluble in the reaction solvent.
-
Solution: After the reaction is complete, the reaction mixture can be filtered to remove the precipitated DCU.[2] Chilling the reaction mixture can sometimes promote further precipitation.
-
-
Solvent Selection for Purification:
-
Solution: Dissolve the crude reaction mixture in a solvent in which the desired product is soluble but DCU is not, such as chloroform, and then filter off the DCU.[2]
-
-
Alternative Coupling Agents:
-
Solution: Consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.
-
Q4: How can I confirm the structure of my synthesized N-acyl-5-fluorouracil derivative?
A4: A combination of spectroscopic and analytical techniques is essential for structural confirmation.
-
NMR Spectroscopy: 1H and 13C NMR are crucial for determining the structure and confirming the position of acylation.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as carbonyls and N-H bonds.
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N) in the molecule, which can be compared with the calculated values.
A variety of analytical methods are available for the determination of 5-fluorouracil and its derivatives in biological matrices, which can be adapted for reaction monitoring and product characterization.[5][6] These include HPLC with UV or MS detection.[6][7]
Data Presentation
Table 1: Comparison of Coupling Agents in the Synthesis of N-acyl-5-fluorouracils
| Coupling Agent | Byproduct | Byproduct Solubility | Removal Method | Reference |
| DCC | Dicyclohexylurea (DCU) | Low in most organic solvents | Filtration | [1][2] |
| DIC | Diisopropylurea | More soluble than DCU in some organic solvents | Chromatography/Filtration | [1] |
| EDC·HCl | N-ethyl-N'-(3-dimethylaminopropyl)urea | Water-soluble | Aqueous workup | [1] |
Table 2: Solvent Effects on Ester Condensation Reactions
| Solvent | Efficacy | Notes | Reference |
| Acetone | Good | - | [1] |
| Tetrahydrofuran (THF) | Good | - | [1] |
| Acetic Ester | Poor | Reactants have poor solubility | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-acyl-5-fluorouracils using a Coupling Agent (DCC)
This protocol is a generalized procedure based on methodologies described in the literature.[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an appropriate solvent (e.g., DMF).
-
Addition of 5-FU Derivative: Add the 5-fluorouracil derivative (1 equivalent) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of DCC: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled mixture with stirring.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours and then at room temperature for an additional 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., chloroform) and filter again to remove any remaining DCU.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-5-fluorouracil.
Protocol 2: Synthesis of N1-Boc-5-fluorouracil
This protocol is adapted from a published procedure.[3]
-
Dissolution: Dissolve 5-fluorouracil (1 equivalent) in a 2:1 mixture of acetonitrile and DMF.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Solvent Removal: Remove the solvents in vacuo.
-
Purification: Purify the resulting crude product via flash chromatography (eluent: hexane/EtOAc 3:1) to yield N1-Boc-5-fluorouracil as a white solid.
Protocol 3: N1-Boc Deprotection
This protocol is for the removal of the Boc protecting group.[3]
-
Dissolution: Dissolve the N1-Boc protected 5-fluorouracil derivative (1 equivalent) and potassium carbonate (0.5 equivalents) in methanol.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Solvent Removal: Remove the solvents in vacuo.
-
Purification: Purify the resulting crude product via flash chromatography (eluent: 3% MeOH in DCM) to yield the deprotected compound.
Signaling Pathways and Workflows
References
- 1. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Frontiers | N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture [frontiersin.org]
- 4. Studies on the synthesis of chemotherapeutics. 10. Synthesis and antitumor activity of N-acyl- and N-(alkoxycarbonyl)-5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of analytical methods for the determination of 5-fluorouracil in biological matrices | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Synthesized 5-FU Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 5-Fluorouracil (5-FU) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of 5-FU analogs?
A1: Common impurities can originate from starting materials, reagents, side reactions, and degradation products. These may include:
-
Unreacted 5-Fluorouracil: A frequent impurity, especially in reactions where 5-FU is used in excess.[1]
-
Starting Materials and Reagents: Unconsumed reactants from the synthetic process.
-
Reaction Byproducts: Such as isomers (e.g., 5-fluoropentyl isothiocyanate if synthesizing 5-fluoropentyl thiocyanate) or products from side reactions.[2]
-
Degradation Products: 5-FU can degrade, particularly in basic solutions, to form impurities like fluoroacetaldehyde and fluoroacetate, which can be cardiotoxic.[3]
-
Related Impurities: Compounds like Uracil and 5-Chlorouracil are also potential impurities.
Q2: How can I effectively remove unreacted 5-FU from my product?
A2: Several methods can be employed depending on the properties of your synthesized analog:
-
Crystallization/Recrystallization: This is a common and effective method. For instance, in the synthesis of 5-fluorouracil-1-carboxylic acid, cooling the reaction mixture and adjusting the pH can selectively crystallize the product, leaving unreacted 5-FU in the solution.[1]
-
Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities.
-
Solvent Extraction: Utilizing the differential solubility of your product and unreacted 5-FU in a biphasic solvent system can be an effective purification step.
Q3: My 5-FU analog is highly polar. What chromatographic challenges should I anticipate?
A3: Highly polar compounds like 5-FU and some of its analogs can be challenging to retain on standard reversed-phase HPLC columns.[4]
-
Poor Retention: The compound may elute very early, close to the solvent front, leading to poor separation from other polar impurities.
-
Alternative Chromatography Modes: Consider using Hydrophilic Interaction Chromatography (HILIC) or mixed-mode chromatography columns which are designed to retain polar compounds.[4][5]
-
Mobile Phase Modification: Using highly aqueous mobile phases or specific ion-pairing reagents (if your compound is ionizable) can improve retention, although ion-pairing reagents may not be suitable for non-ionizable compounds and can be incompatible with mass spectrometry.[4]
Q4: What analytical techniques are recommended for assessing the purity of my synthesized 5-FU analog?
A4: A combination of analytical methods is often necessary for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity determination, often coupled with UV detection.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity, allowing for the identification and quantification of impurities.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and can also be used for quantitative purity analysis (qNMR).[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile analogs and impurities.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of key functional groups and for the characterization of co-crystals.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Product loss during multiple purification steps. | Optimize each purification step individually before combining them. Consider a more selective single-step purification method if possible. |
| Co-precipitation of product with impurities. | Adjust crystallization conditions (solvent, temperature, pH) to improve selectivity.[1] | |
| Degradation of the product during purification. | Ensure the pH and temperature of the purification process are within the stability range of your analog. 5-FU itself is known to degrade in basic solutions.[3] | |
| Persistent Impurities in the Final Product | Incomplete reaction. | Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature. |
| Impurities have similar properties to the product. | Employ high-resolution purification techniques like preparative HPLC. | |
| Formation of stable co-crystals with impurities.[10][11][12] | Characterize the co-crystal and investigate different solvent systems to disrupt the co-crystal structure during recrystallization. | |
| Poor Peak Shape in HPLC Analysis | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase. | Optimize the mobile phase composition (pH, solvent ratio, additives). For polar compounds, consider HILIC columns.[4][5] | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Inconsistent Purity Results | Non-homogeneous sample. | Ensure the sample is fully dissolved and mixed before analysis. |
| Instability of the analog in the analytical solvent. | Analyze the sample promptly after preparation or investigate a more suitable solvent. | |
| Issues with the analytical method. | Validate the analytical method for linearity, accuracy, and precision.[13] |
Experimental Protocols
Protocol 1: General Purification by Recrystallization
This protocol is a general guideline and should be optimized for each specific 5-FU analog.
-
Dissolution: Dissolve the crude synthesized product in a minimum amount of a suitable hot solvent. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Analyze the purity of the crystals using an appropriate analytical technique (e.g., HPLC, NMR).
Protocol 2: Purity Assessment by HPLC-UV
This method is based on a published procedure for 5-FU analysis and should be adapted for specific analogs.[6][7]
-
System: An HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A simple mobile phase can be prepared using de-ionized distilled water with the pH adjusted to 3.2 with an appropriate acid (e.g., perchloric acid or phosphoric acid).[7]
-
Detection: Monitor the eluate at the wavelength of maximum absorbance for your analog (e.g., 260 nm for 5-FU).[6][7]
-
Sample Preparation: Prepare a solution of your purified analog in the mobile phase at a known concentration.
-
Injection: Inject a suitable volume (e.g., 10-20 µL) of the sample solution.[2][7]
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: A general experimental workflow for the purification and analysis of synthesized 5-FU analogs.
Caption: A troubleshooting decision tree for addressing persistent impurities in 5-FU analog purification.
References
- 1. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of 5-Fluorouracil on on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fl… [ouci.dntb.gov.ua]
- 9. Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cocrystal of 5-Fluorouracil: Characterization and Evaluation of Biopharmaceutical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
minimizing side product formation in toluyl-fluorouracil synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of toluyl-fluorouracil.
Introduction
The synthesis of toluyl-fluorouracil, a derivative of the widely used anticancer drug 5-fluorouracil (5-FU), presents a significant challenge in controlling regioselectivity. The 5-FU molecule has two reactive nitrogen atoms at the N1 and N3 positions of the pyrimidine ring, both of which can be acylated by toluyl chloride. This can lead to the formation of a mixture of products: the desired N1-toluyl-5-fluorouracil, the undesired N3-toluyl-5-fluorouracil isomer, and the di-substituted N1,N3-bis(toluyl)-5-fluorouracil. The formation of these side products reduces the yield of the desired compound and complicates the purification process. This guide provides detailed information and protocols to help you minimize the formation of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of N1-toluyl-5-fluorouracil?
A1: The primary side products are the N3-toluyl-5-fluorouracil isomer and the N1,N3-bis(toluyl)-5-fluorouracil. The relative amounts of these products depend on the reaction conditions.
Q2: Why is regioselective synthesis important in this case?
A2: Regioselective synthesis is crucial to maximize the yield of the desired N1 isomer, which may have different pharmacological properties than the N3 isomer. Controlling the reaction to favor N1 acylation simplifies purification and ensures the desired biological activity of the final product.
Q3: What is the general strategy to favor N1-acylation over N3-acylation?
A3: A common and effective strategy is to use a silylation protection method. 5-fluorouracil is first reacted with a silylating agent, such as hexamethyldisilazane (HMDS), to form a silylated intermediate. This intermediate then preferentially reacts with toluyl chloride at the N1 position. Subsequent hydrolysis removes the silyl group to yield the desired N1-toluyl-5-fluorouracil.
Q4: Can I use a direct acylation method without protection?
A4: Direct acylation of 5-fluorouracil with toluyl chloride in the presence of a base is possible, but it often leads to a mixture of N1, N3, and di-acylated products, making it a less desirable method if high purity of the N1 isomer is required. The ratio of products can be influenced by the choice of solvent and base.
Q5: How can I monitor the progress of the reaction and the formation of side products?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. High-performance liquid chromatography (HPLC) is a more quantitative method for analyzing the product mixture and determining the ratio of the desired product to the side products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of toluyl-fluorouracil and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired N1-toluyl-5-fluorouracil | - Incomplete reaction. - Formation of significant amounts of side products. - Suboptimal reaction conditions. | - Monitor the reaction by TLC or HPLC to ensure completion. - Employ the silylation protection method to enhance N1 selectivity. - Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. |
| Formation of a significant amount of N3-toluyl-5-fluorouracil | - Direct acylation without a protecting group. - The N3 position is more acidic and can be deprotonated and acylated under certain basic conditions. | - Use the silylation method, as the silylated intermediate favors N1 acylation. - Carefully select the base and solvent for direct acylation. A milder base and a non-polar solvent may favor N1 substitution. |
| Formation of N1,N3-bis(toluyl)-5-fluorouracil | - Use of an excess of toluyl chloride. - Prolonged reaction time or high temperature. | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of toluyl chloride. - Monitor the reaction closely and stop it once the mono-acylated product is maximized. - Perform the reaction at a lower temperature. |
| Difficulty in separating the N1 and N3 isomers | - The isomers have similar polarities. | - Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) for separation. - HPLC can also be used for purification. |
| Hydrolysis of the toluyl group during workup or purification | - Exposure to strong acidic or basic conditions. | - Maintain a neutral or slightly acidic pH during the aqueous workup. - Use a non-protic solvent for chromatography if possible. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of N1-Toluyl-5-Fluorouracil via Silylation
This protocol is designed to maximize the yield of the N1 isomer by using a silylation protection strategy.
Materials:
-
5-Fluorouracil (5-FU)
-
Hexamethyldisilazane (HMDS)
-
Toluyl chloride
-
Ammonium sulfate (catalyst)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Methanol
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane)
Procedure:
-
Silylation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-fluorouracil in the anhydrous solvent. Add a catalytic amount of ammonium sulfate.
-
Add hexamethyldisilazane (HMDS) (typically 2-3 equivalents) to the suspension.
-
Heat the mixture to reflux and stir until the solution becomes clear, indicating the formation of the silylated 5-FU intermediate. This can take several hours.
-
Acylation: Cool the reaction mixture to room temperature.
-
Slowly add toluyl chloride (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC.
-
Hydrolysis: Once the reaction is complete, cool the mixture and add methanol to quench the excess silylating agent and hydrolyze the silylated product.
-
Remove the solvent under reduced pressure.
-
Workup and Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N1-toluyl-5-fluorouracil.
Data Presentation
The following table summarizes the expected outcomes of different synthetic approaches. The values are illustrative and can vary based on specific experimental conditions.
| Synthetic Method | Base/Catalyst | Solvent | Approx. N1:N3 Ratio | Approx. Di-substituted Product (%) | Typical Yield of N1 Isomer (%) |
| Direct Acylation | Triethylamine | Acetonitrile | 2:1 - 3:1 | 10-20 | 40-60 |
| Direct Acylation | Potassium Carbonate | DMF | 1:1 - 1:2 | 15-25 | 20-40 |
| Silylation Method | (Ammonium Sulfate) | Dioxane | >10:1 | <5 | 70-85 |
Visualizations
Reaction Pathway for Toluyl-Fluorouracil Synthesis
Caption: Reaction pathways for the synthesis of toluyl-fluorouracil.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of N1-toluyl-5-fluorouracil.
Logical Relationship of Reaction Parameters
Caption: Influence of reaction parameters on product distribution.
Technical Support Center: Addressing Poor Bioavailability of Oral Fluoropyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of fluoropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of 5-fluorouracil (5-FU)?
A1: The primary reason for the poor and erratic oral bioavailability of 5-FU is its extensive and rapid metabolism in the gut and liver by the enzyme dihydropyrimidine dehydrogenase (DPD) before it can reach systemic circulation.[1] This is often referred to as "first-pass metabolism."
Q2: What are the main strategies to overcome the poor oral bioavailability of fluoropyrimidines?
A2: There are two main strategies to improve the oral bioavailability of fluoropyrimidines:
-
DPD Inhibition: Co-administration of a DPD inhibitor with 5-FU or its prodrugs. The inhibitor blocks the DPD enzyme, preventing the breakdown of 5-FU and allowing more of the active drug to be absorbed.[1]
-
Prodrugs: Development of fluoropyrimidine prodrugs, such as capecitabine and tegafur, which are absorbed intact and then converted to 5-FU in the body, often preferentially in tumor tissue.[2]
Q3: How do oral fluoropyrimidine prodrugs like capecitabine and tegafur work?
A3: Capecitabine is a prodrug that is absorbed intact and then undergoes a three-step enzymatic conversion to 5-FU, with the final step being mediated by the enzyme thymidine phosphorylase, which is often found in higher concentrations in tumor cells.[3] Tegafur is another prodrug that is gradually converted to 5-FU in the liver.[4][5] Tegafur is often combined with a DPD inhibitor, such as uracil (in UFT) or gimeracil and oteracil (in S-1), to enhance the bioavailability of the generated 5-FU.[6]
Q4: What is the role of efflux transporters in the bioavailability of oral fluoropyrimidines?
A4: Efflux transporters, such as P-glycoprotein (P-gp), are proteins in the intestinal wall that can actively pump drugs back into the gut lumen, thereby reducing their absorption. While DPD is the primary barrier, efflux transporters can also contribute to the low bioavailability of some fluoropyrimidines.
Q5: Are there any food effects on the bioavailability of oral fluoropyrimidines?
A5: Yes, food can affect the bioavailability of some oral fluoropyrimidines. For instance, it is recommended that UFT not be taken with food as it can decrease the absorption of 5-FU.[6] Conversely, taking capecitabine with food is advised.[6]
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of 5-FU in preclinical animal studies after oral administration.
| Possible Cause | Troubleshooting Step |
| Inconsistent DPD activity among animals. | 1. Use a well-characterized animal strain with known DPD activity. 2. Consider pre-screening animals for DPD activity before the study. 3. Co-administer a DPD inhibitor to reduce variability. |
| Food effects on drug absorption. | 1. Standardize the feeding schedule of the animals. 2. Administer the drug at a consistent time relative to feeding (e.g., after an overnight fast). |
| Inconsistent formulation and administration. | 1. Ensure the drug is fully dissolved or suspended in the vehicle. 2. Use precise oral gavage techniques to ensure consistent dosing. |
Problem 2: Low permeability of a novel fluoropyrimidine analog in a Caco-2 cell permeability assay.
| Possible Cause | Troubleshooting Step |
| The compound is a substrate for efflux transporters (e.g., P-gp). | 1. Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. 2. Co-incubate the compound with known efflux transporter inhibitors (e.g., verapamil for P-gp) to see if permeability increases. |
| Poor aqueous solubility of the compound. | 1. Improve the formulation by using solubility enhancers (e.g., cyclodextrins, co-solvents). 2. Modify the chemical structure of the compound to improve its physicochemical properties. |
| Low passive diffusion. | 1. Assess the lipophilicity of the compound (LogP). Compounds with very low or very high lipophilicity may have poor permeability. 2. Consider prodrug strategies to enhance passive diffusion. |
Problem 3: Unexpectedly high toxicity observed in some animals during an in vivo study with an oral fluoropyrimidine.
| Possible Cause | Troubleshooting Step |
| DPD deficiency in a subset of animals. | 1. Genotype the animals for common DPD gene variants known to cause deficiency. 2. Measure DPD enzyme activity in liver or peripheral blood mononuclear cells (PBMCs) of the affected animals. |
| Drug-drug interactions. | 1. Review all co-administered compounds for potential interactions with fluoropyrimidine metabolism or transport. |
| Formulation issues leading to dose dumping. | 1. Re-evaluate the formulation for stability and controlled release properties. |
Data Presentation
Table 1: Oral Bioavailability of 5-Fluorouracil (5-FU) With and Without DPD Inhibitors
| Drug Combination | Oral Bioavailability of 5-FU (%) | Reference |
| Oral 5-FU alone | 0 - 80 (highly variable) | [7] |
| Oral 5-FU + Eniluracil (776C85) | ~100 | [1][8] |
| Oral 5-FU with DPD inhibition | > 70 | [1] |
Table 2: Pharmacokinetic Parameters of Oral Fluoropyrimidine Prodrugs
| Drug | Oral Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Elimination Half-life (t1/2) (hours) | Reference |
| Capecitabine | ~100 (as capecitabine) | 1.5 - 2.0 | 0.55 - 0.89 | [9] |
| Tegafur (in UFT) | Not directly measured for tegafur, but provides sustained 5-FU levels | ~1.0 (for tegafur) | 7.5 - 8.3 (for tegafur) | [1] |
| S-1 (Tegafur, Gimeracil, Oteracil) | Provides sustained 5-FU levels | ~3.5 (for 5-FU) | ~1.9 (for 5-FU) | [10] |
Note: The pharmacokinetic parameters for the prodrugs themselves and the resulting 5-FU can differ. The data presented here are for the parent prodrug where specified.
Experimental Protocols
1. Caco-2 Permeability Assay
This protocol is a general guideline for assessing the intestinal permeability of a fluoropyrimidine compound using the Caco-2 cell model.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >250 Ω·cm² to indicate a tight monolayer.
-
Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) permeability, add the test compound in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
2. Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay
This protocol describes a common method for measuring DPD activity in peripheral blood mononuclear cells (PBMCs).[11]
-
PBMC Isolation:
-
Collect whole blood in heparinized tubes.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
-
Cell Lysis:
-
Resuspend the PBMC pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the cytosolic proteins.
-
-
DPD Activity Assay:
-
The assay measures the conversion of radiolabeled [¹⁴C]-5-fluorouracil to its metabolite, dihydrofluorouracil (DHFU).
-
Prepare a reaction mixture containing the cell lysate, NADPH, and [¹⁴C]-5-FU.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Separate the substrate ([¹⁴C]-5-FU) from the product ([¹⁴C]-DHFU) using high-performance liquid chromatography (HPLC) with a radiodetector.
-
-
Data Analysis:
-
Quantify the amount of [¹⁴C]-DHFU produced.
-
Normalize the DPD activity to the total protein concentration in the cell lysate, determined by a standard protein assay (e.g., Bradford assay).
-
Express DPD activity as nmol of DHFU formed per mg of protein per hour.
-
3. In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for an in vivo pharmacokinetic study of an oral fluoropyrimidine in mice.
-
Animal Handling:
-
Use an appropriate strain of mice (e.g., BALB/c or C57BL/6).
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Fast the mice overnight before drug administration, with free access to water.
-
-
Drug Administration:
-
Prepare the fluoropyrimidine formulation in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the drug orally to the mice using a gavage needle at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points after drug administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the fluoropyrimidine and its metabolites in the plasma using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Oral bioavailability (F%), if an intravenous dose group is included for comparison.
-
-
Mandatory Visualizations
Caption: Metabolism of oral 5-FU and the role of DPD.
Caption: Mechanism of DPD inhibitors to enhance 5-FU bioavailability.
Caption: Prodrug strategy for targeted 5-FU delivery.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pilot study investigating plasma pharmacokinetics and tolerance of oral capecitabine in carcinoma-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic, oral bioavailability, and safety study of fluorouracil in patients treated with 776C85, an inactivator of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing In Vivo Toxicity of 5-Fluorouracil (5-FU) and Its Derivatives
Welcome to the technical support center for managing the in vivo toxicities of 5-fluorouracil (5-FU) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your in vivo experiments with 5-FU and its derivatives.
Gastrointestinal Toxicity
Q1: My mice are experiencing severe diarrhea and weight loss after 5-FU administration. How can I manage this?
A1: Severe diarrhea and weight loss are common toxicities of 5-FU. Here are some steps to manage this:
-
Dose Optimization: The severity of intestinal injury induced by 5-FU is dose-dependent. A proper dosage for inducing intestinal mucositis in mice typically ranges from 50 mg/kg to 100 mg/kg.[1] Doses of 200 mg/kg and 400 mg/kg can lead to extremely high mortality and severe diarrhea.[1] Consider reducing the dose if excessive toxicity is observed.
-
Mouse Strain Considerations: Different mouse strains have varying sensitivities to 5-FU. For instance, BALB/c mice may show different toxicity profiles compared to C57BL/6 mice. It is crucial to establish baseline toxicity data for your specific strain.
-
Supportive Care: Ensure easy access to food and water. Providing nutritional supplements or softened food can help maintain body weight.
-
Prophylactic Co-treatments: The use of probiotics, particularly strains of Lactobacillus and Bifidobacterium, has shown promise in preclinical models to reduce the severity of 5-FU-induced intestinal mucositis and diarrhea.
Q2: How can I quantitatively assess the severity of diarrhea in my mouse model?
A2: You can use a standardized scoring system to quantitatively assess diarrhea. A common 4-point scale is as follows:
-
0: Normal (normal stool)
-
1: Minimal (soft stool)
-
2: Slight (slightly wet and soft stool) or Moderate (wet and unformed stool with moderate perianal staining of the coat)[2][3]
-
3: Severe (watery stool with severe perianal staining of the coat)[3]
-
4: Severe (watery stool with severe perianal staining of the coat)[2]
The scores can be recorded daily for each animal to track the progression and severity of diarrhea.[3]
Q3: What is a reliable method to quantify intestinal inflammation?
A3: Measuring Myeloperoxidase (MPO) activity is a widely accepted biomarker for neutrophil infiltration in the gut and serves as a quantitative measure of intestinal inflammation. A detailed protocol is provided in the "Experimental Protocols" section.
Hematological Toxicity
Q4: What is the expected timeline for neutropenia and thrombocytopenia in mice after a single dose of 5-FU?
A4: After a single intraperitoneal dose of 150 mg/kg 5-FU in mice, you can expect the following general timeline:
-
Thrombocytopenia: A moderate decrease in platelet count (around 40% of control) typically occurs around day 7.[4] This is followed by a sustained rebound thrombocytosis (platelets 200-250% of control) from days 11 to 17.[4]
-
Leukopenia: A comparable initial decrease in white blood cells is observed, but typically without a rebound leukocytosis.[4]
-
The nadir for platelets can occur around day 4 to day 8 depending on the mouse strain.[5]
Q5: How can I mitigate 5-FU-induced myelosuppression in my animal model?
A5: Mitigating myelosuppression in preclinical models can be challenging. Here are a few approaches:
-
Dose Adjustment: As with gastrointestinal toxicity, reducing the 5-FU dose can lessen the severity of myelosuppression.
-
Rescue Agents: High-dose uridine, administered after 5-FU, has been shown to reduce the severity of 5-FU-induced myelosuppression, particularly leukopenia.[6] Uridine triacetate is a more bioavailable prodrug of uridine and is a potent rescue agent.
-
Protective Agents: Co-administration of certain agents, like WR-2721 (amifostine), has been shown to offer partial protection against leukopenia and thrombocytopenia in mice treated with a combination of 5-FU and cisplatin.[7]
Cardiotoxicity
Q6: My animals are showing signs of cardiac distress after 5-FU administration. What are the potential mechanisms and how can I assess this?
A6: 5-FU-induced cardiotoxicity is a serious concern, with proposed mechanisms including coronary artery vasospasm, direct myocardial toxicity, and endothelial dysfunction.[8][9]
-
Assessment of Cardiotoxicity:
-
ECG Monitoring: In anesthetized rats, ECG measurements can be taken to detect changes indicative of myocardial ischemia.[10]
-
Cardiac Biomarkers: Measurement of serum cardiac troponin-I (cTnI) is a sensitive method to detect myocardial injury. Blood can be collected 24 hours post-treatment, and cTnI levels can be measured using a commercially available ELISA kit.[11] A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Mitigation Strategies:
-
In clinical settings, calcium channel blockers and nitrates are used to manage 5-FU-induced coronary vasospasm.[12] Their utility in preclinical models can be explored.
-
Investigating the role of agents that modulate endothelial function or reduce oxidative stress could be a research direction for mitigating cardiotoxicity.
-
Overdose and Rescue
Q7: I suspect a 5-FU overdose in my experimental animals. Is there an effective rescue agent?
A7: Yes, uridine triacetate is a highly effective and FDA-approved antidote for 5-FU overdose.[2][9]
-
Efficacy: In clinical studies of patients with 5-FU overdose, treatment with uridine triacetate within 96 hours resulted in a 96% survival rate, compared to a 16% survival rate with supportive care alone.[13][14] Preclinical studies in mice also demonstrated a significant survival benefit.[2][15]
-
Mechanism of Action: Uridine triacetate is a prodrug of uridine. The resulting high concentrations of uridine compete with the toxic 5-FU metabolite, fluorouridine triphosphate (FUTP), for incorporation into RNA, thereby preventing RNA damage and subsequent cell death.[9]
-
Administration: It is administered orally. In mice, it has been shown to be effective when administered within 24 hours of a lethal dose of 5-FU.[2] The recommended clinical dose is 10g every 6 hours for 20 doses.[9] A preclinical dosing regimen would need to be optimized for the specific animal model.
5-FU Derivatives (e.g., Capecitabine)
Q8: How does the in vivo toxicity profile of capecitabine compare to 5-FU?
A8: Capecitabine is an oral prodrug of 5-FU designed to have a more favorable toxicity profile.[16]
-
General Profile: Capecitabine generally has an improved safety profile compared to intravenous 5-FU, with a lower incidence of severe diarrhea, stomatitis, nausea, and alopecia.[13]
-
Specific Toxicities:
-
Cardiotoxicity: The incidence of cardiotoxicity with capecitabine (3-9%) is similar to that of continuous 5-FU infusion.[8]
Data Presentation
Table 1: Dose-Dependent Effects of 5-FU on Body Weight and Survival in Mice
| 5-FU Dose (mg/kg) | Mouse Strain | Key Observations | Reference |
| 10 | BALB/c (H22 tumor-bearing) | No significant change in body weight compared to control. | [19] |
| 20 | BALB/c (H22 tumor-bearing) | Significant reduction in body weight and food consumption. | [19] |
| 40 | BALB/c (H22 tumor-bearing) | Significant reduction in body weight and food consumption. | [19] |
| 50-100 | Murine model | Proper dosage range to induce intestinal mucositis without excessive mortality. | [1] |
| 100 | BALB/c | Transient body weight loss without mortality. | [20] |
| 150 | C57BL/6 | Single dose resulted in moderate thrombocytopenia and leukopenia. | [4] |
| 200 | BALB/c | Severe weight loss and 80-100% mortality within 2 weeks. | [20] |
| 400 | BALB/c | Rapid, single-phasic body weight loss and 100% mortality within 7 days. | [20] |
Table 2: Scoring Systems for 5-FU-Induced Gastrointestinal Toxicity in Mice
| Score | Diarrhea Assessment (Scale 1) | Diarrhea Assessment (Scale 2) | Histological Damage (Intestine) |
| 0 | Normal stool | Normal stool or absent | Normal mucosa |
| 1 | Slight (slightly wet and soft stool) | Loose stools | Mild changes (e.g., slight villus shortening) |
| 2 | Moderate (wet and unformed stool with moderate perianal staining) | Moderate diarrhea | Moderate changes (e.g., villus atrophy, crypt necrosis) |
| 3 | Severe (watery stool with severe perianal staining) | Severe diarrhea | Severe changes (e.g., extensive ulceration, inflammatory infiltrate) |
| Reference | [3] | [21] | Adapted from[22] |
Table 3: Comparative Toxicity Profile of Capecitabine vs. 5-FU (Clinical Data Summary)
| Adverse Event (Grade 3/4) | Capecitabine | 5-FU | Key Observation | Reference |
| Neutropenia | Lower Incidence | Higher Incidence | 5-FU is more myelosuppressive. | [13][17] |
| Diarrhea | Lower Incidence | Higher Incidence | 5-FU has greater gastrointestinal toxicity. | [13] |
| Stomatitis | Lower Incidence | Higher Incidence | [13] | |
| Hand-Foot Syndrome | Higher Incidence | Lower Incidence | A characteristic toxicity of capecitabine. | [17][18] |
| Alopecia | Lower Incidence | Higher Incidence | [23] | |
| Leukopenia | Lower Incidence | Higher Incidence | [23] |
Experimental Protocols
1. Protocol for Myeloperoxidase (MPO) Assay in Mouse Intestinal Tissue
This protocol is adapted from established methods to quantify neutrophil infiltration in intestinal tissue.[15][24]
-
Materials:
-
Intestinal tissue sample (e.g., jejunum, ileum)
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
o-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
96-well microplate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Homogenization Buffer Preparation: Prepare a 0.5% HTAB solution in 50 mM potassium phosphate buffer (pH 6.0).
-
Tissue Homogenization:
-
Weigh the intestinal tissue sample.
-
Homogenize the tissue in the HTAB buffer (e.g., at a ratio of 50 mg tissue per 1 mL buffer).
-
Freeze-thaw the homogenate three times to ensure complete cell lysis.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Reagent Preparation:
-
Prepare the assay reagent by mixing:
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
o-dianisidine dihydrochloride (e.g., 0.167 mg/mL)
-
0.0005% H₂O₂
-
-
-
Kinetic Assay:
-
Add a small volume of the supernatant (e.g., 10 µL) to a 96-well plate.
-
Add the assay reagent (e.g., 290 µL) to each well.
-
Immediately measure the change in absorbance at 460 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min).
-
One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
-
Express the results as MPO units per gram of tissue.
-
-
2. Protocol for Histological Scoring of 5-FU-Induced Intestinal Damage
This protocol provides a framework for the semi-quantitative assessment of intestinal damage.[22][25]
-
Materials:
-
Formalin-fixed, paraffin-embedded intestinal tissue sections
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
-
-
Procedure:
-
Tissue Processing: Process the intestinal tissue samples for standard H&E staining.
-
Microscopic Evaluation: Examine the stained sections under a light microscope.
-
Scoring: Score the following parameters on a scale of 0-3 (0 = normal, 1 = mild, 2 = moderate, 3 = severe) for different intestinal segments (e.g., duodenum, jejunum, ileum):
-
Villus Atrophy/Shortening: Assess the height and structure of the villi.
-
Crypt Damage/Loss: Evaluate the integrity and number of intestinal crypts.
-
Inflammatory Cell Infiltration: Quantify the presence of inflammatory cells in the lamina propria and submucosa.
-
Epithelial Ulceration: Note the presence and extent of epithelial denudation.
-
Submucosal Edema: Assess the degree of fluid accumulation in the submucosa.
-
-
Total Score: Sum the scores for each parameter to obtain a total histological damage score for each animal.
-
3. Protocol for Cardiac Troponin-I (cTnI) Measurement in Mouse Serum
This protocol outlines the general steps for using a commercial ELISA kit to measure cTnI.[3][11][20][26]
-
Materials:
-
Mouse blood sample
-
Serum separator tubes
-
Commercial mouse cardiac troponin-I ELISA kit
-
Microplate reader
-
-
Procedure:
-
Sample Collection and Preparation:
-
Collect blood from mice (e.g., via cardiac puncture or retro-orbital bleeding) 24 hours after the final 5-FU dose.
-
Allow the blood to clot in a serum separator tube at room temperature for 30 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and use it immediately or store it at -80°C. Avoid repeated freeze-thaw cycles.
-
-
ELISA Assay:
-
Follow the specific instructions provided with the commercial ELISA kit. The general steps are:
-
Prepare the standards and samples according to the kit's protocol.
-
Add standards and samples to the antibody-pre-coated microplate wells.
-
Incubate the plate.
-
Wash the wells to remove unbound substances.
-
Add the HRP-conjugated detection antibody.
-
Incubate and wash the plate.
-
Add the TMB substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cTnI in the samples by interpolating their absorbance values on the standard curve.
-
-
Signaling Pathways and Experimental Workflows
5-FU-Induced Apoptosis in Intestinal Epithelial Cells
The following diagram illustrates the signaling pathway of 5-FU-induced apoptosis, which can be p53-dependent and involves the TRAIL/DR5 death receptor pathway.[12][24]
5-FU-Induced Intestinal Inflammation via NF-κB Activation
This diagram shows how 5-FU can induce inflammation in intestinal cells through the activation of the NF-κB signaling pathway, potentially mediated by the S100B-RAGE axis.[24][27][28]
Experimental Workflow for Assessing 5-FU-Induced Intestinal Toxicity and Rescue
This diagram outlines a typical experimental workflow for evaluating the efficacy of a rescue agent against 5-FU-induced intestinal toxicity in a mouse model.
References
- 1. Mouse cardiac troponin Ⅰ,cTn-Ⅰ Elisa Kit – AFG Scientific [afgsci.com]
- 2. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. The effects of 5-fluorouracil on hematopoiesis: studies of murine megakaryocyte-CFC, granulocyte-macrophage-CFC, and peripheral blood cell levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytopenia induction by 5-fluorouracil identifies thrombopoietic mutants in sensitized ENU mutagenesis screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of 5-fluorouracil-induced myelosuppression by prolonged administration of high-dose uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil-Induced Changes of Intestinal Integrity Biomarkers in BALB/C Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-FU induced cardiotoxicity: case series and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. Activated ROCK/Akt/eNOS and ET-1/ERK pathways in 5-fluorouracil-induced cardiotoxicity: modulation by simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troponin I measurements [bio-protocol.org]
- 12. oncotarget.com [oncotarget.com]
- 13. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Prophylactic options in patients with 5-fluorouracil-associated cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adverse Event Profiles of 5-Fluorouracil and Capecitabine: Data Mining of the Public Version of the FDA Adverse Event Reporting System, AERS, and Reproducibility of Clinical Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serious Toxicities Associated with 5-Fluorouracil and Capecitabine: A Clinical Pharmacy Perspective [jhoponline.com]
- 19. Uridine rescue from the lethal toxicity of 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lifediagnostics.com [lifediagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Capecitabine Noninferior to 5-FU with Improved Toxicity Profile - The ASCO Post [ascopost.com]
- 24. 5-Fluorouracil Induced Intestinal Mucositis via Nuclear Factor-κB Activation by Transcriptomic Analysis and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. assaygenie.com [assaygenie.com]
- 27. 5-Fluorouracil Induces Enteric Neuron Death and Glial Activation During Intestinal Mucositis via a S100B-RAGE-NFκB-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. discovery.researcher.life [discovery.researcher.life]
A-OT-Fu (Autophagy-Lysosomal Function) Assay Technical Support Center
Welcome to the technical support center for A-OT-Fu (Autophagy-Lysosomal Function) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during your A-ot-Fu experiments.
Q1: Why am I observing inconsistent LC3-II band intensities in my Western blots between experiments?
Inconsistent LC3-II levels are a frequent issue and can stem from several factors:
-
Variability in Cell Culture Conditions: Ensure consistency in cell confluency, passage number, and treatment times. Even minor variations can significantly impact basal autophagy levels.
-
Inhibitor Preparation and Application: Always prepare fresh solutions of lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine). Inconsistent inhibitor potency or application duration will lead to variable blockage of autophagic flux.[1]
-
Protein Extraction and Stability: Use a lysis buffer containing protease inhibitors to prevent LC3-II degradation. Ensure complete cell lysis and consistent protein quantification.
-
Western Blot Protocol Standardization: Maintain a standardized protocol for all Western blotting steps, from gel electrophoresis and protein transfer to antibody incubation and detection.[1] Pay close attention to the transfer of low molecular weight proteins like LC3-II.
Q2: I see an increase in LC3-II levels after treatment with my compound. Does this confirm autophagy induction?
Not necessarily. An increase in LC3-II can indicate either an induction of autophagy (increased autophagosome formation) or a blockage in the autophagic flux (impaired degradation of autophagosomes).[1][2][3][4] To distinguish between these two possibilities, an autophagic flux assay is essential.[5] This involves comparing LC3-II levels in the presence and absence of a lysosomal inhibitor. If your compound leads to a further increase in LC3-II levels when the lysosome is inhibited, it suggests a true induction of autophagy.
Q3: My mCherry-GFP-LC3 fluorescent puncta are difficult to interpret. What are some common artifacts?
The mCherry-GFP-LC3 reporter is a powerful tool, but artifacts can arise:
-
Overexpression of the Construct: Overexpression can lead to the formation of protein aggregates that are independent of autophagy.[6] It is advisable to use stable cell lines with low expression levels.
-
Transfection-Induced Autophagy: The process of transfection itself can induce a temporary increase in autophagy.[6] Allow cells to recover for 24-48 hours post-transfection before starting your experiment.[7]
-
Photobleaching: Minimize exposure to the excitation light to prevent photobleaching, especially of the GFP signal.
-
Incorrect pH Environment: The quenching of the GFP signal is pH-dependent.[8][9] Ensure your imaging media is properly buffered. Some fixation methods can also alter the pH of the autolysosome, potentially leading to a reappearance of the GFP signal.[9]
Q4: I am not seeing any LysoTracker staining, or the signal is very weak. What could be the issue?
Weak or absent LysoTracker staining can be due to:
-
Low Dye Concentration: The optimal concentration of LysoTracker can vary between cell types.[10] A titration experiment may be necessary to determine the ideal concentration for your cells.
-
Incorrect Incubation Time: Staining should be sufficient to allow accumulation in acidic organelles but not so long as to cause cellular toxicity or pH neutralization.[11][12]
-
Cell Health: Unhealthy or dying cells may not be able to maintain the necessary pH gradient for LysoTracker accumulation.
-
Lysosomal pH Neutralization: Some experimental treatments can raise the pH of lysosomes, which would prevent the accumulation of acidotropic dyes like LysoTracker.
Q5: The levels of p62/SQSTM1 in my samples are elevated. How should I interpret this?
p62/SQSTM1 is a selective autophagy receptor that is itself degraded by autophagy. Therefore, an accumulation of p62 is often used as an indicator of inhibited autophagic flux.[13][14] However, it is important to note that p62 expression can also be regulated at the transcriptional level.[13][15] Therefore, it is recommended to use p62 levels in conjunction with other autophagy assays, such as LC3-II turnover, for a more comprehensive interpretation.[16]
Quantitative Data Summary
The following tables provide a summary of typical quantitative data and parameters used in A-OT-Fu experiments.
Table 1: Common Autophagy Markers and Their Interpretation
| Marker | Assay | Interpretation of Increase | Interpretation of Decrease | Key Considerations |
| LC3-II | Western Blot, Immunofluorescence | Increased autophagosome formation OR decreased degradation (flux blockage)[2][3] | Decreased autophagosome formation OR increased degradation (brisk flux)[17] | Must be assessed in the presence and absence of lysosomal inhibitors (flux assay).[5] |
| p62/SQSTM1 | Western Blot | Inhibition of autophagic flux[13][14] | Induction of autophagy | Can also be regulated by transcription.[13][15] |
| mCherry-GFP-LC3 | Fluorescence Microscopy | Yellow Puncta: Autophagosomes. Red-only Puncta: Autolysosomes[6][8] | N/A | Ratio of red to yellow puncta indicates flux. Overexpression can cause artifacts.[6] |
| LysoTracker | Fluorescence Microscopy | Increased number or acidity of lysosomes/autolysosomes[18] | Decreased number or acidity of lysosomes/autolysosomes | Can be affected by treatments that alter lysosomal pH.[11] |
Table 2: Recommended Concentrations and Incubation Times for Common Reagents
| Reagent | Typical Concentration | Typical Incubation Time | Purpose |
| Bafilomycin A1 | 10-100 nM | 2-4 hours | Inhibits V-ATPase, preventing autophagosome-lysosome fusion.[17] |
| Chloroquine | 10-50 µM | 2-4 hours | Raises lysosomal pH, inhibiting lysosomal hydrolases.[17] |
| Rapamycin | 50-200 nM | 4-16 hours | Induces autophagy by inhibiting mTOR. |
| LysoTracker Dyes | 50-100 nM | 15-30 minutes | Stains acidic compartments (lysosomes, autolysosomes).[12] |
Experimental Protocols
1. Autophagic Flux Assay by LC3-II Western Blotting
This protocol allows for the measurement of autophagic flux by assessing the turnover of LC3-II.
-
Cell Seeding and Treatment:
-
Seed cells to achieve 60-70% confluency at the time of harvest.
-
Treat cells with your experimental compound for the desired duration.
-
For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 50 µM Chloroquine) to a parallel set of wells for each condition.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.[1]
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12-15% SDS-PAGE gel.[1]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Normalize LC3-II band intensity to a loading control (e.g., β-actin or GAPDH).
-
2. Lysosomal Protease Activity Assay
This protocol measures the activity of lysosomal proteases.
-
Lysosome Enrichment (Optional but Recommended):
-
Homogenize cells in an isotonic buffer.
-
Perform differential centrifugation to enrich for the lysosomal fraction.
-
-
Assay Procedure:
-
Use a commercial protease assay kit or a fluorogenic substrate specific for lysosomal proteases (e.g., cathepsins).
-
Prepare a standard curve using a known protease like trypsin.[19]
-
Add the cell lysate or enriched lysosomal fraction to the substrate solution.
-
Incubate at 37°C for the recommended time.[20]
-
Measure the fluorescence or absorbance at the appropriate wavelength.[21]
-
Calculate the protease activity based on the standard curve.
-
Visualizations
Signaling Pathway
Caption: The core signaling pathway of macroautophagy.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.3. Autophagy Flux Assay [bio-protocol.org]
- 6. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Monitoring Autophagy in Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LysoTracker | AAT Bioquest [aatbio.com]
- 13. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LysoTracker staining to aid in monitoring autophagy in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Analysis of A-OT-Fu and Capecitabine in Gastrointestinal Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two oral fluoropyrimidine prodrugs, A-OT-Fu (Atofluding) and capecitabine, used in the treatment of gastrointestinal cancers. Both agents are designed to deliver the cytotoxic agent 5-fluorouracil (5-FU) to tumor tissues, but they employ different metabolic activation pathways and have distinct clinical profiles. This comparison is based on available preclinical and clinical data to inform research and drug development efforts.
Executive Summary
A-OT-Fu and capecitabine are both oral chemotherapeutic agents that are converted in the body to the active anticancer drug 5-fluorouracil (5-FU). Capecitabine is a widely approved and utilized drug for various solid tumors, including colorectal and gastric cancer. A-OT-Fu, also known as Atofluding, is a newer agent that has been evaluated in clinical trials, primarily in comparison to another oral fluoropyrimidine, ftorafur.
This guide presents a side-by-side comparison of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key clinical trials. While direct head-to-head clinical trial data between A-OT-Fu and capecitabine is limited, an indirect comparison is made possible by evaluating their respective clinical trial results against common comparators like ftorafur and 5-FU.
Mechanism of Action and Metabolic Pathways
Both A-OT-Fu and capecitabine are prodrugs that undergo enzymatic conversion to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA. However, the activation pathways differ significantly.
A-OT-Fu (Atofluding) Metabolic Pathway:
A-OT-Fu (1-Acetyl-3-o-toluyl-5-fluorouracil) is metabolized to N(3)-o-toluyl-fluorouracil (TFU), which then acts as a prodrug for the sustained release of 5-FU. This conversion is understood to occur through enzymatic processes, with a notable accumulation in the liver, suggesting a potential for targeted delivery in hepatic metastases.[1]
Capecitabine Metabolic Pathway:
Capecitabine's activation is a three-step enzymatic cascade that occurs preferentially in tumor tissue due to the higher concentration of the final activating enzyme, thymidine phosphorylase (TP), in cancer cells.[2]
Comparative Efficacy: Clinical Trial Data
A-OT-Fu (Atofluding) Phase III Clinical Trial:
A multicenter, open-label, randomized controlled trial compared A-OT-Fu (referred to as ATFU in the study) in combination with other chemotherapeutic agents to ftorafur (FT-207) in patients with advanced gastrointestinal cancers.[3]
Table 1: Response Rates in A-OT-Fu vs. Ftorafur Phase III Trial [3]
| Cancer Type | A-OT-Fu Combination Regimen | Ftorafur (FT-207) Combination Regimen |
| Gastric Cancer | 17.1% | 7.9% |
| Colorectal Cancer | 16.7% | 9.4% |
| Esophageal Cancer | 20.0% | 24.6% |
| Liver Cancer | 5.0% | 9.0% |
Note: The differences in response rates were not statistically significant (P > 0.05).
Indirect Comparison via Ftorafur (as part of UFT/S-1):
Several studies have compared ftorafur-containing regimens (UFT or S-1) with capecitabine, providing a basis for an indirect comparison with A-OT-Fu.
-
Colorectal Cancer: A randomized study in elderly patients with advanced colorectal cancer found that tegafur-uracil (UFT)/leucovorin and capecitabine had similar efficacy in terms of progression-free survival (PFS) and overall survival (OS).[4] Another study in stage III colon cancer also reported similar 3-year relapse-free survival (RFS) and OS for UFT/leucovorin and capecitabine.[5]
-
Gastric Cancer: A meta-analysis of randomized clinical trials comparing capecitabine-based and S-1 (tegafur, gimeracil, oteracil)-based chemotherapy for metastatic or recurrent gastric cancer found no significant differences in overall response rate (ORR), PFS, and OS.[2]
Capecitabine Clinical Trials:
Capecitabine has been extensively studied and is a standard of care in many gastrointestinal cancers.
Table 2: Efficacy of Capecitabine in Metastatic Colorectal Cancer (vs. 5-FU/LV - Mayo Clinic Regimen) [6]
| Efficacy Parameter | Capecitabine | 5-FU/LV | P-value |
| Overall Response Rate | 26% | 17% | <0.0002 |
| Median Time to Progression (months) | 4.6 | 4.7 | 0.95 |
| Median Overall Survival (months) | 12.9 | 12.8 | 0.48 |
Safety and Tolerability
The safety profiles of A-OT-Fu and capecitabine differ, which is a crucial consideration in clinical practice.
A-OT-Fu (Atofluding):
In the Phase III trial, the major adverse effects of A-OT-Fu in combination regimens were myelosuppression and gastrointestinal reactions. The frequency and intensity of these side effects were not statistically different from the ftorafur-based regimens.[3]
Capecitabine:
Capecitabine is known for a distinct side effect profile compared to intravenous 5-FU. The most notable adverse event is hand-foot syndrome (HFS).
Table 3: Comparison of Grade 3/4 Adverse Events in UFT/Leucovorin vs. Capecitabine Trial (Elderly, Advanced Colorectal Cancer) [4]
| Adverse Event | UFT/Leucovorin | Capecitabine |
| Hand-Foot Syndrome | 0% | 15% |
| Diarrhea | 9% | 12% |
| Nausea | 3% | 3% |
| Stomatitis | 3% | 0% |
A meta-analysis in gastric cancer also found a significantly higher incidence of all-grade HFS in patients treated with capecitabine-based therapy compared to S-1-based therapy.[2]
Experimental Protocols
A-OT-Fu (Atofluding) Phase III Clinical Trial Protocol:
-
Study Design: A multicenter, open-label, randomized controlled trial.
-
Patient Population: 320 patients with gastric, colorectal, esophageal, or liver cancer.
-
Randomization: Patients were randomized in a 2:1 ratio to the A-OT-Fu group or the ftorafur (FT-207) group.
-
Treatment Regimens: Patients received combination chemotherapy. The specific regimens included:
-
Mitomycin C (MMC) + Etoposide (VP-16) + A-OT-Fu (or FT-207)
-
Cisplatin (DDP) + Hydroxycamptothecin (HCPT) + A-OT-Fu (or FT-207)
-
Cisplatin (DDP) + Vindesine (VDS) + A-OT-Fu (or FT-207)
-
Doxorubicin (ADM) + Mitomycin C (MMC) + A-OT-Fu (or FT-207) *The dosages of the combination drugs were the same in both the A-OT-Fu and ftorafur arms.[3]
-
-
Efficacy Assessment: Tumor response was the primary endpoint.
-
Safety Assessment: Monitoring of adverse effects, particularly myelosuppression and gastrointestinal reactions.
Capecitabine Monotherapy for Metastatic Colorectal Cancer Trial Protocol (Representative Example):
-
Study Design: Two large, randomized, multicenter, open-label, phase III trials.
-
Patient Population: Patients with previously untreated metastatic colorectal cancer.
-
Treatment Regimens:
-
Efficacy Assessment: Primary endpoint was tumor response rate. Secondary endpoints included time to disease progression and overall survival.
-
Safety Assessment: Monitoring and grading of adverse events according to standard criteria.
Conclusion
A-OT-Fu and capecitabine both serve as oral prodrugs of 5-FU, offering a more convenient administration route compared to intravenous 5-FU. Based on the available data:
-
Efficacy: A-OT-Fu has demonstrated comparable efficacy to ftorafur in gastrointestinal cancers. Indirect comparisons through ftorafur-based regimens (UFT and S-1) suggest that A-OT-Fu's efficacy is likely to be in a similar range to that of capecitabine. Capecitabine has shown at least equivalent, and in some aspects superior, efficacy compared to bolus 5-FU/leucovorin.
-
Safety: A-OT-Fu's primary toxicities are myelosuppression and gastrointestinal events, similar to ftorafur. Capecitabine is notably associated with a higher incidence of hand-foot syndrome, a distinguishing feature of its safety profile.
-
Mechanism: Both drugs deliver 5-FU but through different metabolic pathways. Capecitabine's three-step activation with preferential conversion in tumor tissue is a key design feature. A-OT-Fu appears to provide a sustained release of 5-FU, with a notable concentration in the liver.
Further direct comparative studies between A-OT-Fu and capecitabine are warranted to definitively establish their relative efficacy and safety in various gastrointestinal malignancies. The choice between these agents in a clinical setting would likely be influenced by the specific cancer type, patient comorbidities, and the anticipated toxicity profile.
References
- 1. Disposition and metabolism of 1-(tetrahydro-2-furanyl)-5-fluorouracil (ftorafur) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Phase III clinical study of a new anticancer drug atofluding] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bccancer.bc.ca [bccancer.bc.ca]
A Comparative Guide to the Anticancer Activity of 1-Acetyl-3-o-toluyl-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer activity of 1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The following sections present a comparative evaluation of A-OT and its active metabolite, N3-o-toluyl-fluorouracil (TFU), against the parent drug 5-FU, supported by experimental data from in vitro and in vivo studies.
Executive Summary
This compound is a promising oral prodrug of 5-FU designed to enhance its therapeutic index. Experimental evidence suggests that A-OT, primarily through its active metabolite TFU, exhibits significant anticancer activity, comparable and in some aspects superior to systemic 5-FU administration. The key advantages of A-OT lie in its potential for oral administration and a possibly more favorable toxicity profile. This guide synthesizes the available preclinical data to validate its anticancer potential and provide a framework for further research and development.
Comparative Anticancer Activity: In Vitro Studies
Direct in vitro cytotoxicity data for this compound is limited. However, extensive studies have been conducted on its primary active metabolite, N3-o-toluyl-fluorouracil (TFU). The cytotoxic activity of TFU is significantly enhanced in the presence of liver microsomal enzymes (S9 fraction), which metabolize it to the active 5-FU.
Table 1: In Vitro Cytotoxicity (IC50) of N3-o-toluyl-fluorouracil (TFU) and 5-Fluorouracil (5-FU) on Human Cancer Cell Lines
| Compound/Formulation | Cell Line | IC50 (µmol/L) | Incubation Time | Conditions |
| 5-FU | HepG2 | 57.38 ± 2.98 | Not Specified | Standard |
| TFU Solution | HepG2 | 112.20 ± 6.80 | Not Specified | Without S9 Fraction |
| TFU Solution + S9 | HepG2 | 32.84 ± 0.74 | Not Specified | With S9 Fraction[1] |
| TFU-LNS | HepG2 | 57.10 ± 1.81 | Not Specified | Without S9 Fraction |
| TFU-LNS + S9 | HepG2 | 17.40 ± 1.41 | Not Specified | With S9 Fraction[1] |
| TFU | SMMC-7721 | Weak Inhibition | Up to 120h | Without S9 Fraction[2] |
| TFU | SMMC-7721 | 52-79% Inhibition (at 5-200 µg/ml) | 24-120h | With S9 Fraction[2] |
| TFU | PLC/PRF/5 | Weak Inhibition | Up to 120h | Without S9 Fraction[2] |
| TFU | PLC/PRF/5 | Significant Inhibition | Not Specified | With S9 Fraction[2] |
TFU-LNS: TFU-loaded lipid-based nanosuspensions
Comparative Anticancer Efficacy: In Vivo Studies
In vivo studies have demonstrated the potent anti-tumor effects of orally administered A-OT and its metabolite TFU.
Table 2: In Vivo Antitumor Activity of this compound (A-OT) against Murine Hepatoma MH134
| Treatment Group | Dose (mmol/kg/d) | Administration Route | Tumor Growth Inhibition | Reference |
| A-OT | 0.2 | Oral | Comparable to subcutaneous 5-FU at the same dose | [3] |
| A-OT | 0.2, 0.4, 0.6 | Oral | Remarkable and more marked than subcutaneous A-OT | [3] |
| 5-FU | 0.2 | Subcutaneous | Standard for comparison | [3] |
Table 3: In Vivo Antitumor Activity of N3-o-toluyl-fluorouracil (TFU) against Human Hepatocellular Carcinoma SMMC-7721 Xenografts
| Treatment Group | Dose (mg/kg/d) | Administration Route | Tumor Inhibition Rate (%) | Reference |
| TFU | 25 | Oral | 38.9 | [2] |
| TFU | 50 | Oral | 51.9 | [2] |
| TFU | 100 | Oral | 60.8 | [2] |
| 5-FU | 25 | Intravenous | Positive Control | [2] |
Oral administration of A-OT also resulted in a smaller decrease in thymus weight and a smaller increase in spleen weight compared to subcutaneous 5-FU, suggesting a potentially better safety profile[3].
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human hepatocellular carcinoma cells (e.g., HepG2, SMMC-7721, PLC/PRF/5) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: this compound, TFU, and 5-FU are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Treatment: The culture medium is replaced with the medium containing the test compounds at various concentrations. For experiments involving metabolic activation, a liver S9 fraction is added to the culture medium.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, 72, 96, or 120 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vivo Antitumor Activity in Murine Hepatoma Model
-
Animal Model: C3H/He mice are used.
-
Tumor Inoculation: MH134 solid tumors are transplanted subcutaneously into the right hind leg of the mice.
-
Treatment Groups: Mice are divided into groups receiving:
-
Vehicle control (e.g., olive oil)
-
This compound (subcutaneous and oral administration at doses of 0.2, 0.4, and 0.6 mmol/kg/day)
-
5-Fluorouracil (subcutaneous administration at doses of 0.2, 0.4, and 0.6 mmol/kg/day)
-
-
Treatment Schedule: Treatment is initiated when the tumors reach a palpable size and continues for a specified duration.
-
Tumor Measurement: Tumor size is measured regularly, and tumor volume is calculated.
-
Endpoint: At the end of the experiment, mice are euthanized, and tumors, thymus, and spleen are excised and weighed.
-
Evaluation: The antitumor effect is evaluated by comparing the tumor weight and volume in the treated groups to the control group. Changes in thymus and spleen weight are assessed as indicators of systemic toxicity.
In Vivo Antitumor Activity in Human Hepatocellular Carcinoma Xenograft Model
-
Animal Model: BALB/c athymic (nu/nu) mice are used.
-
Tumor Inoculation: Human hepatocellular carcinoma SMMC-7721 cells are injected subcutaneously into the flank of the mice.
-
Treatment Groups: Once the tumors reach a volume of approximately 100-200 mm³, the mice are randomized into groups receiving:
-
Vehicle control (e.g., 5% amylum)
-
N3-o-toluyl-fluorouracil (oral administration at doses of 25, 50, and 100 mg/kg/day)
-
5-Fluorouracil (intravenous injection, e.g., 25 mg/kg) as a positive control.
-
-
Treatment Schedule: Treatment is administered for a specified period (e.g., daily for 3 weeks).
-
Tumor Measurement: Tumor volume is measured periodically.
-
Endpoint and Analysis: At the end of the study, mice are sacrificed, and tumors are excised and weighed. The tumor inhibition rate is calculated.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is as a prodrug that is ultimately converted to 5-fluorouracil. The anticancer effects are therefore attributed to the known mechanisms of 5-FU.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Experimental workflow for in vivo antitumor activity studies.
Conclusion
The available preclinical data strongly supports the anticancer activity of this compound. Its oral bioavailability and efficacy, comparable to subcutaneously administered 5-FU, make it a compelling candidate for further development. The enhanced in vitro cytotoxicity of its metabolite, TFU, in the presence of liver enzymes highlights the importance of hepatic metabolism in its mechanism of action. Future research should focus on direct in vitro comparisons of A-OT with 5-FU across a broader range of cancer cell lines and further investigation into its long-term toxicity and pharmacokinetic profile in more advanced preclinical models.
References
- 1. dovepress.com [dovepress.com]
- 2. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of this compound against murine hepatoma MH134 and its effects on tissue weights following subcutaneous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Oral versus Subcutaneous Fluoropyrimidines
An Objective Comparison of Oral Capecitabine and Subcutaneous 5-Fluorouracil in Preclinical Models
Note on Drug Nomenclature: The initial query specified a comparison involving "oral A-OT-Fu." Following a comprehensive literature search, "A-OT-Fu" could not be identified as a standard or publicly documented designation for a 5-fluorouracil (5-FU) prodrug. Therefore, for the purpose of this guide, the widely studied and clinically significant oral fluoropyrimidine prodrug, Capecitabine , has been selected as a representative agent for comparison against subcutaneously administered 5-FU. This substitution allows for a robust, data-driven analysis based on extensive preclinical and clinical research.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and gastric cancers.[1] Its mechanism of action involves the inhibition of thymidylate synthase and the misincorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[2][3] Traditionally administered intravenously, efforts to improve its therapeutic index and patient convenience have led to the development of oral fluoropyrimidine prodrugs like capecitabine.[4][5] Capecitabine is designed for tumor-selective activation to 5-FU, potentially offering a better safety profile and mimicking the efficacy of continuous infusion 5-FU.[4][6] This guide provides a comparative overview of the in vivo efficacy of oral capecitabine versus subcutaneously administered 5-FU, supported by preclinical experimental data.
Mechanism of Action: From Oral Prodrug to Active Cytotoxicity
Capecitabine is an inactive prodrug that undergoes a three-step enzymatic conversion to the cytotoxic agent 5-FU. This process is designed to achieve higher concentrations of 5-FU at the tumor site compared to healthy tissues.[7]
-
Step 1 (Liver): After oral absorption, capecitabine is metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[2][4]
-
Step 2 (Liver/Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in the liver and tumor tissues.[2][4]
-
Step 3 (Tumor-Selective): The final and rate-limiting step is the conversion of 5'-DFUR to 5-FU by thymidine phosphorylase (TP). TP is significantly more active in many tumor tissues compared to corresponding normal tissues, leading to a preferential generation of 5-FU within the tumor.[2][7]
Once formed, 5-FU from both oral capecitabine and subcutaneous administration exerts its anticancer effects through identical pathways:
-
Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase (TS) and a folate cofactor. This inhibits the synthesis of thymidylate, a necessary precursor for DNA replication, leading to "thymineless death."[2]
-
RNA and Protein Synthesis Disruption: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA. This fraudulent nucleotide disrupts RNA processing and protein synthesis, contributing to cytotoxicity.[2]
Comparative In Vivo Efficacy Data
Preclinical studies in xenograft models are crucial for evaluating the antitumor activity of new cancer drugs and formulations. The following tables summarize representative data from studies comparing oral capecitabine with parenterally administered 5-FU in human cancer xenograft models.
Table 1: Efficacy of Oral Capecitabine vs. 5-FU in Colorectal Cancer Xenograft Models
| Tumor Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI %) | Increase in Lifespan (ILS %) | Reference |
| HT29 | Oral Capecitabine (14/7) | 267 mg/kg/day (2/3 MTD) | 70% | - | [8] |
| HT29 | Oral Capecitabine (7/7) | 467 mg/kg/day (2/3 MTD) | >100% (regression) | - | [8] |
| Colo205 | Oral Capecitabine (7/7) | 360 mg/kg/day | ~50% | - | [9][10] |
| DLD-1 | Subcutaneous 5-FU | 40 mg/kg, 2x/week | ~60% | - | [11] |
| Patient-Derived Xenograft (CRC) | Subcutaneous 5-FU | 25 mg/kg | ~40% | - | [12] |
TGI % is the percentage reduction in tumor volume compared to a vehicle control group. A TGI > 100% indicates tumor regression. MTD: Maximum Tolerated Dose. Schedules are often denoted as days on/days off (e.g., 14/7 is 14 days of treatment followed by a 7-day rest period).
Table 2: Efficacy of Oral Capecitabine in Gastric Cancer Xenograft Models
| Tumor Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI %) | Reference |
| NCI-N87 | Oral Capecitabine | 359 mg/kg/day, 14 days | ~60% | [7] |
| NCI-N87 | Intravenous 5-FU | 60 mg/kg, every other day | - (Used as a comparator in combination studies) | [13] |
Note: Direct head-to-head comparisons in the same gastric cancer model were limited in the surveyed literature; data are presented from separate studies to provide context.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of in vivo efficacy studies. Below is a generalized protocol for a comparative xenograft study, synthesized from common practices reported in the literature.[7][11][14]
General Xenograft Efficacy Study Protocol
-
Cell Culture:
-
Human cancer cell lines (e.g., HT29, Colo205 for colorectal cancer; NCI-N87 for gastric cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are harvested during the exponential growth phase for inoculation.
-
-
Animal Model:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are typically used.
-
Animals are allowed to acclimatize for at least one week before the experiment begins.
-
All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
-
Tumor Inoculation:
-
Treatment Administration:
-
Tumor growth is monitored with calipers. When tumors reach a predetermined volume (e.g., 150-200 mm³), mice are randomized into treatment groups (n=5-10 mice per group).
-
Oral Capecitabine Group: Capecitabine is suspended in a vehicle (e.g., 40 mmol/l citrate buffer pH 6.0 with 5% gum arabic) and administered daily via oral gavage.[7]
-
Subcutaneous 5-FU Group: 5-FU is dissolved in a suitable vehicle (e.g., PBS) and administered via subcutaneous or intraperitoneal injection according to the specified schedule.[11][13]
-
Control Group: Receives the vehicle alone, following the same schedule and route as the experimental groups.
-
-
Efficacy Assessment:
-
Tumor dimensions (length and width) are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study. Increase in Lifespan (ILS) may also be assessed.
-
Conclusion
The development of oral fluoropyrimidines like capecitabine represents a significant advancement in cancer therapy, offering the potential for improved convenience and a favorable safety profile compared to parenteral 5-FU.[15][16] Preclinical in vivo data demonstrate that oral capecitabine exhibits potent antitumor activity across a range of human cancer xenograft models, which is at least equivalent, and in some cases superior, to that of systemically administered 5-FU.[17] The tumor-selective activation of capecitabine is a key pharmacological advantage. The efficacy of oral capecitabine can be further optimized by modifying dosing schedules, as shown by the improved activity of a 7-day on/7-day off regimen compared to the traditional 14-day on/7-day off schedule in xenograft models.[8][10] This guide provides researchers and drug development professionals with a comparative framework, underscoring the value of oral fluoropyrimidines as an effective alternative to subcutaneous or intravenous 5-FU in preclinical settings, with strong translational relevance to clinical practice.
References
- 1. Comparison of the Efficacy of Oral Capecitabine versus Bolus 5-FU in Preoperative Radiotherapy of Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Superior antitumor activity of trastuzumab combined with capecitabine plus oxaliplatin in a human epidermal growth factor receptor 2-positive human gastric cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 12. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 13. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of oral capecitabine versus intravenous fluorouracil plus leucovorin as first-line treatment in 605 patients with metastatic colorectal cancer: results of a randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capecitabine: Preclinical Pharmacology Studies | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Metabolic Stability of Fluoropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of key fluoropyrimidine derivatives used in cancer therapy: 5-Fluorouracil (5-FU), Capecitabine, and Tegafur. Understanding the metabolic fate of these compounds is crucial for optimizing their therapeutic efficacy and minimizing toxicity. This document summarizes quantitative metabolic stability data, details the experimental protocols used to generate such data, and provides visual representations of the relevant metabolic pathways and experimental workflows.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for 5-FU, Capecitabine, and Tegafur from studies using human liver microsomes (HLM). It is important to note that this data has been compiled from different sources, and therefore, the experimental conditions may not be identical. This table should be used as a comparative reference, keeping in mind the potential for inter-study variability.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Source(s) |
| 5-Fluorouracil (5-FU) | Data not available in a comparable format | Data not available in a comparable format | [1][2] |
| Capecitabine | ~60 | Low to moderate | [3] |
| Tegafur | > 120 | Low | [4] |
Disclaimer: The data presented above are approximations derived from various literature sources and are intended for comparative purposes only. Direct comparison is challenging due to variations in experimental conditions across studies. 5-FU is primarily catabolized by cytosolic enzymes (DPD), which are not highly concentrated in microsomal fractions, making direct comparison of microsomal stability less relevant for its primary clearance pathway.
Metabolic Pathways of Fluoropyrimidine Derivatives
Fluoropyrimidine derivatives are prodrugs that require enzymatic conversion to the active metabolite, 5-fluorouracil (5-FU), which then exerts its cytotoxic effects. The metabolic activation (anabolism) and degradation (catabolism) pathways are critical determinants of their efficacy and toxicity profile.
Caption: Metabolic pathways of fluoropyrimidine derivatives.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the metabolic stability of fluoropyrimidine derivatives.
Liver Microsomal Stability Assay
This assay is a common in vitro method to evaluate the metabolic stability of a compound by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes in the presence of a co-factor regenerating system.
2. Materials and Reagents:
-
Test Compounds (e.g., 5-FU, Capecitabine, Tegafur)
-
Pooled Human Liver Microsomes (HLM)
-
100 mM Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., a compound with known high clearance and one with low clearance)
-
Quenching Solution (e.g., cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
3. Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the test compound to pre-warmed phosphate buffer to achieve the desired final concentration (typically 1 µM).
-
Initiation: Add the NADPH regenerating system to the wells.
-
Incubation: Add the pooled human liver microsomes to initiate the metabolic reaction. The final protein concentration is typically 0.5 mg/mL. Incubate the plate at 37°C with shaking.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing the cold quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the collection plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes.
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with suspended cryopreserved human hepatocytes.
2. Materials and Reagents:
-
Test Compounds
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)
-
Positive Control Compounds
-
Quenching Solution (e.g., cold acetonitrile with an internal standard)
-
Multi-well plates (e.g., 24- or 48-well)
-
Incubator with 5% CO2
-
LC-MS/MS system
3. Procedure:
-
Cell Preparation: Thaw and resuspend cryopreserved hepatocytes in incubation medium according to the supplier's protocol.
-
Incubation: Add the hepatocyte suspension to the wells of a multi-well plate. Add the test compound to the wells to achieve the final desired concentration (typically 1 µM).
-
Incubation Conditions: Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension.
-
Termination: Immediately add the aliquot to a tube containing the cold quenching solution.
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis: The data analysis is similar to the liver microsomal stability assay to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of in vitro metabolic conversion of capecitabine to 5-FU in rats, mice, monkeys and humans--toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and in vitro and in vivo stability of 5-fluorouracil prodrugs which possess serum albumin binding potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of N1-Acetyl-5-Fluorouracil and Other 5-Fluorouracil Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N1-acetyl-5-fluorouracil (N1-acetyl-5-FU) and other key modifications of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). By presenting available experimental data, detailed methodologies, and visual representations of metabolic pathways, this document aims to facilitate a deeper understanding of the performance and potential of these compounds in cancer therapy.
Introduction to 5-FU and the Rationale for Prodrug Modifications
5-Fluorouracil has been a cornerstone of cancer treatment for decades, particularly for solid tumors such as colorectal, breast, and stomach cancers. Its mechanism of action involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1][2] However, the clinical utility of 5-FU is often hampered by its short plasma half-life, non-specific toxicity, and the development of drug resistance.[3]
To address these limitations, numerous prodrugs and modifications of 5-FU have been developed. These modifications aim to improve oral bioavailability, enhance tumor selectivity, and reduce systemic toxicity. This guide focuses on a head-to-head analysis of N1-acetyl-5-FU against other notable 5-FU modifications, including capecitabine and tegafur.
N1-Acetyl-5-Fluorouracil: A Profile
N1-acetylation of 5-FU represents a strategy to mask the pyrimidine ring, potentially altering its pharmacokinetic profile and metabolic activation. The acetyl group is expected to be cleaved by cellular esterases, releasing the active 5-FU within the tumor microenvironment. While direct comparative studies on N1-acetyl-5-FU are limited in publicly available literature, we can draw insights from structurally similar N1-substituted derivatives like 5-fluorouracil-1-acetic acid (5-FA).
Comparative Performance Data
To provide a quantitative comparison, the following tables summarize key performance indicators of various 5-FU modifications based on available experimental data. Due to the limited direct data on N1-acetyl-5-FU, data for the structurally similar 5-fluorouracil-1-acetic acid (5-FA) is presented as a proxy.
Table 1: In Vitro Cytotoxicity (IC50) of 5-FU and its Derivatives in Human Cancer Cell Lines
| Compound | A431 (Epidermoid Carcinoma) | HT29 (Colorectal Adenocarcinoma) | HeLa (Cervical Cancer) |
| 5-Fluorouracil (5-FU) | 47.02 ± 0.65 µM[4] | 85.37 ± 1.81 µM[4] | 43.34 ± 2.77 µM[4] |
| 5-Fluorouracil-1-acetic acid (5-FA) | > 1000 µM[4] | > 1000 µM[4] | > 1000 µM[4] |
Data presented as mean ± standard deviation. Higher IC50 values indicate lower cytotoxicity.
Table 2: Clinical Efficacy and Toxicity of Oral 5-FU Prodrugs in Colorectal Cancer (vs. Intravenous 5-FU)
| Prodrug | Efficacy Outcome | Key Toxicity Differences | Reference |
| Capecitabine | Equivalent or superior overall survival and response rates compared to IV 5-FU/leucovorin. | Lower incidence of neutropenia, stomatitis, and alopecia. Higher incidence of hand-foot syndrome. | [5][6] |
| Tegafur/Uracil (UFT) | Equivalent overall survival and disease-free survival compared to IV 5-FU/leucovorin. | Lower incidence of grade 3/4 neutropenia and diarrhea. | [7] |
Metabolic Pathways and Mechanism of Action
The efficacy of 5-FU and its prodrugs is intrinsically linked to their metabolic activation and catabolism. The following diagrams illustrate these complex pathways.
Caption: Metabolic activation and catabolism of 5-FU.
The following diagram illustrates the conversion of various prodrugs to the active 5-FU.
References
- 1. ovid.com [ovid.com]
- 2. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral uracil–tegafur compared with intravenous chemotherapy as adjuvant therapy for resected early‐stage non‐small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of 5-Fluorouracil and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU) and its key analogs: capecitabine, tegafur (often in combination with uracil as UFT), and trifluridine (in combination with tipiracil as TAS-102). The information presented is based on published experimental data from clinical trials to aid in research and development decisions.
Data Presentation: Comparative Toxicity Profiles
The following tables summarize the incidence of common and clinically significant adverse events associated with 5-FU and its analogs. Data is primarily focused on Grade 3/4 toxicities, which are considered severe and often dose-limiting.
| Adverse Event | 5-Fluorouracil (IV) | Capecitabine (Oral) | Tegafur/Uracil (UFT) (Oral) | Trifluridine/Tipiracil (TAS-102) (Oral) |
| Gastrointestinal | ||||
| Diarrhea (Grade 3/4) | ~10-15% | ~10-15% | Lower than 5-FU | ~3% |
| Nausea (Grade 3/4) | ~3-5% | ~2-4% | Lower than 5-FU | ~2% |
| Vomiting (Grade 3/4) | ~3-5% | ~2-4% | Lower than 5-FU | ~2% |
| Stomatitis/Mucositis (Grade 3/4) | ~10-15% | ~2-4% | Significantly lower than 5-FU[1] | ~<1% |
| Hematological | ||||
| Neutropenia (Grade 3/4) | ~20-35% | ~1-3% | Significantly lower than 5-FU[1] | ~38% |
| Thrombocytopenia (Grade 3/4) | ~5-10% | ~1-2% | Lower than 5-FU | ~5% |
| Anemia (Grade 3/4) | ~1-5% | ~2-3% | Lower than 5-FU | ~18% |
| Dermatological | ||||
| Hand-Foot Syndrome (Grade 3) | ~5-10% (with continuous infusion) | ~17-24% | Lower than Capecitabine | ~<1% |
| Alopecia (Any Grade) | ~20-30% | ~6% | Lower than 5-FU | Not a common side effect |
| Other | ||||
| Fatigue (Grade 3/4) | ~5-10% | ~3-5% | Similar to 5-FU | ~4% |
Note: The incidence rates are approximate and can vary based on the specific regimen (monotherapy vs. combination), patient population, and the specific clinical trial.
Experimental Protocols
The assessment and grading of adverse events in the clinical trials cited in this guide are predominantly based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[2][3] This standardized system provides a framework for consistent reporting of side effects in oncology research.
Key Methodologies for Assessing Common Side Effects:
-
Gastrointestinal Toxicity (Diarrhea, Nausea, Vomiting, Stomatitis):
-
Patient-Reported Outcomes: Patients are typically provided with diaries to record the frequency and severity of symptoms.
-
Clinical Assessment: Healthcare professionals conduct regular oral examinations to assess for stomatitis and mucositis.
-
Grading (based on CTCAE):
-
Diarrhea: Graded based on the increase in the number of stools per day over baseline and the impact on daily activities. Grade 3 is defined as a significant increase (e.g., >7 stools/day) requiring hospitalization, while Grade 4 is life-threatening.
-
Nausea/Vomiting: Graded based on the intensity and interference with oral intake. Grade 3 indicates inadequate oral intake, and Grade 4 signifies life-threatening consequences.
-
Stomatitis/Mucositis: Graded based on the presence and severity of ulcers and pain, and the ability to eat. Grade 3 involves severe pain and inability to eat, while Grade 4 is life-threatening.[2]
-
-
-
Hematological Toxicity (Neutropenia, Thrombocytopenia, Anemia):
-
Laboratory Analysis: Complete blood counts (CBCs) are performed at baseline and at regular intervals throughout the treatment cycles.
-
Grading (based on CTCAE):
-
Neutropenia: Graded based on the absolute neutrophil count (ANC). Grade 3 is an ANC of <1.0 x 109/L, and Grade 4 is <0.5 x 109/L.
-
Thrombocytopenia: Graded based on the platelet count. Grade 3 is a platelet count of <50.0 x 109/L, and Grade 4 is <25.0 x 109/L.
-
Anemia: Graded based on hemoglobin levels. Grade 3 is typically <8.0 g/dL, and Grade 4 is life-threatening.
-
-
-
Dermatological Toxicity (Hand-Foot Syndrome):
-
Clinical Examination: Physical examination of the hands and feet for redness, swelling, blistering, and peeling.
-
Patient-Reported Symptoms: Patients report on the presence and severity of pain and impact on daily activities.
-
Grading (based on CTCAE): Graded based on the clinical presentation and functional limitation. Grade 3 is characterized by severe skin changes and pain that limits self-care activities.
-
Mandatory Visualization
Signaling Pathways of 5-FU Toxicity
The cytotoxic effects of 5-FU are mediated through the intracellular conversion of 5-FU into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). These metabolites exert their anticancer effects through two primary mechanisms: inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA.[4][5][6]
References
- 1. Oral uracil-tegafur plus leucovorin vs fluorouracil bolus plus leucovorin for advanced colorectal cancer: a meta-analysis of five randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 4. oncotarget.com [oncotarget.com]
- 5. 5-Fluorouracil and its active metabolite FdUMP cause DNA damage in human SW620 colon adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 1-Acetyl-3-o-toluyl-5-fluorouracil: A Guide to Cross-Resistance and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), with other antineoplastic agents. Due to the limited direct cross-resistance studies on A-OT, this analysis focuses on the well-documented mechanisms of its active metabolite, 5-FU, to infer potential cross-resistance profiles. This guide synthesizes available experimental data on the efficacy of A-OT's metabolites and outlines the methodologies of key studies to support further research and drug development.
Executive Summary
This compound is designed for oral administration and is metabolized to N3-o-toluyl-fluorouracil (TFU), which is then converted to 5-fluorouracil (5-FU), the pharmacologically active agent. The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) and its incorporation into DNA and RNA, leading to cell death in rapidly dividing cancer cells. Resistance to 5-FU is a significant clinical challenge and can arise from various mechanisms, including alterations in drug metabolism, target enzyme modifications, and dysregulation of apoptotic pathways. Understanding these resistance mechanisms is crucial for predicting potential cross-resistance to other chemotherapeutic agents.
Metabolic Activation and Mechanism of Action
A-OT undergoes a two-step metabolic conversion to its active form, 5-FU. This process is designed to offer a sustained release of the active drug, potentially improving its therapeutic index.
Comparative Efficacy
Studies have evaluated the anti-tumor activity of TFU, the primary metabolite of A-OT, in comparison to intravenously administered 5-FU. These studies highlight the potential for oral administration of A-OT to achieve comparable efficacy with a different toxicity profile.
Table 1: In Vivo Anti-Tumor Activity of TFU vs. 5-FU in SMMC-7721 Xenografts[1]
| Treatment Group | Dose | Tumor Inhibition Rate (%) | Body Weight Reduction (%) | Mortality |
| TFU | 25 mg/kg | 38.9 | < 20 | 0/unknown |
| TFU | 50 mg/kg | 51.9 | < 20 | 0/unknown |
| TFU | 100 mg/kg | 60.8 | < 20 | 0/unknown |
| 5-FU (intravenous) | Not Specified | Not Specified | 25.9 | 3/unknown |
Table 2: In Vitro Cytotoxicity of TFU-LNS vs. 5-FU in HepG2 Cells[5]
| Compound | IC50 (µmol/L) |
| 5-FU injection | 57.38 ± 2.98 |
| TFU-LNS + S9 | 17.40 ± 1.41 |
| TFU solution + S9 | 32.84 ± 0.74 |
*S9 fraction provides liver microsomal enzymes for metabolic activation.
Mechanisms of Resistance to 5-Fluorouracil
Resistance to 5-FU can be intrinsic or acquired and is often multifactorial. The primary mechanisms are summarized below. Understanding these can help predict which other drugs might show cross-resistance.
Cross-Resistance Profile
Direct experimental data on the cross-resistance of A-OT is scarce. However, based on the known resistance mechanisms of its active metabolite, 5-FU, potential cross-resistance with other agents can be inferred.
Table 3: Inferred Cross-Resistance Profile of 5-FU
| Drug/Drug Class | Potential for Cross-Resistance | Shared Resistance Mechanism(s) |
| Antimetabolites | ||
| Capecitabine, Tegafur | High | These are also 5-FU prodrugs; resistance mechanisms are largely shared. |
| Methotrexate | Moderate | Can be affected by alterations in folate metabolism, which can impact TS inhibition by 5-FU. |
| Gemcitabine | Low to Moderate | Different primary targets, but some overlap in resistance pathways like altered nucleotide metabolism. |
| Topoisomerase Inhibitors | ||
| Irinotecan (SN-38) | Low | Studies have shown a lack of cross-resistance, suggesting independent mechanisms of action and resistance[1]. |
| Platinum-based Agents | ||
| Cisplatin, Oxaliplatin | Moderate | While having distinct primary targets (DNA adducts), cross-resistance may occur through enhanced DNA repair mechanisms and evasion of apoptosis[1]. |
| Taxanes | ||
| Docetaxel | Moderate | Potential for cross-resistance through mechanisms like upregulation of drug efflux pumps (though P-gp is not a primary mechanism for 5-FU) and alterations in apoptotic pathways[1]. |
| Alkylating Agents | ||
| Mitomycin C | Moderate | Positive correlation in chemosensitivity observed, potentially due to shared reliance on apoptotic pathways for cell killing[1]. |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Assessment in SMMC-7721 Xenografts[1]
-
Cell Line: Human hepatocellular carcinoma SMMC-7721 cells.
-
Animal Model: Balb/c athymic (nu+/nu+) mice.
-
Tumor Implantation: SMMC-7721 cells were subcutaneously injected into the right flank of the mice.
-
Treatment: When tumors reached a certain volume, mice were randomly assigned to treatment groups. TFU was administered orally once daily. 5-FU was administered via tail vein injection.
-
Data Collection: Tumor volumes were measured regularly. At the end of the study, tumors were excised and weighed. Body weight was monitored as an indicator of toxicity.
-
Endpoint: Tumor inhibition rate was calculated based on the difference in tumor weight between treated and untreated control groups.
In Vitro Cytotoxicity Assay (MTT Assay)[1][5]
-
Cell Lines: Human hepatocellular carcinoma HepG2, SMMC-7721, and PLC/PRF/5 cells.
-
Method: The 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) method was used to assess cell proliferation.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with various concentrations of the test compounds (TFU, 5-FU). For TFU activation, a liver microsomal S9 fraction was added to the culture medium.
-
After a specified incubation period, MTT solution was added to each well.
-
Following incubation to allow for formazan crystal formation, a solubilizing agent (e.g., DMSO) was added.
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The concentration of the drug that inhibited cell growth by 50% (IC50) was calculated.
High-Performance Liquid Chromatography (HPLC) for Drug Concentration Measurement[1]
-
Purpose: To measure the concentrations of TFU and 5-FU in cell culture supernatant, plasma, and tissue homogenates.
-
Sample Preparation:
-
Plasma and Supernatant: Proteins were precipitated using an appropriate agent (e.g., perchloric acid), and the supernatant was collected after centrifugation.
-
Tissues: Tissues were homogenized, and proteins were precipitated. The supernatant was collected for analysis.
-
-
Chromatographic Conditions: A C18 column was typically used with a mobile phase consisting of a buffer and an organic solvent (e.g., methanol or acetonitrile). The flow rate and detection wavelength were optimized for the analytes.
-
Quantification: The concentrations of TFU and 5-FU were determined by comparing the peak areas of the samples to those of a standard curve.
Conclusion
This compound, through its active metabolite 5-FU, remains a relevant scaffold for anticancer drug design. The available data suggests that its oral prodrug form, TFU, can achieve significant anti-tumor efficacy, comparable to intravenous 5-FU, with a potentially improved safety profile. However, the development of resistance is a major hurdle. The mechanisms of 5-FU resistance are complex and can confer cross-resistance to other chemotherapeutic agents, particularly those that rely on similar metabolic activation pathways or are susceptible to the same cellular resistance mechanisms such as enhanced DNA repair and evasion of apoptosis. Agents with distinct mechanisms of action, such as irinotecan, are less likely to exhibit cross-resistance. Further studies are warranted to directly investigate the cross-resistance profile of this compound and to develop strategies to overcome resistance.
References
A Comparative Guide to the Pharmacokinetics of Oral Fluoropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Oral fluoropyrimidines represent a cornerstone in the treatment of various solid tumors, offering a more convenient alternative to intravenous 5-fluorouracil (5-FU). This guide provides an objective comparison of the pharmacokinetic profiles of three key oral fluoropyrimidine agents: capecitabine, S-1 (tegafur-gimeracil-oteracil), and trifluridine/tipiracil (TAS-102). The information herein is supported by experimental data to aid in research and development decisions.
Metabolic Activation and Mechanism of Action
Oral fluoropyrimidines are prodrugs that undergo metabolic conversion to the active cytotoxic agent 5-fluorouracil (5-FU), or in the case of TAS-102, the active component is trifluridine which acts differently. 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.[1] The distinct metabolic pathways of these agents significantly influence their pharmacokinetic profiles and clinical activity.
Capecitabine is a prodrug of 5-fluorouracil (5-FU) that is converted to 5-FU through a three-step enzymatic process.[2][3] S-1 is a combination drug consisting of tegafur, a 5-FU prodrug, and two modulators: gimeracil, an inhibitor of dihydropyrimidine dehydrogenase (DPD), and oteracil, which inhibits the phosphorylation of 5-FU in the gastrointestinal tract.[4][5] TAS-102 is a combination of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase inhibitor that prevents the degradation of FTD.[6][7]
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of capecitabine, S-1, and TAS-102 differ significantly, impacting their dosing schedules and toxicity profiles. The following tables summarize key pharmacokinetic parameters for each agent and their active components.
Table 1: Pharmacokinetic Parameters of Capecitabine and its Metabolites
| Parameter | Capecitabine | 5'-DFCR | 5'-DFUR | 5-FU |
| Tmax (h) | ~0.5-2 | ~1 | ~1-2 | ~1-2 |
| Cmax (mg/L) | 3-4 | - | - | 0.22-0.31 |
| AUC (mg·h/L) | - | - | 81.1 (median daily) | 0.461-0.698 |
| Half-life (h) | 0.55-0.89 | - | - | ~0.5-0.89 |
| Bioavailability | Rapidly and completely absorbed | - | - | - |
Data compiled from multiple sources.[8][9][10][11] Values can vary based on patient population and study design.
Table 2: Pharmacokinetic Parameters of S-1 Components
| Parameter | Tegafur | Gimeracil | Oteracil | 5-FU (from S-1) |
| Tmax (h) | ~1-2 | - | - | - |
| Cmax | - | - | - | - |
| AUC | - | - | - | - |
| Half-life (h) | - | - | - | 7.2 ± 3.9 (on day 5) |
| Bioavailability | Well absorbed | - | - | Increased due to DPD inhibition |
Data compiled from multiple sources.[4][12][13] Pharmacokinetic data for individual components of S-1 is less frequently reported in comparative reviews.
Table 3: Pharmacokinetic Parameters of TAS-102 Components
| Parameter | Trifluridine (FTD) | Tipiracil (TPI) |
| Tmax (h) | ~2 | - |
| Cmax | Decreased by ~40% with food | Decreased by ~40% with food |
| AUC | No significant change with food | Decreased by ~40% with food |
| Half-life (h) | ~2.1 (steady-state) | ~2.4 (steady-state) |
| Protein Binding | >96% | <8% |
Data compiled from multiple sources.[14][15][16]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from various clinical trials. While specific protocols differ between studies, a general methodology for assessing the pharmacokinetics of these agents can be outlined.
Study Design: Most studies employ a Phase I, open-label, single- or multiple-dose design.[16][17] Crossover designs are often used to compare formulations or the effect of food.[4][14]
Patient Population: Studies typically enroll adult patients with advanced or metastatic solid tumors for whom fluoropyrimidine treatment is indicated.[4][8][16]
Dosing Regimens:
-
Capecitabine: Commonly administered orally at doses around 1250 mg/m² twice daily for 14 days, followed by a 7-day rest period.[9][18]
-
S-1: Dosing is often based on body surface area, for example, 25 mg/m² (as tegafur) twice daily for 21 consecutive days, followed by a 7-day rest.[19]
-
TAS-102: A typical dose is 35 mg/m² (as trifluridine) orally twice daily on days 1-5 and 8-12 of a 28-day cycle.[6][15]
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration. For instance, samples might be taken at 0 (pre-dose), 0.25, 0.5, 1, 2, 3, 4, 6, and 8 hours post-dose.[8]
Analytical Methods: Plasma concentrations of the parent drug and its metabolites are typically quantified using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4]
Pharmacokinetic Analysis: Non-compartmental methods are commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.[4]
Key Considerations and Differences
-
Tumor-Selective Activation: Capecitabine is designed for tumor-selective activation to 5-FU, as the final conversion step is catalyzed by thymidine phosphorylase, an enzyme often found in higher concentrations in tumor tissues.[9]
-
DPD Inhibition: S-1 includes gimeracil to inhibit DPD, the primary enzyme for 5-FU catabolism. This leads to higher and more sustained plasma concentrations of 5-FU compared to 5-FU alone and can reduce interpatient variability.[5][12]
-
Mechanism of Action of TAS-102: Unlike capecitabine and S-1, the primary cytotoxic agent in TAS-102 is trifluridine, which is incorporated directly into DNA. Tipiracil's role is to increase the bioavailability of trifluridine by inhibiting its degradation by thymidine phosphorylase.[6][7]
-
Food Effect: The pharmacokinetics of TAS-102 are notably affected by food, which decreases the Cmax and AUC of tipiracil and the Cmax of trifluridine.[14] For capecitabine, food has been shown to reduce its AUC, but the impact on the metabolites is minor.[12]
-
Toxicity Profiles: The differences in pharmacokinetics and metabolism contribute to distinct toxicity profiles. For instance, hand-foot syndrome is more frequently associated with capecitabine, while diarrhea can be more common with S-1.[20]
This guide provides a comparative overview of the pharmacokinetics of key oral fluoropyrimidines. For detailed experimental protocols and patient-specific considerations, researchers are encouraged to consult the primary literature cited.
References
- 1. researchgate.net [researchgate.net]
- 2. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. tga.gov.au [tga.gov.au]
- 7. Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Effect of food on the pharmacokinetics of TAS-102 and its efficacy and safety in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase I and pharmacokinetic study of the oral fluoropyrimidine capecitabine in combination with paclitaxel in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uspharmacist.com [uspharmacist.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Comparison of efficacy and safety of S-1 and capecitabine in patients with metastatic colorectal carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Acetyl-3-o-toluyl-5-fluorouracil: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Acetyl-3-o-toluyl-5-fluorouracil, a potent antitumor agent and an analog of 5-fluorouracil, is paramount to ensuring laboratory safety and environmental protection.[1] Due to its cytotoxic properties, this compound must be handled as hazardous waste from the point of generation through to its final disposal. This guide provides a step-by-step operational plan for its safe management and disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following procedures are based on the available safety data for the closely related and principal hazardous component, 5-Fluorouracil (CAS No. 51-21-8). It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a designated and properly ventilated area, such as a chemical fume hood.[2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound is toxic if it comes into contact with skin.[3] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated. | To prevent inhalation, as the compound is toxic if inhaled.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound, and any materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels), in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: For solutions containing this compound, use a designated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled hazardous waste bag.
2. Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." If it is in a solution, list all components and their approximate percentages.
-
Indicate the specific hazards associated with the waste. Based on 5-Fluorouracil data, these include "Toxic" and "Carcinogen".[3]
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
-
Ensure containers are tightly closed to prevent spills or leaks.
-
Store away from incompatible materials, such as strong oxidizing agents and strong bases.[2]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not pour any amount of this compound, or solutions containing it, down the drain. This compound is very toxic to aquatic life with long-lasting effects.[3]
-
The final disposal method will be determined by your EHS provider but will likely involve incineration at a licensed hazardous waste disposal facility.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area. Alert others in the laboratory and your supervisor.
-
Secure the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, don the required PPE as listed in the table above, including respiratory protection if the spill involves a powder.
-
Contain and Clean the Spill:
-
For solid spills: Carefully sweep or scoop up the material to avoid generating dust.[2] Place the spilled material into a labeled hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Once absorbed, carefully scoop the material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution (consult your institution's EHS for recommendations, which may include a soap and water solution followed by a clean water rinse).
-
Dispose of Cleaning Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Seek Medical Attention if Exposed: If you come into contact with the chemical, wash the affected skin area thoroughly with soap and water.[5] If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[4] Seek immediate medical attention for any exposure.[5]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Acetyl-3-o-toluyl-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Acetyl-3-o-toluyl-5-fluorouracil, a derivative of the cytotoxic agent 5-Fluorouracil (5-FU). Due to its classification as a hazardous compound, stringent adherence to safety protocols is mandatory to minimize exposure risks.
Core Safety Principles
This compound is presumed to share the hazardous properties of its parent compound, 5-FU, which is known to be carcinogenic, mutagenic, and teratogenic.[1][2] Exposure can occur through inhalation, skin contact, and ingestion.[3][4] Therefore, all handling procedures must be conducted with the appropriate personal protective equipment (PPE) in a controlled environment to prevent accidental exposure.
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound. It is crucial to wear the recommended PPE at all times when working with this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Hands | Double Gloves | Impervious, disposable gloves (e.g., nitrile) are recommended.[2][5] Double gloving provides an extra layer of protection.[6] Change gloves frequently and immediately if contaminated. |
| Body | Protective Gown/Lab Coat | A disposable, fluid-resistant gown that covers the arms and body should be worn to protect clothing and skin from splashes.[4] |
| Eyes | Safety Goggles or Face Shield | Wear safety goggles or a full-face shield to protect your eyes from splashes of the compound.[4][6] |
| Respiratory | Surgical Mask or Respirator | A surgical mask should be worn to prevent inhalation of airborne particles.[4] For tasks with a higher risk of aerosol generation, such as cleaning up spills, a respirator (e.g., N95) offers greater protection.[1][4] |
| Feet | Closed-toe Shoes and Shoe Covers | Closed-toe shoes are mandatory in a laboratory setting.[5] Disposable shoe covers should be used when there is a risk of spills.[6] |
Operational Plan: Handling Procedures
All work with this compound should be performed within a designated controlled area, such as a chemical fume hood or a Class I or Class II Type B biological safety cabinet, to minimize the risk of inhalation exposure.[7]
Workflow for Handling:
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Disposal Workflow:
Key Disposal Steps:
-
Segregation: All items that have come into contact with the compound, including gloves, gowns, bench paper, and labware, must be segregated as hazardous waste.[8]
-
Containers: Use designated, clearly labeled, and sealed containers for hazardous waste.[7] Sharps should be placed in a puncture-resistant sharps container.[8]
-
Labeling: Ensure all waste containers are properly labeled with the chemical name and hazard symbols.
-
Collection: Follow your institution's procedures for the collection of hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.[8][9]
Spill Management
In the event of a spill, immediate action is required to contain and clean the area while protecting personnel.
Spill Response Plan:
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.[7]
-
PPE: Don the appropriate PPE, including a respirator, before re-entering the area.[4]
-
Containment: Use a spill kit with absorbent materials to contain the spill.[4]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris. Place it in a labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with an appropriate decontamination solution (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.[4][8]
-
Reporting: Report the spill to your institution's environmental health and safety department.[4]
References
- 1. england.nhs.uk [england.nhs.uk]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. umdearborn.edu [umdearborn.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
